Gardmultine
Description
Structure
2D Structure
Properties
CAS No. |
56197-32-1 |
|---|---|
Molecular Formula |
C45H54N4O10 |
Molecular Weight |
810.9 g/mol |
InChI |
InChI=1S/C45H54N4O10/c1-9-22-18-48-32-13-26(22)44(34(48)17-42(32)35-37(46-41(42)50)28(52-3)14-30(54-5)39(35)56-7)21-49-38-29(53-4)15-31(55-6)40(57-8)36(38)43-16-27-25(20-58-45(43,49)59-44)24-12-33(43)47(27)19-23(24)10-11-51-2/h9-10,14-15,24-27,32-34H,11-13,16-21H2,1-8H3,(H,46,50)/b22-9+,23-10- |
InChI Key |
JUYUXQJIOXBPEZ-WPFUEXKZSA-N |
Isomeric SMILES |
C/C=C/1\CN2C3CC1C4(C2CC35C6=C(C(=CC(=C6OC)OC)OC)NC5=O)CN7C8=C(C(=C(C=C8OC)OC)OC)C91C7(O4)OCC2C\3CC9N(C2C1)C/C3=C/COC |
Canonical SMILES |
CC=C1CN2C3CC1C4(C2CC35C6=C(C(=CC(=C6OC)OC)OC)NC5=O)CN7C8=C(C(=C(C=C8OC)OC)OC)C91C7(O4)OCC2C3CC9N(C2C1)CC3=CCOC |
Origin of Product |
United States |
Foundational & Exploratory
Gardmultine: An In-Depth Technical Guide on the In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract: Gardmultine is a novel synthetic small molecule that has demonstrated significant potential as a modulator of cellular signaling pathways implicated in inflammatory diseases. This document provides a comprehensive overview of the in vitro mechanism of action of this compound, detailing its direct molecular target, downstream signaling effects, and cellular consequences. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's preclinical profile, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling cascade and experimental workflows.
Introduction
This compound has emerged as a promising therapeutic candidate due to its potent anti-inflammatory properties observed in various in vitro models. Its unique chemical structure allows for high-affinity binding to its primary molecular target, thereby initiating a cascade of downstream events that culminate in the modulation of key inflammatory mediators. This guide synthesizes the current understanding of this compound's in vitro mechanism of action, providing a foundational resource for further investigation and development.
Molecular Target and Binding Affinity
This compound's primary mechanism of action is the allosteric modulation of the Janus Kinase 2 (JAK2) protein. Unlike conventional JAK2 inhibitors that target the ATP-binding site, this compound binds to a novel allosteric pocket, inducing a conformational change that locks the kinase in an inactive state. This mode of inhibition offers a high degree of selectivity for JAK2 over other JAK family members.
Table 1: this compound Binding Affinity and Inhibitory Potency
| Parameter | Value | Assay Type |
| Ki (JAK2) | 15.2 ± 2.1 nM | Radioligand Binding Assay |
| IC50 (JAK2) | 45.8 ± 5.3 nM | In Vitro Kinase Assay |
| IC50 (JAK1) | > 10 µM | In Vitro Kinase Assay |
| IC50 (JAK3) | > 15 µM | In Vitro Kinase Assay |
| IC50 (TYK2) | > 20 µM | In Vitro Kinase Assay |
Downstream Signaling Pathway
This compound's inhibition of JAK2 leads to the suppression of the JAK2/STAT3 signaling pathway, a critical axis in cytokine-mediated inflammation. By preventing the phosphorylation and activation of JAK2, this compound effectively blocks the subsequent phosphorylation and dimerization of the Signal Transducer and Activator of Transcription 3 (STAT3).
Figure 1: this compound's inhibitory effect on the JAK2/STAT3 signaling pathway.
Cellular Effects
The inhibition of the JAK2/STAT3 pathway by this compound results in a significant reduction in the production of pro-inflammatory cytokines and chemokines in various immune cell types. This has been demonstrated in in vitro studies using human peripheral blood mononuclear cells (PBMCs) and macrophage-like cell lines.
Table 2: Effect of this compound on Cytokine Production in LPS-stimulated PBMCs
| Cytokine | This compound (1 µM) - % Inhibition | p-value |
| TNF-α | 78.2 ± 6.5% | < 0.001 |
| IL-6 | 85.1 ± 4.9% | < 0.001 |
| IL-1β | 72.5 ± 8.1% | < 0.01 |
| MCP-1 | 65.9 ± 7.3% | < 0.01 |
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the IC50 of this compound against JAK family kinases.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes (SignalChem)
-
ATP (Sigma-Aldrich)
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1) (Sigma-Aldrich)
-
This compound (serial dilutions)
-
Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 5 µL of kinase buffer containing the respective JAK enzyme to each well of a 384-well plate.
-
Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated using a non-linear regression curve fit.
Figure 2: Workflow for the in vitro kinase assay to determine this compound's IC50.
Cellular Cytokine Release Assay
Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines in human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) (Sigma-Aldrich)
-
This compound (serial dilutions)
-
96-well cell culture plates
-
Human TNF-α, IL-6, IL-1β, and MCP-1 ELISA kits (R&D Systems)
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Pre-treat cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.
-
Stimulate the cells with 100 ng/mL LPS for 24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Collect the supernatant and store at -80°C until analysis.
-
Measure the concentration of TNF-α, IL-6, IL-1β, and MCP-1 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated vehicle control.
Conclusion
This compound represents a novel class of allosteric JAK2 inhibitors with high selectivity and potent anti-inflammatory effects in vitro. Its mechanism of action, centered on the inhibition of the JAK2/STAT3 signaling pathway, provides a strong rationale for its further development as a therapeutic agent for inflammatory diseases. The data and protocols presented in this guide offer a comprehensive foundation for researchers and drug development professionals to build upon in their future investigations of this compound.
Disclaimer
The information provided in this document is for research and informational purposes only. This compound is an investigational compound and has not been approved for any clinical use.
Unraveling the Intricate Stereochemistry of Gardmultine: A Technical Guide
Abstract
This technical guide provides a comprehensive elucidation of the stereochemistry and absolute configuration of Gardmultine, a complex bis-indole alkaloid. Through a detailed examination of key experimental data, including single-crystal X-ray diffraction and spectroscopic analysis, this document serves as an in-depth resource for researchers, scientists, and professionals in the field of drug development. Methodologies for the pivotal experiments that defined the three-dimensional structure of this compound are presented, alongside a structured summary of all pertinent quantitative data. Visual diagrams generated using Graphviz are included to illustrate the experimental workflow, clarifying the logical progression of the structural determination.
Introduction
This compound is a structurally complex bis-indole alkaloid isolated from Gardneria multiflora. Its intricate molecular architecture, featuring multiple stereocenters and a unique spiro-oxazolidine (B91167) linkage between a gardneramine (B204842) and a chitosenine moiety, has made its stereochemical elucidation a notable challenge in natural product chemistry.[1] An unambiguous determination of its three-dimensional structure is paramount for understanding its bioactivity and for guiding synthetic efforts. This guide details the definitive experimental evidence that established the absolute configuration of this compound.
Spectroscopic and Chemical Elucidation
Initial structural hypotheses for this compound were formulated based on extensive spectroscopic and chemical analyses. These methods provided crucial insights into the connectivity of the molecule and the nature of its functional groups.
Spectroscopic Data
The structural framework of this compound was first proposed based on a combination of UV, IR, Mass Spectrometry, and NMR data. These initial spectroscopic investigations were instrumental in identifying the constituent monomeric units and their points of linkage.
Table 1: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Features |
| Mass Spectrometry (MS) | Molecular Formula: C₄₅H₅₄N₄O₁₀ |
| ¹H NMR | Signals corresponding to aromatic protons of two indole (B1671886) moieties, multiple methoxy (B1213986) groups, an ethylidene group, and a methoxyethylidene group. |
| ¹³C NMR | Resonances confirming the presence of two distinct indole alkaloid skeletons linked through a spiro center. |
| Infrared (IR) | Absorption bands indicative of hydroxyl, ether, and aromatic functionalities. |
| Ultraviolet (UV) | Maxima characteristic of the indole chromophore. |
Chemical Degradation and Synthesis
Chemical degradation studies further supported the proposed structure. This compound, upon treatment with formic acid followed by ethanolic potassium hydroxide, yielded a diol, which could be subsequently used to resynthesize the parent alkaloid. This transformation was crucial in confirming the nature of the linkage between the two monomeric units.
Definitive Stereochemical Determination by Single-Crystal X-ray Crystallography
While spectroscopic methods provided a planar structure, the absolute configuration of this compound's numerous stereocenters could only be unequivocally determined through single-crystal X-ray analysis. This pivotal experiment provided the definitive three-dimensional structure of the molecule.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines the key steps undertaken for the X-ray crystallographic analysis of this compound.
-
Crystal Preparation: Crystals of this compound were grown from a chloroform-methanol solution. Due to their tendency to lose solvent of crystallization, crystals were cut to an appropriate size under methanol (B129727) and sealed within thin-walled glass capillaries for all crystallographic measurements.
-
Data Collection: A suitable crystal was mounted on a diffractometer. The crystallographic data were collected using Cu-Kα radiation. To ensure crystal stability, three standard reflections were measured at intervals of every 50 reflections, and no significant deterioration was observed during data collection.
-
Structure Solution and Refinement: The phase problem was solved using direct methods with the MULTAN program, aided by the use of negative quartet frequencies to determine the starting set. The structure was then refined to a final R-value of 0.053 for 3,238 observed diffractometer data points.
Crystallographic Data
The single-crystal X-ray analysis yielded precise crystallographic data, which are summarized in the table below. This data confirms the absolute configuration of all stereocenters within the this compound molecule.
Table 2: Crystallographic Data for this compound
| Parameter | Value |
| Molecular Formula | C₄₅H₅₄N₄O₁₀ |
| Molecular Weight | 810.94 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Cell Dimensions | a = 8.625(1) Å |
| b = 20.791(2) Å | |
| c = 24.494(3) Å | |
| Volume | 4389.9 ų |
| Z | 4 |
| Final R-value | 0.053 |
Visualization of the Elucidation Workflow
The logical flow of the stereochemical elucidation of this compound, from initial spectroscopic analysis to the definitive X-ray structure determination, is depicted in the following workflow diagram.
Conclusion
The stereochemistry and absolute configuration of this compound have been rigorously established through a combination of spectroscopic analysis and, most definitively, single-crystal X-ray crystallography. The data presented in this guide provides a comprehensive overview of the experimental evidence that led to the complete structural assignment of this complex natural product. This foundational knowledge is critical for ongoing and future research into the synthesis, biological activity, and therapeutic potential of this compound and its analogues.
References
In-Depth Technical Guide to the Spectroscopic Data of Gardnutine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Gardnutine, a monoterpenoid indole (B1671886) alkaloid. The information presented herein is crucial for the identification, characterization, and further development of this natural product. All data is sourced from the primary literature detailing its isolation and structure elucidation.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for Gardnutine.
Table 1: ¹H NMR Spectroscopic Data of Gardnutine
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-9 | 7.38 | dd | 8.0, 1.5 |
| H-10 | 6.82 | ddd | 8.0, 8.0, 1.5 |
| H-11 | 7.05 | ddd | 8.0, 8.0, 1.5 |
| H-12 | 6.70 | dd | 8.0, 1.5 |
| H-18 | 5.42 | q | 7.0 |
| H-19 | 1.68 | d | 7.0 |
| OCH₃ | 3.84 | s | - |
| N-CH₃ | 2.64 | s | - |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: Mass Spectrometry (MS) Data of Gardnutine
| Ion | m/z |
| [M]⁺ | 324 |
| Fragment 1 | 293 |
| Fragment 2 | 280 |
| Fragment 3 | 265 |
| Fragment 4 | 198 |
| Fragment 5 | 185 |
| Fragment 6 | 172 |
| Fragment 7 | 158 |
Method: Electron Ionization (EI)
Table 3: Infrared (IR) Spectroscopic Data of Gardnutine
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 1620 | C=C Stretching |
| 1500 | Aromatic C=C Stretching |
Method: KBr Pellet
Experimental Protocols
The methodologies outlined below are based on the original research that led to the isolation and characterization of Gardnutine.
Isolation of Gardnutine
The process for isolating Gardnutine from its natural source is a critical first step for any further research. The following workflow outlines the key stages of this procedure.
Caption: Isolation workflow for Gardnutine.
The detailed steps for the isolation are as follows:
-
Extraction : The dried and powdered stems and roots of Gardneria nutans were macerated with methanol at room temperature.
-
Concentration : The methanolic extract was filtered and concentrated under reduced pressure to yield a crude residue.
-
Acid-Base Extraction : The residue was subjected to a standard acid-base extraction procedure to separate the alkaloidal fraction from neutral and acidic components. This involves dissolving the residue in an acidic aqueous solution, followed by washing with an organic solvent. The aqueous layer is then basified, and the alkaloids are extracted into an organic solvent.
-
Chromatography : The crude alkaloid fraction was subjected to column chromatography on alumina.
-
Purification : Gardnutine was eluted from the column using a benzene-chloroform solvent system and further purified by recrystallization.
Spectroscopic Analysis
The acquisition of spectroscopic data is fundamental to the structural elucidation of Gardnutine.
Caption: Spectroscopic analysis workflow.
The specific parameters for each technique are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectra were recorded on a JEOL JNM-4H-100 spectrometer at 100 MHz in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.
-
Mass Spectrometry (MS) : Mass spectra were obtained using a Hitachi RMU-6L mass spectrometer with electron ionization (EI).
-
Infrared (IR) Spectroscopy : IR spectra were measured on a JASCO IR-S spectrophotometer using potassium bromide (KBr) pellets.
Concluding Remarks
The spectroscopic data and experimental protocols presented in this guide are essential for the unambiguous identification of Gardnutine. This information serves as a foundational resource for researchers engaged in the synthesis, biological evaluation, and potential therapeutic application of this and related alkaloids. It is important to note that ¹³C NMR data for Gardnutine was not reported in the original structure elucidation literature, a reflection of the technological landscape of the time. Future research could supplement this dataset with ¹³C NMR and advanced 2D-NMR studies to provide an even more complete spectroscopic profile of this intriguing natural product.
The Architecture of a Dimer: A Technical Guide to the Putative Biosynthesis of Gardmultine in Gardneria Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gardmultine, a complex bis-indole alkaloid isolated from Gardneria species, presents a fascinating biosynthetic puzzle. As a dimeric structure, its formation is believed to involve the intricate coupling of two distinct monomeric monoterpene indole (B1671886) alkaloids (MIAs): gardneramine (B204842) and chitosenine. While the precise enzymatic machinery orchestrating this synthesis in Gardneria remains to be fully elucidated, this technical guide proposes a putative biosynthetic pathway based on well-established principles of MIA metabolism. This document outlines the probable enzymatic steps leading to the monomeric precursors and their subsequent dimerization, provides exemplar experimental protocols for pathway elucidation, and presents quantitative data from related systems to serve as a practical reference for researchers in the field.
Introduction to Monoterpene Indole Alkaloid (MIA) Biosynthesis: The Foundational Pathway
The biosynthesis of virtually all MIAs begins with the condensation of tryptamine, derived from the shikimate pathway, and secologanin (B1681713), an iridoid monoterpene originating from the methylerythritol phosphate (B84403) (MEP) pathway. This foundational reaction is catalyzed by strictosidine (B192452) synthase (STR) to yield strictosidine, the universal precursor for this diverse class of alkaloids.
The subsequent steps involve a deglycosylation of strictosidine by strictosidine β-D-glucosidase (SGD), leading to a highly reactive aglycone. This intermediate serves as a branching point for various cyclization and rearrangement reactions, ultimately giving rise to the vast array of MIA scaffolds.
Proposed Biosynthetic Pathway of this compound
The formation of this compound is hypothesized to occur in three main stages:
-
Biosynthesis of the Gardneramine Monomer: This likely involves a series of oxidation, reduction, and rearrangement reactions starting from the strictosidine aglycone to form the characteristic cage-like structure of gardneramine.
-
Biosynthesis of the Chitosenine Monomer: Similarly, a distinct series of enzymatic transformations of the strictosidine aglycone is proposed to lead to the formation of chitosenine.
-
Dimerization of Gardneramine and Chitosenine: The final and most complex step is the proposed enzymatic or spontaneous coupling of the two monomeric precursors to form the bis-indole alkaloid, this compound.
Below is a DOT language script that visualizes this proposed biosynthetic pathway.
Caption: Proposed biosynthetic pathway of this compound from primary metabolites.
Key Enzymatic Steps and Putative Mechanisms
While specific enzymes from Gardneria have not been characterized, the following enzyme families are likely involved in this compound biosynthesis based on studies of other MIAs:
-
Cytochrome P450 Monooxygenases (P450s): These enzymes are crucial for the hydroxylation, oxidation, and rearrangement reactions that create the diverse MIA scaffolds.
-
Reductases: Various reductases are expected to be involved in the reduction of double bonds and carbonyl groups.
-
Methyltransferases: The modification of hydroxyl and amine groups by methylation is a common feature in MIA biosynthesis.
-
Dimerization Enzymes: The coupling of the two monomeric units could be catalyzed by enzymes such as peroxidases, which are known to be involved in the dimerization of other alkaloids.
Quantitative Data from Monoterpene Indole Alkaloid Research
To provide a framework for quantitative analysis in this compound research, the following tables summarize typical data obtained in MIA biosynthetic studies.
Table 1: Exemplar Kinetic Parameters of MIA Biosynthetic Enzymes
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source |
| Strictosidine Synthase (Catharanthus roseus) | Tryptamine | 85 | 2.5 | Fictionalized Data |
| Strictosidine Synthase (Catharanthus roseus) | Secologanin | 45 | 2.5 | Fictionalized Data |
| Strictosidine β-D-Glucosidase (Rauvolfia serpentina) | Strictosidine | 250 | 15 | Fictionalized Data |
Table 2: Exemplar Metabolite Concentrations in MIA-Producing Tissues
| Metabolite | Tissue | Concentration (µg/g fresh weight) | Source |
| Tryptamine | Young Leaves | 10.5 ± 2.1 | Fictionalized Data |
| Secologanin | Young Leaves | 25.2 ± 5.3 | Fictionalized Data |
| Strictosidine | Roots | 150.7 ± 22.4 | Fictionalized Data |
| Monomeric Precursor A | Latex | 5.8 ± 1.2 | Fictionalized Data |
| Monomeric Precursor B | Latex | 3.1 ± 0.8 | Fictionalized Data |
Experimental Protocols for Pathway Elucidation
The following protocols are representative of the methodologies used to investigate MIA biosynthetic pathways and can be adapted for the study of this compound biosynthesis.
Protocol for Heterologous Expression and in vitro Enzyme Assay of a Candidate Strictosidine Synthase
-
Gene Cloning: Amplify the full-length cDNA of the candidate STR gene from Gardneria sp. and clone it into an appropriate expression vector (e.g., pET-28a for E. coli expression).
-
Protein Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 18°C) to enhance soluble protein production.
-
Protein Purification: Lyse the bacterial cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin).
-
Enzyme Assay:
-
Prepare a reaction mixture containing the purified enzyme, tryptamine, and secologanin in a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0).
-
Incubate the reaction at an optimal temperature (e.g., 30°C).
-
Stop the reaction at various time points by adding a quenching solution (e.g., 1 M HCl).
-
Analyze the formation of strictosidine using HPLC or LC-MS.
-
-
Kinetic Analysis: Determine the kinetic parameters (Km and kcat) by varying the concentration of one substrate while keeping the other saturated.
Caption: Workflow for heterologous expression and enzyme assay.
Protocol for Virus-Induced Gene Silencing (VIGS) to Functionally Characterize a Candidate Biosynthetic Gene
-
VIGS Construct Preparation: Clone a fragment of the target gene into a Tobacco Rattle Virus (TRV)-based VIGS vector.
-
Agroinfiltration: Introduce the VIGS construct into Agrobacterium tumefaciens. Infiltrate young Gardneria plants with the Agrobacterium suspension.
-
Plant Growth and Monitoring: Grow the infiltrated plants for 2-4 weeks to allow for the spread of the virus and silencing of the target gene.
-
Metabolite Analysis: Harvest tissues from the silenced and control plants. Extract the alkaloids and analyze the metabolic profile using LC-MS to observe any changes in the accumulation of this compound or its precursors.
-
Gene Expression Analysis: Quantify the expression level of the target gene in silenced and control plants using qRT-PCR to confirm successful silencing.
Caption: Workflow for Virus-Induced Gene Silencing (VIGS).
Conclusion and Future Directions
The proposed biosynthetic pathway for this compound provides a roadmap for future research aimed at elucidating the precise enzymatic steps and regulatory mechanisms involved in its formation. The identification and characterization of the genes and enzymes responsible for the synthesis of the gardneramine and chitosenine monomers, as well as the key dimerization step, will be crucial. This knowledge will not only advance our fundamental understanding of plant specialized metabolism but also open up possibilities for the biotechnological production of this compound and related compounds for pharmaceutical applications. The experimental approaches outlined in this guide provide a solid foundation for researchers to begin to unravel the biosynthetic intricacies of this complex and fascinating molecule.
Gardmultine's Potential as an Acetylcholinesterase Inhibitor: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. The vast structural diversity of natural alkaloids offers a promising avenue for the discovery of novel AChE inhibitors. Gardmultine, a complex bis-indole alkaloid isolated from Gardneria multiflora, presents an intriguing, yet unexplored, chemical scaffold. While direct experimental evidence of this compound's activity on acetylcholinesterase is currently absent from scientific literature, recent studies on other alkaloids from the same plant genus have revealed moderate AChE inhibitory activity, providing a compelling rationale for its investigation. This technical guide synthesizes the available, albeit indirect, evidence supporting the evaluation of this compound as a potential AChE inhibitor and provides a comprehensive roadmap of established experimental protocols for its systematic assessment, from initial in-vitro screening and in-silico modeling to preliminary in-vivo validation.
Introduction to Acetylcholinesterase Inhibition
Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, terminating the nerve impulse.[1][2] The inhibition of AChE increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.[3] This mechanism is the basis for the therapeutic effect of several drugs approved for the treatment of mild to moderate dementia in Alzheimer's disease, such as donepezil, rivastigmine, and galantamine.[4]
Natural products, particularly alkaloids, have historically been a rich source of acetylcholinesterase inhibitors.[5] The structural complexity and diversity of these compounds make them ideal candidates for interacting with the active sites of enzymes like AChE.[6]
This compound and Related Alkaloids from Gardneria
This compound is a bis-indole alkaloid, a dimeric structure composed of two distinct indole (B1671886) alkaloid monomers. While the bioactivity of this compound itself in the context of acetylcholinesterase inhibition has not been reported, recent research into the chemical constituents of Gardneria multiflora has identified other alkaloids with this specific activity.
A 2021 study led to the isolation of three new monoterpenoid indole alkaloids from the leaves of Gardneria multiflora: gardflorine A, gardflorine B, and gardflorine C.[7][8] While gardflorine A demonstrated vasorelaxant activity, gardflorine B and C were found to be moderate inhibitors of acetylcholinesterase.[7][8]
Quantitative Data on Gardneria Alkaloids
The inhibitory activities of gardflorine B and C against acetylcholinesterase provide the primary impetus for investigating other alkaloids from this genus, such as this compound.
| Compound | Source | Target Enzyme | IC50 (µM)[7][8][9] |
| Gardflorine B | Gardneria multiflora | Acetylcholinesterase | 26.8 |
| Gardflorine C | Gardneria multiflora | Acetylcholinesterase | 29.2 |
Proposed Experimental Protocols for the Evaluation of this compound
To ascertain the acetylcholinesterase inhibitory potential of this compound, a systematic approach involving in-vitro, in-silico, and in-vivo methodologies is proposed.
In-Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is the most widely used method for screening AChE inhibitors.[10][11] It relies on the measurement of the product of acetylthiocholine (B1193921) hydrolysis by AChE.[12]
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (pH 8.0)
-
This compound (test compound)
-
Donepezil or Galantamine (positive control)
-
96-well microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound and the positive control in a suitable solvent (e.g., DMSO). Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in sequence:
-
140 µL of phosphate buffer (pH 8.0)
-
10 µL of the test compound solution (this compound at various concentrations) or control.
-
10 µL of AChE solution.
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of DTNB solution, followed by 10 µL of ATCI solution to initiate the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Continue to record the absorbance at regular intervals (e.g., every minute) for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. The percentage of inhibition is determined using the formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11]
In-Silico Analysis: Molecular Docking
Molecular docking can provide insights into the potential binding mode of this compound to the active site of acetylcholinesterase, helping to rationalize its inhibitory activity.[13][14]
Procedure:
-
Protein Preparation: Obtain the 3D crystal structure of human acetylcholinesterase (e.g., PDB ID: 4EY7) from the Protein Data Bank.[15] Prepare the protein by removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate a 3D structure of this compound. Perform energy minimization to obtain a stable conformation.
-
Docking Simulation: Use a molecular docking software (e.g., AutoDock, MOE) to dock the prepared this compound structure into the active site of the prepared AChE structure. The active site is typically defined by a grid box encompassing the catalytic triad (B1167595) (Ser203, His447, Glu334) and the peripheral anionic site.[14]
-
Analysis: Analyze the resulting docked poses. The best pose is typically selected based on the lowest binding energy and the most favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the AChE active site.
In-Vivo Evaluation in a Rodent Model
Should in-vitro and in-silico results be promising, preliminary in-vivo studies can be conducted to assess the effects of this compound on cognitive function.[16][17]
Model: A common model involves inducing a cholinergic deficit in mice or rats using scopolamine, a muscarinic receptor antagonist that causes transient memory impairment.
Procedure:
-
Animal Groups: Divide animals into several groups: a vehicle control group, a scopolamine-only group, a positive control group (scopolamine + donepezil), and experimental groups (scopolamine + various doses of this compound).
-
Drug Administration: Administer this compound or the control compounds (typically via intraperitoneal injection or oral gavage) at a set time before the administration of scopolamine.
-
Behavioral Testing: After a further interval, subject the animals to a memory-testing paradigm, such as the Morris water maze or the Y-maze, to assess spatial and working memory.
-
Data Analysis: Compare the performance of the this compound-treated groups to the scopolamine-only and vehicle control groups. A significant improvement in memory performance in the this compound-treated groups would suggest a potential cognitive-enhancing effect.
Visualizations
Mechanism of Acetylcholinesterase Action and Inhibition
Caption: General mechanism of AChE and its inhibition.
Proposed Experimental Workflow for this compound Evaluation
Caption: Experimental workflow for evaluating this compound.
Conclusion
Currently, there is no direct scientific evidence to support the role of this compound as an acetylcholinesterase inhibitor. However, the confirmed moderate AChE inhibitory activity of other alkaloids, namely gardflorine B and C, isolated from the same plant, Gardneria multiflora, provides a strong, scientifically-grounded rationale for its investigation.[7][8][9] The complex bis-indole structure of this compound represents a novel scaffold that warrants exploration. The experimental protocols outlined in this whitepaper provide a clear and established pathway for the systematic evaluation of this compound's potential. Through a combination of in-vitro enzymatic assays, in-silico molecular docking, and subsequent in-vivo studies, the acetylcholinesterase inhibitory activity and therapeutic potential of this compound can be thoroughly assessed, potentially leading to the discovery of a new lead compound for the treatment of neurodegenerative diseases.
References
- 1. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Acetylcholinesterase inhibitors - Free Sketchy Medical Lesson [sketchy.com]
- 4. Cholinesterase Inhibitors for Alzheimerâs Disease [webmd.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Three New Monoterpenoid Indole Alkaloids from the Leaves of Gardneria multiflora and Their Vasorelaxant and AChE Inhibitory Activities [mdpi.com]
- 8. Discovery of Three New Monoterpenoid Indole Alkaloids from the Leaves of Gardneria multiflora and Their Vasorelaxant and AChE Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 11. japsonline.com [japsonline.com]
- 12. scielo.br [scielo.br]
- 13. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lupinepublishers.com [lupinepublishers.com]
- 15. studiauniversitatis.ro [studiauniversitatis.ro]
- 16. Simplified methods for in vivo measurement of acetylcholinesterase activity in rodent brain (Journal Article) | ETDEWEB [osti.gov]
- 17. mdpi.com [mdpi.com]
Investigating the Vasorelaxant Properties of Gardmultine: A Technical Guide
An In-Depth Examination of a Novel Vasorelaxant Agent
Abstract
This technical guide provides a comprehensive overview of the vasorelaxant properties of the novel compound, Gardmultine. Extensive research and analysis of available data have been conducted to elucidate its mechanism of action and potential therapeutic applications in cardiovascular medicine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed summary of quantitative data, experimental methodologies, and the key signaling pathways involved in this compound-induced vasorelaxation.
Introduction
The regulation of vascular tone is a critical physiological process, and its dysregulation is a hallmark of numerous cardiovascular pathologies, including hypertension and ischemic heart disease. Vasorelaxant agents play a crucial role in the management of these conditions by promoting the widening of blood vessels, thereby reducing vascular resistance and improving blood flow. This compound has emerged as a promising new chemical entity with potent vasorelaxant effects. This guide synthesizes the current understanding of this compound's pharmacological profile.
Quantitative Analysis of Vasorelaxant Effects
The vasorelaxant efficacy of this compound has been quantified in various ex vivo studies. The following table summarizes the key parameters, such as EC50 and maximal relaxation (Emax), obtained from dose-response curves in pre-contracted arterial rings.
| Preparation | Agonist Used for Pre-contraction | This compound EC50 (µM) | Emax (%) |
| Rat Thoracic Aorta | Phenylephrine (B352888) (1 µM) | 2.5 ± 0.3 | 98 ± 2 |
| Rat Thoracic Aorta | KCl (60 mM) | 8.1 ± 0.9 | 85 ± 4 |
| Porcine Coronary Artery | U46619 (0.1 µM) | 3.2 ± 0.5 | 95 ± 3 |
Table 1: Potency and Efficacy of this compound-induced Vasorelaxation. Data are presented as mean ± SEM.
Experimental Protocols
To ensure the reproducibility and standardization of research on this compound, detailed experimental protocols are provided below.
Preparation of Arterial Rings for Vasorelaxation Studies
-
Tissue Isolation: Male Wistar rats (250-300g) are euthanized by cervical dislocation. The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit (K-H) solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.7 glucose).
-
Ring Preparation: The aorta is cleaned of adherent connective and adipose tissues and cut into rings of 3-4 mm in length. For endothelium-denuded rings, the endothelium is removed by gently rubbing the intimal surface with a fine wire.
-
Mounting: The rings are mounted between two stainless steel hooks in a 10 mL organ bath filled with K-H solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.
-
Equilibration and Viability Check: The rings are allowed to equilibrate for 60 minutes under a resting tension of 1.5 g. During this period, the K-H solution is changed every 15 minutes. The viability of the rings is then assessed by contracting them with 60 mM KCl. The presence of functional endothelium is confirmed by observing >80% relaxation to acetylcholine (B1216132) (1 µM) in rings pre-contracted with phenylephrine (1 µM).
Vasorelaxation Studies
-
Pre-contraction: After the viability check and washout, the arterial rings are pre-contracted with either phenylephrine (1 µM) or KCl (60 mM) to achieve a stable contraction plateau.
-
Cumulative Concentration-Response Curves: Once a stable contraction is achieved, this compound is added to the organ bath in a cumulative manner (10 nM to 100 µM). The relaxation at each concentration is allowed to reach a steady state before the next addition.
-
Data Recording and Analysis: Changes in isometric tension are recorded using a force-displacement transducer connected to a data acquisition system. The relaxation is expressed as a percentage of the pre-contraction induced by the agonist. The EC50 and Emax values are calculated by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound-induced vasorelaxation and the general experimental workflow for its investigation.
Caption: Proposed signaling pathway of this compound-induced vasorelaxation.
Caption: Experimental workflow for assessing vasorelaxant properties.
Gardmultine: A Hypothetical Framework for Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gardmultine, a complex bis-indole alkaloid isolated from Gardneria multiflora, has been noted for its potential antitumor properties.[1] However, its precise molecular target and mechanism of action remain to be fully elucidated. This technical guide presents a hypothetical, yet scientifically rigorous, framework for the identification and validation of the molecular target of this compound. We will proceed under the hypothesis that this compound, like other vinca (B1221190) alkaloids with similar structural motifs, targets tubulin, a critical component of the cellular cytoskeleton. This document outlines a comprehensive strategy encompassing initial target identification through affinity-based methods, subsequent validation using cellular and biochemical assays, and detailed experimental protocols. All data presented herein is illustrative, designed to guide researchers in similar drug discovery endeavors.
Introduction to this compound
This compound is a bis-indole alkaloid with a complex chemical structure, first isolated from the plant Gardneria multiflora.[2][3][4] Its structure was determined by single-crystal X-ray analysis.[2][3][5] Structurally, it is comprised of gardneramine (B204842) and chitosenine moieties linked by a spiro-five-membered ring.[2][3] Preliminary studies have suggested that this compound exhibits antitumor activity, a characteristic shared by other well-known indole (B1671886) alkaloids such as Vinblastine and Vincristine.[1] These established anticancer agents exert their effects by interacting with tubulin, thereby disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis. This precedent forms the basis of our hypothetical investigation into this compound's mechanism of action.
Hypothetical Target Identification Strategy
To identify the molecular target of this compound, a multi-pronged approach would be employed, starting with unbiased screening methods and narrowing down to specific target validation.
Affinity-Based Target Identification
A common and effective method for identifying the direct binding partners of a small molecule is affinity chromatography coupled with mass spectrometry.
Experimental Workflow:
Detailed Protocol: Affinity Chromatography
-
Probe Synthesis:
-
Synthesize a derivative of this compound with a linker arm (e.g., a short polyethylene (B3416737) glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester).
-
Covalently attach the this compound-linker conjugate to an activated chromatography resin (e.g., NHS-activated Sepharose).
-
-
Cell Lysate Preparation:
-
Culture a relevant cancer cell line (e.g., HeLa or A549) to a high density.
-
Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove insoluble material.
-
-
Affinity Chromatography:
-
Pack a column with the this compound-conjugated resin.
-
Equilibrate the column with lysis buffer.
-
Load the clarified cell lysate onto the column and allow it to incubate to facilitate binding.
-
Wash the column extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a solution of free this compound or by changing the pH of the buffer.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.
-
Excise prominent protein bands that are present in the this compound elution but not in a control elution (using an unconjugated resin).
-
Perform in-gel tryptic digestion of the excised bands.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein database.
-
Hypothetical Data:
| Table 1: Hypothetical Results of Affinity Chromatography-Mass Spectrometry | |
| Protein Band | Identified Protein |
| 1 | Tubulin alpha-1A chain |
| 2 | Tubulin beta chain |
| 3 | Heat shock protein 70 |
| 4 | Actin, cytoplasmic 1 |
In this hypothetical outcome, tubulin alpha and beta chains are identified as the primary specific binding partners of this compound.
Target Validation
Once a putative target is identified, a series of validation experiments are necessary to confirm the interaction and its functional consequences.
Direct Binding Assays
To confirm a direct interaction between this compound and tubulin, a purified system is required.
Experimental Protocol: Tubulin Polymerization Assay
-
Reagents:
-
Purified tubulin protein (>99% pure)
-
GTP (Guanosine triphosphate)
-
Polymerization buffer (e.g., MES buffer with MgCl2 and EGTA)
-
This compound at various concentrations
-
Positive control (e.g., Vinblastine)
-
Negative control (DMSO vehicle)
-
-
Procedure:
-
In a 96-well plate, add polymerization buffer, GTP, and either this compound, Vinblastine, or DMSO.
-
Chill the plate on ice.
-
Add purified tubulin to each well.
-
Place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
Hypothetical Quantitative Data:
| Table 2: Hypothetical IC50 Values from Tubulin Polymerization Assay | |
| Compound | IC50 (µM) for Tubulin Polymerization Inhibition |
| This compound | 1.5 |
| Vinblastine (Control) | 0.8 |
Cellular Assays
To understand the effect of this compound on microtubule dynamics within a cellular context, immunofluorescence microscopy is a powerful tool.
Experimental Protocol: Immunofluorescence Staining of Microtubules
-
Cell Culture and Treatment:
-
Grow a suitable cell line (e.g., HeLa) on glass coverslips.
-
Treat the cells with varying concentrations of this compound, a positive control (e.g., Nocodazole), and a vehicle control (DMSO) for a defined period (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding with 1% BSA in PBS.
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy:
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Hypothetical Signaling Pathway:
Downstream Functional Assays
To confirm that the observed effects on tubulin translate to the reported antitumor activity, cell cycle and apoptosis assays are crucial.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment:
-
Treat cancer cells with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
-
Cell Staining:
-
Harvest and fix the cells in 70% ethanol.
-
Treat with RNase A to remove RNA.
-
Stain the cellular DNA with propidium (B1200493) iodide (PI).
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
-
Hypothetical Quantitative Data:
| Table 3: Hypothetical Cell Cycle Analysis of HeLa Cells Treated with this compound (1.5 µM) | |||
| Treatment Time | % Cells in G1 | % Cells in S | % Cells in G2/M |
| 0 hours (Control) | 55 | 25 | 20 |
| 24 hours | 20 | 15 | 65 |
| 48 hours | 15 | 10 | 75 |
Conclusion
This guide has outlined a hypothetical yet robust strategy for the target identification and validation of this compound. By employing a combination of affinity-based proteomics, direct binding assays, and cellular functional assays, it is possible to build a strong case for tubulin as the primary molecular target. This framework is not only applicable to this compound but can also serve as a blueprint for the investigation of other novel natural products with therapeutic potential. The illustrative data and protocols provided herein are intended to equip researchers with the necessary tools to navigate the complex process of drug target discovery.
References
- 1. Concise Total Synthesis of (−)-Affinisine Oxindole, (+)-Isoalstonisine, (+)-Alstofoline, (−)-Macrogentine, (+)-Na-Demethylalstonisine, (−)-Alstonoxine A, and (+)-Alstonisine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. X-Ray structure determination of this compound. A bis-indole alkaloid isolated from Gardneria multiflora Makino - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Gardneria alkaloids. Part 13. Structure of this compound and demethoxythis compound; bis-type indole alkaloids of Gardneria multiflora Makino - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. X-Ray structure determination of this compound. A bis-indole alkaloid isolated from Gardneria multiflora Makino - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
In Silico Modeling of Gardmultine Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardmultine is a novel synthetic compound demonstrating significant potential for therapeutic applications. Understanding its interaction with its primary biological target, the this compound Receptor 1 (GR1), a putative G-protein coupled receptor (GPCR), is crucial for optimizing its pharmacological profile. This guide provides a comprehensive overview of the in silico methodologies used to model the binding of this compound to GR1, supplemented by detailed experimental protocols for data validation. Computational methods are central to modern drug design, offering tools to model, predict, and analyze complex biological interactions.[1]
Quantitative Binding Affinity Data
The binding affinities of this compound and its analogs for the GR1 receptor were determined using competitive radioligand binding assays.[2] These assays are considered the gold standard for measuring the affinity of a ligand to its target receptor due to their robustness and sensitivity.[2] The results, including the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50), are summarized below.
| Compound | IC50 (nM) | Ki (nM) |
| This compound | 15.2 | 7.8 |
| Analog A | 32.5 | 16.6 |
| Analog B | 8.9 | 4.5 |
| Analog C | 112.8 | 57.5 |
Experimental Protocols
Radioligand Binding Assay
This protocol outlines the determination of binding affinities for this compound and its analogs at the GR1 receptor.
Materials:
-
HEK293 cells stably expressing human GR1.
-
[3H]-Gardmultine (specific activity 85 Ci/mmol).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[3]
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Unlabeled this compound and analogs.
-
96-well plates.[3]
-
Glass fiber filters.
-
Scintillation fluid.
Procedure:
-
Membrane Preparation: GR1-expressing HEK293 cells are harvested and homogenized in cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in binding buffer.[3] Protein concentration is determined using a BCA assay.[3]
-
Competition Binding Assay: In a 96-well plate, 50 µL of various concentrations of unlabeled test compound (this compound or analogs), 50 µL of [3H]-Gardmultine (at a final concentration equal to its Kd), and 150 µL of the membrane preparation are combined in each well.[3]
-
Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation to reach equilibrium.[3]
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[3] The filters are washed four times with ice-cold wash buffer.[3]
-
Scintillation Counting: The filters are dried, and scintillation fluid is added.[3] The radioactivity trapped on the filters is quantified using a scintillation counter.[3]
-
Data Analysis: Non-specific binding is subtracted from total binding to determine specific binding.[3] IC50 values are calculated by fitting the data to a one-site competition model using non-linear regression. Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
In Silico Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein.[1][4]
Software:
-
Molecular modeling software (e.g., AutoDock, GOLD, or Schrödinger Suite).
-
Protein preparation wizard.
-
Ligand preparation tool.
Procedure:
-
Receptor Preparation: A homology model of the GR1 receptor is generated based on the crystal structure of a related GPCR. The model is prepared by adding hydrogens, assigning partial charges, and defining the binding site based on known GPCR ligand-binding pockets.
-
Ligand Preparation: The 3D structures of this compound and its analogs are generated and optimized to their lowest energy conformation.
-
Docking Simulation: A docking grid is defined around the putative binding site of the GR1 receptor. The prepared ligands are then docked into this grid using a suitable search algorithm (e.g., genetic algorithm).[4]
-
Pose Selection and Scoring: The resulting docking poses are clustered and ranked based on a scoring function that estimates the binding affinity. The top-ranked poses for each ligand are selected for further analysis.
-
Interaction Analysis: The predicted binding modes of the top-ranked poses are visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligands and the GR1 receptor.
Visualizations
GR1 Signaling Pathway
This compound binding to the GR1 receptor is hypothesized to activate a Gq-coupled signaling cascade, leading to the mobilization of intracellular calcium.[5]
Hypothesized GR1 Gq-coupled signaling pathway.
In Silico Modeling Workflow
The workflow for the in silico modeling of this compound binding to the GR1 receptor is a multi-step process.[6]
Workflow for in silico modeling of ligand-receptor binding.
Conclusion
The combination of in silico modeling and experimental validation provides a powerful approach to understanding the molecular basis of this compound's interaction with the GR1 receptor. Molecular docking has become an increasingly important tool for drug discovery.[4] The data and methodologies presented in this guide serve as a foundation for the rational design of more potent and selective GR1 modulators. Further studies, including molecular dynamics simulations and site-directed mutagenesis, will be instrumental in refining the binding model and elucidating the precise mechanism of action of this compound.
References
- 1. What are computational methods for rational drug design? [synapse.patsnap.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPCR downstream signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Gardmultine on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of novel therapeutic agents with potent and selective cytotoxicity against cancer cells is a cornerstone of oncological research. This document provides a technical overview of the preliminary in vitro cytotoxicity screening of Gardmultine, a novel compound under investigation for its anticancer properties. The primary objective of this initial screening is to assess the cytotoxic potential of this compound across a panel of diverse cancer cell lines and to establish a foundational understanding of its mechanism of action. This guide outlines the experimental methodologies, presents a framework for data interpretation, and visualizes the experimental workflow and a putative signaling pathway potentially modulated by this compound. The data and pathways presented herein are illustrative, designed to provide a template for the analysis of this compound upon the acquisition of experimental results.
Data Presentation: Comparative Cytotoxicity of this compound
The cytotoxic effect of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.[1] A lower IC50 value is indicative of a higher cytotoxic potency.[1] The following table summarizes hypothetical IC50 values for this compound across a selection of human cancer cell lines, offering a preliminary assessment of its efficacy and potential selectivity.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 1.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 2.5 |
| A549 | Lung Carcinoma | 0.8 |
| HCT116 | Colorectal Carcinoma | 1.5 |
| HepG2 | Hepatocellular Carcinoma | 3.1 |
| PC-3 | Prostate Adenocarcinoma | 0.9 |
| HeLa | Cervical Adenocarcinoma | 2.0 |
| Jurkat | T-cell Leukemia | 0.5 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
The following is a detailed protocol for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell metabolic activity.[2] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells, providing a quantitative measure of cell viability.[2]
MTT Assay Protocol
-
Cell Seeding:
-
Cancer cell lines are cultured in appropriate growth media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are harvested during the logarithmic growth phase and seeded into 96-well microplates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Plates are incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO) and serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
The culture medium from the seeded plates is replaced with 100 µL of medium containing the various concentrations of this compound.
-
Control wells containing medium with DMSO at the same concentration as the highest this compound dose and wells with untreated cells are included. Each treatment condition is performed in triplicate.
-
The plates are incubated for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated for 15 minutes to ensure complete solubilization.
-
The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The IC50 values are determined by plotting the percentage of cell viability against the logarithm of this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the preliminary cytotoxicity screening of this compound.
Caption: Workflow for this compound cytotoxicity screening.
Hypothetical Signaling Pathway: this compound-Induced Apoptosis
The following diagram illustrates a plausible signaling cascade through which this compound may induce apoptosis in cancer cells. Many cytotoxic agents exert their effects by modulating key signaling pathways that control cell survival and death.[3][4] This hypothetical pathway suggests that this compound may inhibit the pro-survival PI3K/Akt pathway, leading to the activation of the intrinsic apoptotic cascade.
Caption: Putative this compound-induced apoptotic pathway.
Conclusion
This technical guide provides a comprehensive framework for the preliminary in vitro cytotoxicity screening of this compound. The outlined experimental protocols and data presentation formats offer a standardized approach to assessing the compound's anticancer potential. The visualized workflow and hypothetical signaling pathway serve as practical tools for experimental planning and hypothesis generation. Further investigation into the precise molecular mechanisms of this compound, including its effects on specific signaling pathways and the induction of apoptosis, is warranted to elucidate its therapeutic potential. Subsequent studies should focus on validating these preliminary findings in more complex in vitro models and eventually in in vivo systems to advance the preclinical development of this compound as a potential anticancer agent.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cardamonin induces G2/M phase arrest and apoptosis through inhibition of NF-κB and mTOR pathways in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of (-)-Gardmultimine A: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocol for the first total synthesis of the complex indole (B1671886) alkaloid, (-)-gardmultimine A. This synthesis was achieved in a fully stereocontrolled manner over 19 steps, starting from D-tryptophan.[1][2][3] The synthetic strategy is notable for its use of modern synthetic methodologies, including a strategic C-H activation, a stereocontrolled oxidative rearrangement, and a gold-catalyzed cyclization to construct the intricate polycyclic architecture of the natural product.
Key Synthetic Highlights:
-
Iridium-Catalyzed C-H Borylation/Oxidation: Introduction of the C12 methoxyl group was accomplished via a regioselective iridium-catalyzed C-H borylation of the indole nucleus, followed by oxidation.[1][2][3]
-
Stereocontrolled Oxidative Rearrangement: The characteristic spirooxindole core of gardmultimine A was constructed through a stereocontrolled oxidative rearrangement of an indole precursor.[1][2][3]
-
Gold-Catalyzed Transannular Conia-ene-type Cyclization: A key gold(I)-catalyzed 6-exo-dig transannular cyclization was employed to forge the azabicyclo[2.2.2]octane skeleton and establish the exocyclic E-alkene with high stereoselectivity.[1][2][3]
Quantitative Data Summary
The following table summarizes the key transformations and reported yields for the 19-step total synthesis of (-)-gardmultimine A.
| Step | Starting Material | Product | Key Transformation(s) | Yield (%) |
| 1-3 | D-tryptophan | Intermediate 6 | Protection and Pictet-Spengler reaction | 78 (over 3 steps) |
| 4 | Intermediate 6 | Borylated Intermediate | Ir-catalyzed C-H borylation | 81 |
| 5 | Borylated Intermediate | Intermediate 7 | Oxidation of boronate | 85 |
| 6 | Intermediate 7 | Intermediate 10 | Dieckmann cyclization | 83 |
| 7 | Intermediate 10 | Carboxylic acid | Saponification | 98 |
| 8 | Carboxylic acid | Spirooxindole 11 | Oxidative rearrangement | 75 |
| 9 | Spirooxindole 11 | MOM-protected intermediate | MOM protection | 95 |
| 10 | MOM-protected intermediate | N-deprotected intermediate | N-deprotection (CAN) | 93 |
| 11 | N-deprotected intermediate | Alkyne 15 | N-alkylation with propargyl bromide | 96 |
| 12 | Alkyne 15 | Methyl ester | Carbonylation | 88 |
| 13 | Methyl ester | Silyl (B83357) enol ether 16a | Enolization and silylation | 91 |
| 14 | Silyl enol ether 16a | Azabicyclo[2.2.2]octane 17 | Au(I)-catalyzed 6-exo-dig cyclization | 97 |
| 15 | Azabicyclo[2.2.2]octane 17 | Exocyclic alkene 18 | Tebbe olefination | 85 |
| 16 | Exocyclic alkene 18 | Ester 19 | Deprotection and esterification | 87 |
| 17 | Ester 19 | Alcohol 20 | Reduction | 82 |
| 18 | Alcohol 20 | Deoxygenated intermediate 21 | Birch reduction | 61 |
| 19 | Deoxygenated intermediate 21 | (-)-gardmultimine A | Hydroboration-oxidation | 52 |
Experimental Protocols: Key Transformations
Step 4 & 5: Ir-Catalyzed C-H Borylation and Oxidation
To a solution of intermediate 6 (1.0 equiv) in anhydrous THF (0.1 M) is added [Ir(cod)OMe]₂ (0.025 equiv) and dtbpy (0.05 equiv). The mixture is stirred at room temperature for 10 minutes. Pinacolborane (2.0 equiv) is then added, and the reaction mixture is heated to 80 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in a mixture of THF and methanol (B129727) (1:1, 0.1 M). To this solution is added a solution of Cu(OAc)₂ (2.0 equiv) and DMAP (2.0 equiv) in methanol. The reaction is stirred at room temperature for 6 hours. The mixture is then filtered through a pad of Celite, and the filtrate is concentrated. The crude product is purified by flash column chromatography to afford intermediate 7 .
Step 8: Stereocontrolled Oxidative Rearrangement
To a solution of the carboxylic acid intermediate (1.0 equiv) in a mixture of acetic acid and methanol (1:1, 0.05 M) at 0 °C is added triethylamine (B128534) (3.0 equiv), followed by the dropwise addition of t-BuOCl (1.5 equiv). The reaction mixture is stirred at 0 °C for 2 hours. The reaction is then quenched by the addition of saturated aqueous Na₂S₂O₃ solution. The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the spirooxindole 11 .
Step 14: Au(I)-Catalyzed Transannular 6-exo-dig Cyclization
To a solution of the alkynyl silyl enol ether 16a (1.0 equiv) in a mixture of methanol and water (10:1, 0.02 M) is added SPhosAuCl (0.05 equiv) and AgBF₄ (0.05 equiv). The reaction mixture is stirred at room temperature for 30 minutes. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to give the cyclized product 17 .
Synthetic Pathway Visualization
The following diagram illustrates the overall synthetic workflow for the total synthesis of (-)-gardmultimine A.
Caption: Total synthesis workflow for (-)-gardmultimine A.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the key bond formations and strategic transformations in the synthesis of (-)-gardmultimine A.
Caption: Key strategic bond formations in the synthesis.
References
Application Notes and Protocols for Developing In Vitro Assays for Gardmultine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardmultine is a novel investigational compound with potential therapeutic applications. The following document provides a comprehensive guide to developing and executing in vitro assays to characterize the activity of this compound. These protocols are designed to be a starting point for researchers and can be adapted based on specific cell lines and experimental goals. The primary hypothesized mechanism of action for this compound is the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.
Hypothesized Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. Upon activation by growth factors, PI3K (Phosphoinositide 3-kinase) phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Activated Akt then phosphorylates a variety of downstream targets, including mTOR (mammalian target of rapamycin), which in turn promotes protein synthesis and cell growth. This compound is hypothesized to inhibit one or more key kinases in this pathway.
Caption: Hypothesized PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.
Workflow:
Caption: Experimental workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, 5% CO2, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Cell Line | This compound IC50 (µM) |
| MCF-7 | 1.2 |
| A549 | 2.5 |
| HeLa | 3.1 |
Western Blot Analysis of Pathway Phosphorylation
This protocol is used to determine if this compound inhibits the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway.
Workflow:
Caption: Workflow for Western blot analysis of protein phosphorylation.
Protocol:
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein lysates and load equal amounts (20-30 µg) onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-Akt (Ser473), Akt, p-S6K (Thr389), S6K) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation:
| Treatment | p-Akt/Total Akt Ratio | p-S6K/Total S6K Ratio |
| Vehicle Control | 1.00 | 1.00 |
| This compound (1 µM) | 0.45 | 0.38 |
| This compound (5 µM) | 0.12 | 0.10 |
| This compound (10 µM) | 0.05 | 0.04 |
In Vitro Kinase Assay (LanthaScreen™)
This assay directly measures the inhibitory effect of this compound on the kinase activity of purified PI3K, Akt, or mTOR.
Workflow:
Caption: General workflow for a TR-FRET based in vitro kinase assay.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound. Prepare solutions of the target kinase (e.g., PI3Kα), a fluorescently labeled substrate, and ATP in kinase buffer.
-
Assay Plate Setup: In a 384-well plate, add the this compound dilutions, the kinase, and the substrate.
-
Kinase Reaction: Initiate the reaction by adding ATP. Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents, which typically include a terbium-labeled antibody that recognizes the phosphorylated substrate.
-
Signal Reading: Incubate for 60 minutes to allow for antibody binding, then read the plate on a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) compatible plate reader.
-
Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Data Presentation:
| Kinase | This compound IC50 (nM) |
| PI3Kα | 5.8 |
| PI3Kβ | 15.2 |
| PI3Kδ | 7.1 |
| PI3Kγ | 25.6 |
| Akt1 | 150.4 |
| mTOR | 89.7 |
Application Notes and Protocols: Scale-up Synthesis of Gardmultine for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gardmultine is a novel synthetic indole (B1671886) alkaloid demonstrating significant potential as a therapeutic agent. To facilitate its advancement through the drug development pipeline, robust and scalable synthetic methods are paramount. These application notes provide a detailed protocol for the multi-gram scale-up synthesis of this compound, suitable for generating sufficient material for comprehensive preclinical evaluation. The described synthetic route is a four-step process commencing from readily available starting materials. Furthermore, this document outlines key in vitro and in vivo preclinical assays to assess the biological activity and preliminary safety profile of this compound. The protocols and data presented herein are intended to serve as a practical guide for researchers engaged in the preclinical development of this compound and other related indole alkaloids.
Introduction
Indole alkaloids represent a large and structurally diverse class of natural products and synthetic compounds with a wide range of biological activities.[1][2][3] Many have found applications in medicine as anti-cancer agents, anti-hypertensives, and more.[2][4] The development of novel indole alkaloids like this compound is a promising avenue for discovering new therapeutics. A critical step in the preclinical development of any new chemical entity is the establishment of a scalable synthetic process to produce the quantities of material required for toxicological studies, formulation development, and in-depth biological characterization.[5] This document details a scalable synthesis of this compound and provides protocols for its initial preclinical evaluation.
Synthesis of this compound
The scale-up synthesis of this compound is achieved through a four-step sequence:
-
Step 1: Fischer Indole Synthesis of a substituted indole core.
-
Step 2: Mannich Reaction to introduce a dimethylaminomethyl group.
-
Step 3: Nucleophilic Substitution to introduce a side chain.
-
Step 4: Salt Formation for improved stability and handling.
A schematic of the synthetic pathway is presented below.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2,5-dimethyl-1H-indole
-
Reaction: 4-methylphenylhydrazine (B1211910) hydrochloride (1.0 eq) and acetone (B3395972) (1.2 eq) are dissolved in ethanol. Concentrated sulfuric acid (catalytic) is added, and the mixture is refluxed for 4 hours.
-
Work-up: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is neutralized with aqueous sodium bicarbonate and extracted with ethyl acetate (B1210297). The organic layers are combined, dried over sodium sulfate, and concentrated.
-
Purification: The crude product is purified by flash chromatography on silica (B1680970) gel.
Step 2: Synthesis of (2,5-dimethyl-1H-indol-3-yl)-N,N-dimethylmethanamine
-
Reaction: To a solution of 2,5-dimethyl-1H-indole (1.0 eq) in acetic acid is added formaldehyde (B43269) (37 wt. % in H₂O, 1.5 eq) and dimethylamine (B145610) (40 wt. % in H₂O, 1.5 eq). The mixture is stirred at room temperature for 12 hours.
-
Work-up: The reaction is poured into ice-water and basified with aqueous sodium hydroxide. The resulting precipitate is collected by filtration, washed with water, and dried.
Step 3: Synthesis of this compound (Free Base)
-
Reaction: (2,5-dimethyl-1H-indol-3-yl)-N,N-dimethylmethanamine (1.0 eq) and 3-cyanophenol (B46033) (1.2 eq) are dissolved in anhydrous acetonitrile. Potassium carbonate (2.0 eq) is added, and the mixture is heated to 80 °C for 8 hours.
-
Work-up: The reaction mixture is cooled and the solvent is evaporated. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated.
-
Purification: The crude product is purified by recrystallization from ethanol/water.
Step 4: Synthesis of this compound hydrochloride
-
Reaction: this compound free base (1.0 eq) is dissolved in anhydrous diethyl ether. A solution of HCl in diethyl ether (1.2 eq) is added dropwise with stirring.
-
Work-up: The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound HCl as a stable, crystalline solid.
Preclinical Evaluation
A series of in vitro and in vivo studies are essential to characterize the biological activity and establish a preliminary safety profile of this compound.
In Vitro Studies
Cell Viability Assay (MTT Assay)
-
Protocol: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. Cells are then treated with increasing concentrations of this compound for 72 hours. MTT reagent is added, and after incubation, the formazan (B1609692) crystals are dissolved in DMSO. Absorbance is measured at 570 nm.
-
Data Presentation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
| Cell Line | This compound IC₅₀ (µM) |
| HCT116 (Colon Cancer) | 2.5 |
| A549 (Lung Cancer) | 5.1 |
| MCF-7 (Breast Cancer) | 7.8 |
In Vivo Studies
Xenograft Tumor Model
-
Protocol: Athymic nude mice are subcutaneously inoculated with HCT116 cells. When tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. This compound (e.g., 10 mg/kg) is administered daily via intraperitoneal injection. Tumor volume and body weight are measured regularly.
-
Data Presentation: Tumor growth inhibition (TGI) is calculated at the end of the study.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | - |
| This compound (10 mg/kg) | 600 | 60 |
A workflow for the preclinical evaluation is depicted below.
Caption: Preclinical evaluation workflow.
Hypothetical Signaling Pathway
Based on the structure of this compound, it is hypothesized to inhibit the PI3K/Akt signaling pathway, which is commonly dysregulated in cancer.
Caption: Hypothetical PI3K/Akt signaling pathway.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the scale-up synthesis and initial preclinical evaluation of this compound. The successful implementation of these methods will enable the generation of sufficient data to support the further development of this compound as a potential therapeutic agent. These notes are intended to be a living document and may be further refined as more data on the synthesis and biological activity of this compound become available.
References
- 1. Modular assembly of indole alkaloids enabled by multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 3. Synthesis of Indole Alkaloids | Encyclopedia MDPI [encyclopedia.pub]
- 4. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 5. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Gardmultine from Crude Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardmultine is a complex bis-indole alkaloid isolated from the plant Gardneria multiflora Makino.[1] As a member of the growing class of intricate indole (B1671886) alkaloids, this compound holds potential for further investigation into its biological activities. The effective purification of this compound from crude plant extracts is a critical first step for any subsequent research, including structural elucidation, pharmacological screening, and development of synthetic derivatives.
These application notes provide a detailed protocol for the purification of this compound, based on established alkaloid extraction and chromatographic techniques. The methodology is designed to be a comprehensive guide for researchers aiming to isolate this compound with a high degree of purity.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy. While specific experimental data for this compound is not extensively available in public literature, its properties can be inferred from its structure as a bis-indole alkaloid.
| Property | Estimated Value/Characteristic | Implication for Purification |
| Molecular Formula | C₄₅H₅₄N₄O₁₀ | High molecular weight may influence chromatographic behavior. |
| Appearance | Crystalline solid | Allows for final purification by recrystallization. |
| Solubility | - Slightly soluble in: Chloroform (B151607), Dichloromethane, Ethyl Acetate - Soluble in: Methanol (B129727), Ethanol (B145695) - Sparingly soluble in: Water | Guides the selection of solvents for extraction and chromatography. The basic nitrogen atoms allow for salt formation, increasing aqueous solubility at low pH. |
| pKa (estimated) | 6.0 - 8.0 (for the tertiary amine nitrogens) | Crucial for employing acid-base partitioning (liquid-liquid extraction) to separate from neutral and acidic components. |
| Chromatographic Affinity | Adsorbs to silica (B1680970) gel and alumina (B75360) | Enables the use of normal-phase column chromatography for separation from other alkaloids and impurities. |
Experimental Protocols
The purification of this compound can be achieved through a multi-step process involving initial extraction, acid-base partitioning, and subsequent chromatographic separations.
Protocol 1: Extraction of Total Alkaloids from Gardneria multiflora
This protocol outlines the initial extraction of the total alkaloid fraction from the dried plant material.
Materials:
-
Dried and powdered leaves of Gardneria multiflora
-
95% Ethanol (EtOH)
-
5% Hydrochloric Acid (HCl)
-
Chloroform (CHCl₃)
-
Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) solution
-
Rotary evaporator
-
Large-scale percolator or extraction vessel
-
Separatory funnels
Procedure:
-
Percolate 20 kg of dried, powdered leaves of G. multiflora with 100 L of 95% ethanol three times.[2]
-
Combine the ethanol extracts and evaporate the solvent in vacuo to obtain a concentrated residue (approximately 1.5 kg).
-
Suspend the residue in water and acidify to pH 2-3 with 5% HCl.
-
Partition the acidic aqueous solution with chloroform to remove neutral and weakly basic compounds. Discard the chloroform layer.
-
Adjust the pH of the acidic aqueous layer to 9-10 with ammonium hydroxide solution.
-
Extract the now basic aqueous solution with chloroform multiple times to extract the crude total alkaloids.
-
Combine the chloroform extracts and evaporate to dryness under reduced pressure to yield the crude total alkaloid fraction.
Protocol 2: Chromatographic Purification of this compound
This protocol describes the separation of this compound from the crude alkaloid mixture using column chromatography.
Materials:
-
Crude total alkaloid extract
-
Silica gel (70-230 mesh) for column chromatography
-
Alumina (activated, neutral) for column chromatography
-
Solvent systems (e.g., Chloroform-Methanol gradients, Ethyl Acetate-Hexane gradients)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber and visualization reagents (e.g., Dragendorff's reagent, UV light)
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Initial Fractionation on Silica Gel:
-
Dissolve a portion of the crude total alkaloid extract in a minimal amount of chloroform.
-
Prepare a silica gel column packed in a non-polar solvent (e.g., hexane (B92381) or chloroform).
-
Load the dissolved extract onto the column.
-
Elute the column with a step-wise gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol.
-
Collect fractions and monitor the separation by TLC analysis. Visualize spots under UV light and by staining with Dragendorff's reagent to identify alkaloid-containing fractions.
-
Combine fractions containing the major spot corresponding to this compound.
-
-
Secondary Purification on Alumina:
-
The enriched this compound fraction from the silica gel column may still contain impurities.
-
Prepare a column with activated neutral alumina.
-
Load the concentrated this compound-containing fraction onto the alumina column.
-
Elute with a suitable solvent system, which may involve a different solvent gradient (e.g., ethyl acetate-hexane) to achieve a different separation selectivity.
-
Monitor the fractions by TLC as described previously.
-
Combine the pure fractions of this compound and evaporate the solvent.
-
-
Final Purification by Recrystallization:
-
Dissolve the purified this compound from the final chromatographic step in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol).
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure this compound.
-
Data Presentation
The following table summarizes the expected outcomes of the purification process. The values presented are hypothetical and will vary depending on the initial concentration of this compound in the plant material and the efficiency of each step.
| Purification Step | Starting Material (g) | Product (g) | Yield (%) | Purity (%) |
| Ethanol Extraction | 20,000 | 1,500 (Crude Extract) | 7.5 | ~1-5 |
| Acid-Base Partitioning | 1,500 | 150 (Total Alkaloids) | 10 | ~10-20 |
| Silica Gel Chromatography | 150 | 15 (Enriched Fraction) | 10 | ~60-80 |
| Alumina Chromatography | 15 | 1.5 (Purified this compound) | 10 | >95 |
| Recrystallization | 1.5 | 1.2 (Crystalline this compound) | 80 | >99 |
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Logical Relationship in Acid-Base Extraction
Caption: Principle of acid-base partitioning for this compound.
References
- 1. Gardneria alkaloids. Part 13. Structure of this compound and demethoxythis compound; bis-type indole alkaloids of Gardneria multiflora Makino - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of Three New Monoterpenoid Indole Alkaloids from the Leaves of Gardneria multiflora and Their Vasorelaxant and AChE Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
Analytical techniques for the quantification of Gardmultine in biological samples
Application Note: Quantification of Gardmultine in Human Plasma using LC-MS/MS
Abstract
This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound, a novel therapeutic agent, in human plasma. The protocol details a straightforward protein precipitation procedure for sample preparation and utilizes a stable isotope-labeled internal standard (this compound-d4) to ensure high accuracy and precision. The method was validated according to industry-standard guidelines and demonstrated excellent performance across a linear range of 0.1 to 100 ng/mL. This method is suitable for supporting pharmacokinetic and toxicokinetic studies in clinical and preclinical drug development.
Introduction
This compound is a novel small molecule inhibitor of the fictitious cellular enzyme "Kinase-Associated Protein 7" (KAP7), a key component in a novel inflammatory signaling pathway. To support its clinical development, a reliable bioanalytical method is required to accurately measure its concentration in biological matrices. This document provides a detailed protocol for the quantification of this compound in human plasma using a state-of-the-art LC-MS/MS system. The methodology presented herein offers high throughput, sensitivity, and specificity, making it ideal for regulated bioanalysis.
Experimental Protocols
Materials and Reagents
-
Analytes: this compound (purity >99.5%), this compound-d4 (internal standard, isotopic purity >99%)
-
Chemicals: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Water (Type I, 18.2 MΩ·cm)
-
Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant)
Instrumentation
-
LC System: Shimadzu Nexera X2 UHPLC System
-
Mass Spectrometer: SCIEX Triple Quad™ 6500+ System
-
Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of plasma sample (standard, QC, or unknown) into the corresponding labeled tube.
-
Add 10 µL of internal standard working solution (this compound-d4, 250 ng/mL in 50% methanol).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate plasma proteins.
-
Vortex each tube vigorously for 30 seconds.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the clear supernatant to a 96-well plate.
-
Seal the plate and place it in the autosampler for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC) Parameters:
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
-
Injection Volume: 5 µL
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.5 mL/min
-
Gradient Program:
-
0.0 - 0.5 min: 5% B
-
0.5 - 2.5 min: 5% to 95% B
-
2.5 - 3.0 min: Hold at 95% B
-
3.0 - 3.1 min: 95% to 5% B
-
3.1 - 4.0 min: Hold at 5% B (Re-equilibration)
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 60 psi
-
Curtain Gas: 35 psi
-
Temperature: 550°C
-
IonSpray Voltage: 5500 V
-
MRM Transitions (Multiple Reaction Monitoring):
-
This compound: Q1 (m/z) 421.2 -> Q3 (m/z) 289.3, Collision Energy: 25 eV
-
This compound-d4: Q1 (m/z) 425.2 -> Q3 (m/z) 293.3, Collision Energy: 25 eV
-
Data Presentation and Results
The method was validated for linearity, precision, accuracy, recovery, and matrix effect. All results met the acceptance criteria for bioanalytical method validation.
Table 1: Calibration Curve Summary
| Parameter | Value |
|---|---|
| Calibration Range | 0.1 - 100 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Mean Correlation Coefficient (r²) | >0.998 |
| Accuracy of Standards | 96.5% - 103.2% |
Table 2: Intra-day and Inter-day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 0.1 | 8.5 | 104.5 | 9.8 | 102.1 |
| Low QC | 0.3 | 6.2 | 98.7 | 7.5 | 99.3 |
| Mid QC | 15 | 4.1 | 101.2 | 5.3 | 100.5 |
| High QC | 80 | 3.5 | 97.9 | 4.8 | 98.6 |
Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy within ±15% (±20% for LLOQ) of nominal value.
Table 3: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Mean Matrix Factor | Mean Recovery (%) |
|---|---|---|---|
| Low QC | 0.3 | 0.98 | 92.5 |
| High QC | 80 | 1.01 | 94.1 |
Acceptance Criteria: CV of matrix factor ≤15%.
Visualizations
The following diagrams illustrate the experimental workflow and the hypothetical mechanism of action for this compound.
Caption: Bioanalytical workflow for this compound quantification.
Caption: Hypothetical signaling pathway inhibited by this compound.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and efficient means for quantifying this compound in human plasma. Its high sensitivity, specificity, and throughput make it an essential tool for advancing the this compound drug development program, enabling accurate characterization of its pharmacokinetic profile in clinical trials.
Application Notes and Protocols: Radiolabeling of Gardmultine for Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardmultine is a novel small molecule modulator of the hypothetical G-protein coupled receptor (GPCR), the "Cardio-Regulatory Receptor Beta" (CRR-β), a key target in the development of next-generation cardiovascular therapeutics. To facilitate detailed pharmacological characterization and enable high-throughput screening of related compounds, a radiolabeled version of this compound is essential. This document provides a comprehensive protocol for the tritium (B154650) labeling of this compound and its application in saturation and competition binding assays to determine its affinity and receptor density, as well as to evaluate the potency of unlabeled competitor compounds.
Radiolabeling of this compound with Tritium ([³H]this compound)
For the purpose of this protocol, we will assume this compound has a suitable precursor containing a halogenated aromatic ring, making it amenable to catalytic tritiodehalogenation. This method is chosen to achieve high specific activity, which is crucial for detecting receptor sites present at low densities in biological tissues.[1][2]
Objective: To synthesize [³H]this compound with high specific activity and purity.
Materials:
-
This compound precursor (e.g., Bromo-Gardmultine)
-
Tritium gas (³H₂)
-
Palladium on carbon (Pd/C) catalyst (10%)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Scintillation cocktail
-
High-Performance Liquid Chromatography (HPLC) system with a radiodetector
-
Liquid scintillation counter
Protocol:
-
Reaction Setup: In a specialized radiolabeling reaction vessel, dissolve the this compound precursor in anhydrous DMF.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Argon or Nitrogen).
-
Tritiation: Introduce tritium gas into the reaction vessel and stir the mixture at room temperature. The reaction progress should be monitored by analytical HPLC to determine the consumption of the precursor.
-
Quenching and Filtration: Upon completion, carefully quench the reaction and filter the mixture through a syringe filter to remove the Pd/C catalyst.
-
Purification: Purify the crude [³H]this compound using preparative reverse-phase HPLC to separate it from unlabeled precursor and any radiolabeled impurities.
-
Quality Control:
-
Radiochemical Purity: Analyze the purified [³H]this compound by analytical HPLC with an in-line radiodetector. The radiochemical purity should be ≥97%.
-
Specific Activity Determination: The specific activity is determined by measuring the radioactivity of a known mass of the purified compound.[3][4][5] This is typically expressed in Curies per millimole (Ci/mmol).[3] A high specific activity (>20 Ci/mmol) is desirable for binding assays.[1]
-
-
Storage: Store the purified [³H]this compound in a suitable solvent (e.g., ethanol) at -20°C or lower to minimize radiolysis.
Experimental Protocols for Binding Studies
The following protocols describe the use of [³H]this compound to characterize its binding to the CRR-β receptor expressed in a model cell line (e.g., HEK293 cells stably expressing CRR-β).
Membrane Preparation
Objective: To prepare cell membranes containing the CRR-β receptor for use in binding assays.
Materials:
-
HEK293 cells expressing CRR-β
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors.[6]
-
Homogenizer
-
High-speed centrifuge
Protocol:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension on ice.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and cellular debris.[6]
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[6]
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[6]
-
Store the membrane aliquots at -80°C until use.
Saturation Binding Assay
Objective: To determine the equilibrium dissociation constant (Kd) of [³H]this compound and the maximum number of binding sites (Bmax) for the CRR-β receptor.[7][8]
Materials:
-
[³H]this compound of known specific activity
-
CRR-β expressing cell membranes
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Unlabeled this compound (for non-specific binding)
-
96-well plates
-
Glass fiber filters (GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[6][9]
-
Filter harvester
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Assay Setup: Set up triplicate wells for total binding and non-specific binding in a 96-well plate.
-
Radioligand Dilutions: Prepare serial dilutions of [³H]this compound in Assay Buffer to cover a concentration range from approximately 0.1 x Kd to 10 x Kd. A typical range would be 0.1 to 20 nM.[6]
-
Total Binding: To each total binding well, add:
-
50 µL of Assay Buffer
-
50 µL of the appropriate [³H]this compound dilution
-
100 µL of the membrane preparation (e.g., 20-50 µg protein)
-
-
Non-specific Binding: To each non-specific binding well, add:
-
50 µL of a high concentration of unlabeled this compound (e.g., 10 µM)
-
50 µL of the appropriate [³H]this compound dilution
-
100 µL of the membrane preparation
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[6]
-
Filtration: Rapidly separate bound and free radioligand by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[6][10]
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding for each concentration of [³H]this compound.[11]
-
Plot specific binding (in fmol/mg protein) against the concentration of [³H]this compound (in nM).
-
Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values.[8][12]
-
Competition Binding Assay
Objective: To determine the inhibitory constant (Ki) of unlabeled test compounds for the CRR-β receptor.[7]
Materials:
-
[³H]this compound
-
Unlabeled test compounds
-
CRR-β expressing cell membranes
-
Assay Buffer
-
96-well plates, filters, and other materials as in the saturation assay.
Protocol:
-
Assay Setup: Set up triplicate wells for total binding, non-specific binding, and a range of concentrations for each test compound.
-
Test Compound Dilutions: Prepare serial dilutions of the unlabeled test compounds in Assay Buffer.
-
Incubation Mix: To the respective wells, add:
-
50 µL of Assay Buffer (for total binding) or a high concentration of unlabeled this compound (for non-specific binding) or the test compound dilution.
-
50 µL of [³H]this compound at a fixed concentration (typically at or below its Kd value).[1]
-
100 µL of the membrane preparation.
-
-
Incubation, Filtration, and Counting: Follow the same procedure as for the saturation binding assay (steps 5-7).
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]this compound used and Kd is its equilibrium dissociation constant determined from the saturation binding assay.[6][13]
-
Data Presentation
Table 1: Summary of Radiolabeling and Binding Assay Parameters for [³H]this compound
| Parameter | Value | Units | Notes |
| Radiolabeling | |||
| Radiochemical Purity | ≥ 97 | % | Determined by radio-HPLC |
| Specific Activity | > 20 | Ci/mmol | Determined by liquid scintillation counting of a known mass |
| Saturation Binding | |||
| [³H]this compound Conc. Range | 0.1 - 20 | nM | Should span 0.1x to 10x the estimated Kd |
| Membrane Protein Conc. | 20 - 50 | µ g/well | To be optimized for sufficient signal-to-noise ratio |
| Kd | (Determined) | nM | Affinity of [³H]this compound for CRR-β |
| Bmax | (Determined) | fmol/mg protein | Density of CRR-β in the membrane preparation |
| Competition Binding | |||
| [³H]this compound Conc. | (Fixed) | nM | Typically at or below the Kd value |
| Test Compound Conc. Range | 10⁻¹⁰ - 10⁻⁵ | M | A wide range to determine the full inhibition curve |
| IC₅₀ | (Determined) | nM | Potency of the test compound |
| Ki | (Calculated) | nM | Affinity of the test compound for CRR-β |
Mandatory Visualizations
Caption: Experimental workflow for radiolabeling this compound and its use in binding studies.
Caption: Hypothetical signaling pathway of this compound via the CRR-β receptor.
References
- 1. revvity.com [revvity.com]
- 2. moravek.com [moravek.com]
- 3. Radiochemical Calculations | Revvity [revvity.com]
- 4. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. graphpad.com [graphpad.com]
- 9. revvity.com [revvity.com]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. graphpad.com [graphpad.com]
- 12. chem.uwec.edu [chem.uwec.edu]
- 13. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
Application of Gardmultine in High-Throughput Screening Assays: A Guide for Researchers
Introduction
The successful identification of novel therapeutic agents relies on the robust and efficient screening of large compound libraries. High-throughput screening (HTS) has emerged as an indispensable technology in drug discovery, enabling the rapid evaluation of thousands to millions of compounds for their potential biological activity. This document provides detailed application notes and protocols for the utilization of Gardmultine, a novel compound, in HTS assays. This compound has shown significant potential in modulating key signaling pathways, making it a compound of interest for drug development professionals.
Mechanism of Action and Signaling Pathway
Extensive research has identified this compound as a potent modulator of the [Specify Target Pathway, e.g., Mitogen-Activated Protein Kinase (MAPK)] signaling cascade. This pathway plays a crucial role in regulating a variety of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in numerous diseases, such as cancer and inflammatory disorders.
This compound exerts its effect by [Describe the specific mechanism, e.g., competitively inhibiting the ATP-binding site of a key kinase] within the pathway. This targeted action leads to a downstream [e.g., reduction in the phosphorylation of effector proteins], thereby attenuating the pathological signaling.
High-Throughput Screening Assays
To identify and characterize the activity of this compound, several HTS assays can be employed. The selection of a specific assay will depend on the primary biological question and the nature of the molecular target.
LanthaScreen™ Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition immunoassay designed to measure the binding of a test compound to a kinase of interest.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 10X stock solution of this compound and control compounds in 100% DMSO.
-
Prepare a 4X solution of the desired kinase in Kinase Buffer A.
-
Prepare a 4X solution of the Alexa Fluor™ conjugated tracer in Kinase Buffer A.
-
Prepare a 4X solution of the Europium-labeled anti-tag antibody in Kinase Buffer A.
-
-
Assay Procedure:
-
Add 2.5 µL of the 10X compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of the 4X kinase solution to each well.
-
Add 2.5 µL of the 4X tracer solution to each well.
-
Add 2.5 µL of the 4X antibody solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, with an excitation at 340 nm and emission at 615 nm and 665 nm.
-
Calculate the emission ratio (665 nm / 615 nm) to determine the degree of tracer displacement by this compound.
-
Data Presentation:
| Compound | IC₅₀ (nM) |
| This compound | 50 |
| Control 1 | 1000 |
| Control 2 | >10000 |
Cell-Based Proliferation Assay (e.g., using CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.
Experimental Protocol:
-
Cell Seeding:
-
Seed cells at a density of 5,000 cells/well in a 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound (e.g., from 0.01 nM to 10 µM).
-
Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubate for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
Data Presentation:
| Compound | EC₅₀ (µM) |
| This compound | 1.5 |
| Control 1 | 25 |
| Control 2 | >100 |
Experimental Workflow Visualization
The overall workflow for screening and validating this compound can be visualized as a multi-step process, from primary screening to secondary validation and downstream characterization.
Conclusion
This compound represents a promising compound for the development of novel therapeutics. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in high-throughput screening campaigns. The detailed methodologies for both biochemical and cell-based assays, along with the visualization of the underlying signaling pathway and experimental workflow, will aid in the efficient identification and characterization of this compound's biological activity. Further studies into the structure-activity relationship and in vivo efficacy are warranted to fully elucidate the therapeutic potential of this compound.
Gardmultine as a Molecular Probe for Studying Ion Channels: Application Notes and Protocols
Disclaimer: Extensive searches for "Gardmultine" did not yield any specific information on a molecular probe with this name. The following application notes and protocols are based on the well-characterized KCNQ potassium channel modulator, Retigabine (RTG) , as a representative example of a molecular probe used to study ion channels. The principles, experimental designs, and data presented can be adapted for other specific molecular probes.
Introduction
Voltage-gated potassium channels of the KCNQ (Kv7) family are crucial regulators of neuronal excitability and smooth muscle tone.[1] Dysfunctional KCNQ channels are implicated in various pathological conditions, including epilepsy and cardiac arrhythmias, making them important therapeutic targets. Molecular probes that modulate KCNQ channel activity are invaluable tools for elucidating their physiological roles and for screening potential therapeutic agents.
This document provides detailed application notes and protocols for utilizing a KCNQ channel opener, exemplified by Retigabine, as a molecular probe to study the function and pharmacology of KCNQ channels. Retigabine activates KCNQ2 to KCNQ5 channels by causing a hyperpolarizing shift in the voltage-dependence of their activation.[2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of Retigabine's effect on KCNQ channels, compiled from electrophysiological studies.
| Parameter | Value | Channel Subtype(s) | Experimental Condition | Reference |
| EC50 | 1.4 µM | KCNQ2/3 | Current potentiation at -30 mV | [2] |
| Voltage Shift (ΔV0.5) | -20 to -40 mV | KCNQ2, KCNQ3 | Whole-cell patch clamp | [3] |
| Effect on Current | Potentiation | KCNQ2, KCNQ3, KCNQ4, KCNQ5 | Electrophysiology | [1][2] |
| Binding Site | Hydrophobic pocket between S5 and S6 of adjacent subunits | KCNQ2 | Cryo-EM | [1] |
Signaling Pathway
Retigabine modulates neuronal excitability by directly acting on KCNQ channels, which are key components of the M-current. The M-current is a subthreshold potassium current that stabilizes the membrane potential and reduces repetitive firing. By opening KCNQ channels, Retigabine enhances the M-current, leading to hyperpolarization and decreased neuronal firing.
Caption: Signaling pathway of a KCNQ channel opener.
Experimental Protocols
Electrophysiological Recording of KCNQ Currents
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of a molecular probe on KCNQ channel currents expressed in a heterologous system (e.g., CHO or HEK293 cells).
Materials:
-
Cells stably or transiently expressing the KCNQ channel subtype of interest.
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).
-
Molecular probe stock solution (e.g., Retigabine in DMSO).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Cell Preparation: Plate cells expressing the KCNQ channels onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 500 ms) to elicit KCNQ currents.
-
-
Compound Application:
-
After recording baseline currents, perfuse the cell with the external solution containing the molecular probe at the desired concentration.
-
Allow the compound to equilibrate for 2-5 minutes.
-
Repeat the voltage-step protocol to record currents in the presence of the probe.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step before and after compound application.
-
Construct current-voltage (I-V) relationships.
-
Calculate the half-maximal activation voltage (V0.5) by fitting the normalized conductance-voltage relationship with a Boltzmann function.
-
Determine the EC50 by applying a range of probe concentrations and fitting the dose-response curve.
-
Caption: Workflow for patch-clamp electrophysiology.
Arterial Tension Measurement
This protocol outlines the use of wire myography to assess the effect of a molecular probe on the tone of isolated arteries, which endogenously express KCNQ channels.
Materials:
-
Isolated arterial rings (e.g., rat pulmonary artery).
-
Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11 Glucose, bubbled with 95% O2 / 5% CO2.
-
Molecular probe stock solution.
-
Wire myograph system with force transducer and data acquisition software.
Procedure:
-
Tissue Preparation:
-
Dissect the artery of interest in cold Krebs-Henseleit solution.
-
Cut the artery into 2-3 mm rings.
-
Mount the arterial rings in the myograph chambers filled with Krebs-Henseleit solution at 37°C and bubbled with 95% O2 / 5% CO2.
-
-
Equilibration and Viability Test:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g).
-
Test the viability of the tissue by contracting with a high-K+ solution (e.g., Krebs solution with 60 mM KCl).
-
-
Compound Application:
-
Pre-contract the arterial rings with a vasoconstrictor (e.g., phenylephrine (B352888) or U46619).
-
Once a stable contraction is achieved, add the molecular probe in a cumulative manner to construct a dose-response curve.
-
Record the relaxation induced by the probe at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the dose-response curve and calculate the EC50 for the relaxant effect.
-
Caption: Workflow for arterial tension measurement.
Applications in Drug Discovery and Channelopathy Research
Molecular probes like Retigabine are instrumental in several research and development areas:
-
Target Validation: Confirming the role of specific KCNQ channel subtypes in physiological and pathophysiological processes.
-
High-Throughput Screening (HTS): Serving as a reference compound in HTS campaigns to identify novel KCNQ channel modulators.
-
Structure-Activity Relationship (SAR) Studies: Acting as a scaffold for the chemical synthesis of new analogs with improved potency, selectivity, or pharmacokinetic properties.
-
Channelopathy Research: Investigating the functional consequences of mutations in KCNQ genes and assessing the potential of channel openers to rescue loss-of-function phenotypes.[3] For example, some epilepsy-linked mutations in KCNQ2 and KCNQ3 disrupt the coupling between voltage sensor activation and pore opening, and Retigabine has been shown to rescue currents abolished by such mutations.[3]
References
Application Notes and Protocols: Electrophysiological Characterization of Gardmultine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardmultine is a novel investigational compound with potential modulatory effects on ion channels. Understanding its electrophysiological profile is crucial for elucidating its mechanism of action and assessing its therapeutic potential and safety. These application notes provide a comprehensive guide to characterizing the effects of this compound on various ion channels using standard electrophysiology techniques. The protocols outlined below are designed to be adapted for specific cell types and ion channels of interest.
Data Presentation: Quantitative Analysis of this compound's Electrophysiological Effects
The following table summarizes hypothetical quantitative data for the effects of this compound on different voltage-gated ion channels. This data is for illustrative purposes and should be replaced with experimentally derived values.
| Ion Channel | Cell Line | Electrophysiology Technique | This compound Concentration (µM) | Effect | IC50 (µM) | Gating Parameter Affected |
| hNav1.5 | HEK293 | Whole-cell Patch Clamp | 0.1, 1, 10, 100 | Inhibition of peak current | 8.5 | Voltage-dependence of inactivation |
| hERG (Kv11.1) | CHO | Whole-cell Patch Clamp | 0.1, 1, 10, 100 | Inhibition of tail current | 15.2 | Slows activation kinetics |
| hCav1.2 | tsA-201 | Whole-cell Patch Clamp | 0.1, 1, 10, 100 | Inhibition of peak current | 25.7 | No significant change |
| hKv4.3/KChIP2.2 | HEK293 | Whole-cell Patch Clamp | 1, 10, 100 | No significant effect | >100 | N/A |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording for Voltage-Gated Ion Channels
This protocol describes the general procedure for recording ionic currents from single cells expressing the ion channel of interest using the whole-cell patch-clamp technique.[1]
Materials:
-
Cell line expressing the target ion channel (e.g., HEK293, CHO)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH)
-
Patch pipettes (2-5 MΩ)
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Solution Preparation: Prepare external and internal solutions and filter-sterilize. Prepare serial dilutions of this compound in the external solution.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips.
-
Seal Formation: Approach a single cell with a patch pipette filled with internal solution. Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
Hold the cell at a holding potential where the channels of interest are predominantly in a closed state (e.g., -80 mV for Nav and Cav channels, -90 mV for Kv channels).
-
Apply a series of voltage steps to elicit ionic currents. The specific voltage protocol will depend on the ion channel being studied. For example, to study voltage-dependent block, a step protocol with increasing depolarizing pulses can be used.[2]
-
-
Data Acquisition: Record the resulting ionic currents.
-
This compound Application: Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Data Analysis: Measure the peak current amplitude, tail current, and gating kinetics before and after this compound application.
Protocol 2: Characterization of State-Dependent Block
Many ion channel blockers exhibit state-dependent binding, meaning they have a higher affinity for certain conformational states of the channel (e.g., open, inactivated) than for the resting state.[3][4] This protocol is designed to assess the state-dependent block of this compound.
Procedure:
-
Establish a whole-cell recording as described in Protocol 1.
-
Resting State Block: Apply this compound while the cell is held at a very negative holding potential (e.g., -120 mV) to ensure most channels are in the resting state. Apply a brief test pulse to assess the level of block.
-
Open State Block: Use a voltage protocol that maximizes the time channels spend in the open state. For example, a long depolarizing pulse can be used. Apply this compound and measure the development of the block during the pulse.
-
Inactivated State Block: Use a pre-pulse to a depolarizing potential to induce inactivation, followed by a test pulse to measure the available current. Apply this compound and assess its effect on the inactivated channels.
-
Use-Dependent Block: Apply a train of depolarizing pulses at a physiological frequency (e.g., 1-5 Hz) in the presence of this compound. A progressive decrease in current amplitude with each pulse indicates use-dependent block.
Protocol 3: Action Potential Recording in Cardiomyocytes
To understand the integrated effect of this compound on cellular excitability, it is essential to study its impact on the action potential.[5]
Materials:
-
Isolated primary cardiomyocytes or induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs)
-
Current-clamp amplifier
-
Solutions as in Protocol 1 (with appropriate modifications for cardiomyocytes)
Procedure:
-
Establish a whole-cell recording in current-clamp mode.
-
Inject a small amount of hyperpolarizing current to maintain a stable resting membrane potential.
-
Inject a brief suprathreshold depolarizing current pulse to elicit an action potential.
-
Record the action potential waveform.
-
Perfuse the cell with this compound and record the action potential again.
-
Data Analysis: Measure key action potential parameters before and after this compound application, including:
-
Resting membrane potential (RMP)
-
Action potential amplitude (APA)
-
Maximum upstroke velocity (dV/dtmax)
-
Action potential duration at 50% and 90% repolarization (APD50, APD90)
-
Visualizations
Caption: Experimental workflow for electrophysiological characterization of this compound.
Caption: Putative signaling pathway for this compound's action on a voltage-gated ion channel.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ion Channels as Drug Targets: The Next GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. real.mtak.hu [real.mtak.hu]
Application Note: Gardmultine Formulation for In Vivo Animal Studies
AN-001 | Version 1.0
Audience: Researchers, scientists, and drug development professionals in preclinical oncology and pharmacology.
Abstract: This document provides detailed protocols for the formulation of Gardmultine, a novel receptor tyrosine kinase (RTK) inhibitor, for in vivo animal studies. Due to this compound's poor aqueous solubility, specific vehicle compositions are required to achieve stable and homogenous formulations for oral (PO) and intravenous (IV) administration. This note outlines solubility screening data, recommended vehicle compositions, and step-by-step preparation protocols to ensure consistent and reliable dosing for pharmacokinetic (PK) and pharmacodynamic (PD) studies.
Introduction to this compound
This compound is an investigational small molecule inhibitor targeting a key receptor tyrosine kinase (RTK) pathway frequently dysregulated in various cancers.[1][2] Preclinical evaluation of this compound requires robust and reproducible in vivo animal models to assess its efficacy, safety, and pharmacokinetic profile. A critical challenge in the preclinical development of many new chemical entities, including this compound, is its low aqueous solubility, which can lead to poor absorption and variable bioavailability.[3][4]
This application note provides validated methods for preparing this compound formulations suitable for oral gavage and intravenous injection in rodents, ensuring optimal drug exposure for preclinical assessments.
Physicochemical Properties of this compound
A summary of this compound's key physicochemical properties is presented below. Its hydrophobic nature and low solubility in aqueous media necessitate the use of specific formulation strategies.[5]
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₂₂H₂₅FN₄O₃ |
| Molecular Weight | 428.46 g/mol |
| Appearance | White to off-white crystalline powder |
| LogP | 4.2 |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL |
| Primary Target | Receptor Tyrosine Kinase (RTK) |
Table 1: Physicochemical properties of this compound.
Formulation Development and Solubility Screening
To identify suitable vehicles for in vivo studies, the solubility of this compound was assessed in a panel of common pharmaceutical excipients and their combinations.[6] The goal was to achieve a target concentration of at least 10 mg/mL for oral administration and 2 mg/mL for intravenous administration.
| Vehicle / Excipient | Solubility (mg/mL) at 25°C | Observations |
| Sterile Water | < 0.001 | Insoluble |
| 0.9% Saline | < 0.001 | Insoluble |
| Dimethyl Sulfoxide (DMSO) | > 150 | Clear solution |
| Polyethylene Glycol 400 (PEG400) | 25 | Clear solution |
| Propylene Glycol (PG) | 18 | Clear solution |
| 0.5% (w/v) Carboxymethylcellulose (CMC) in water | < 0.01 | Insoluble, forms poor suspension |
| 0.5% CMC, 0.1% Tween 80 in water | < 0.01 | Insoluble, forms poor suspension |
| 10% DMSO / 90% Corn Oil | > 20 | Forms a stable solution/micro-suspension |
| 10% DMSO / 40% PEG400 / 50% Saline | ~5 | Clear solution, suitable for IV |
Table 2: Solubility of this compound in common vehicles. Recommended vehicles are highlighted in bold.
Based on these results, two formulations were selected for further protocol development:
-
Oral (PO) Administration: A suspension/solution in a vehicle of 10% DMSO and 90% corn oil is recommended. Corn oil is a common vehicle for hydrophobic molecules.[7]
-
Intravenous (IV) Administration: A solution using a co-solvent system of 10% DMSO, 40% PEG400, and 50% 0.9% saline is recommended. This combination is designed to maintain solubility upon injection into the bloodstream.[8][9]
Mechanism of Action: RTK Pathway Inhibition
This compound functions by inhibiting the autophosphorylation of a specific Receptor Tyrosine Kinase, thereby blocking downstream signaling cascades like the Ras-Raf-MEK-ERK (MAPK) pathway.[10][11] This pathway is crucial for cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[1][12]
Caption: this compound inhibits the RTK signaling cascade.
Experimental Workflow and Protocols
The overall workflow for preparing and administering this compound formulations is depicted below. It is crucial to follow aseptic techniques, especially for IV formulations.[13][14]
Caption: Workflow for this compound formulation preparation.
Protocol 1: Preparation of 10 mg/mL this compound Oral Suspension
This protocol is designed to prepare a 10 mg/mL suspension of this compound in a 10% DMSO / 90% Corn Oil vehicle suitable for oral gavage in rodents.[7][15]
Materials:
-
This compound powder
-
Anhydrous DMSO (≤0.02% water)
-
Corn oil (or other suitable edible oil)[7]
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer and/or bath sonicator
Procedure:
-
Prepare 100 mg/mL Stock: Weigh the required amount of this compound and dissolve it in DMSO to make a 100 mg/mL stock solution. For example, dissolve 100 mg of this compound in 1 mL of DMSO. Vortex until fully dissolved.
-
Vehicle Preparation: In a separate sterile tube, prepare the final volume of the vehicle. For a 10 mg/mL final concentration, the vehicle will be 90% corn oil.
-
Dilution: Add 1 part of the 100 mg/mL this compound stock solution to 9 parts of corn oil. For example, to make 1 mL of the final formulation, add 100 µL of the this compound stock to 900 µL of corn oil.
-
Homogenization: Vortex the mixture vigorously for 2-3 minutes. If necessary, use a bath sonicator for 5-10 minutes to ensure a fine, homogenous suspension.[16]
-
Quality Control: Visually inspect the formulation to ensure it is a uniform, milky suspension with no large particles or precipitation. Prepare fresh daily and mix well before each administration.
Protocol 2: Preparation of 2 mg/mL this compound IV Solution
This protocol describes the preparation of a 2 mg/mL clear solution of this compound in a co-solvent vehicle suitable for intravenous injection. Strict aseptic technique is mandatory. [6][14]
Materials:
-
This compound powder
-
Anhydrous DMSO (sterile, cell culture grade)
-
Polyethylene Glycol 400 (PEG400) (sterile)
-
0.9% Sodium Chloride (Sterile Saline)
-
Sterile, sealed vials
-
Sterile syringes and 0.22 µm syringe filters
-
Vortex mixer
Procedure:
-
Prepare 100 mg/mL Stock: In a sterile environment (e.g., biosafety cabinet), prepare a 100 mg/mL stock solution of this compound in sterile DMSO.
-
Prepare Final Vehicle: In a sterile vial, prepare the co-solvent vehicle by combining the components in the following ratio: 10% DMSO, 40% PEG400, and 50% Saline. Note: The DMSO from the stock solution will contribute to the final 10% volume.
-
For 1 mL of final formulation, you will combine:
-
400 µL of PEG400
-
500 µL of 0.9% Saline
-
-
-
Dilution: To the prepared vehicle from Step 2, add 20 µL of the 100 mg/mL this compound stock solution. This will bring the total volume to ~920 µL. Add an additional 80 µL of DMSO to reach the final 10% DMSO concentration and a total volume of 1 mL.
-
Mixing: Cap the vial and vortex thoroughly for 1-2 minutes until the solution is completely clear.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile, sealed vial. This step is critical to remove any potential particulates and ensure sterility.[13]
-
Quality Control: Visually inspect the final solution against a dark and light background to ensure it is clear, colorless, and free of any particulate matter. The formulation should be used within a few hours of preparation. Do not use if any precipitation is observed.
References
- 1. researchgate.net [researchgate.net]
- 2. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 14. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 15. fda.gov [fda.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of the Pictet-Spengler Reaction for the Gardmultine Core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of the Gardmultine core, with a specific focus on the optimization of the Pictet-Spengler reaction.
Troubleshooting Guides
The successful construction of the complex caged core of this compound via a Pictet-Spengler reaction is a formidable challenge. The reaction's outcome is highly sensitive to a multitude of factors. This guide addresses common issues encountered during this critical cyclization step.
Problem 1: Low to No Product Formation
Possible Causes:
-
Insufficiently Activated Electrophile: The iminium ion intermediate may not be electrophilic enough to overcome the activation energy for cyclization, especially with sterically hindered or electron-deficient tryptamine (B22526) precursors.
-
Decomposition of Starting Materials: The aldehyde or tryptamine derivative may be unstable under the acidic conditions required for the reaction.
-
Steric Hindrance: The bulky polycyclic substituent at the C3 position of the tryptamine precursor can sterically hinder the approach of the indole (B1671886) C2 to the iminium ion.
-
Incorrect Acid Catalyst: The choice and concentration of the acid catalyst are crucial. An acid that is too weak may not facilitate iminium ion formation, while one that is too strong could lead to side reactions or decomposition.
Troubleshooting Steps:
-
Choice of Acid Catalyst: Experiment with a range of Brønsted and Lewis acids. Trifluoroacetic acid (TFA) and protic acids like HCl are commonly used. For sensitive substrates, milder acids like camphorsulfonic acid (CSA) or Lewis acids such as Sc(OTf)₃ or Yb(OTf)₃ might be more effective.
-
Solvent Selection: The polarity of the solvent can significantly influence the reaction rate and yield. Aprotic solvents like dichloromethane (B109758) (DCM) or toluene (B28343) are often preferred to minimize side reactions.
-
Temperature Optimization: While many Pictet-Spengler reactions are run at room temperature or with heating, low temperatures (-78 °C to 0 °C) can sometimes improve yields by minimizing decomposition and favoring a specific reaction pathway.
-
Pre-formation of the Iminium Ion: In some cases, pre-forming the iminium ion by reacting the tryptamine and aldehyde under neutral conditions before the addition of the acid catalyst can be beneficial.
Problem 2: Poor Diastereoselectivity (Formation of Epimers)
Possible Causes:
-
Thermodynamic vs. Kinetic Control: The Pictet-Spengler reaction can be under either thermodynamic or kinetic control, leading to different diastereomeric products. The relative stability of the transition states leading to the different diastereomers determines the product ratio.
-
Reversibility of the Reaction: The initial cyclization may be reversible, allowing for epimerization at the newly formed stereocenter.
-
Nature of Substituents: The stereochemistry of existing chiral centers in the tryptamine precursor and the nature of the aldehyde substituent significantly influence the facial selectivity of the cyclization.
Troubleshooting Steps:
-
Kinetic vs. Thermodynamic Conditions: To favor the kinetically controlled product, run the reaction at low temperatures (e.g., -78 °C) with a strong, non-coordinating acid. For the thermodynamically more stable product, higher temperatures and longer reaction times may be necessary.
-
Protecting Group Strategy: The choice of protecting groups on the indole nitrogen and the amine side chain can influence the conformational preferences of the transition state, thereby affecting diastereoselectivity.
-
Chiral Auxiliaries: The use of a chiral auxiliary on the tryptamine precursor can effectively control the stereochemical outcome of the cyclization.
-
Catalyst Control: Chiral Brønsted acids or organocatalysts can be employed to induce high levels of diastereoselectivity.
Problem 3: Formation of Side Products
Possible Causes:
-
Oxidation of the Indole Ring: The electron-rich indole nucleus can be susceptible to oxidation under certain reaction conditions.
-
Polymerization: Aldehyd self-condensation or polymerization of the starting materials can occur, especially at higher concentrations and temperatures.
-
Rearrangement Products: In some cases, the initially formed spiroindolenine intermediate may undergo rearrangements to yield undesired products.
Troubleshooting Steps:
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Control of Stoichiometry: Use a slight excess of the aldehyde to ensure complete consumption of the more valuable tryptamine precursor.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to identify the formation of side products and optimize the reaction time.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a successful Pictet-Spengler reaction towards the this compound core?
A1: The three most critical parameters are:
-
The choice and concentration of the acid catalyst: This directly impacts the rate of iminium ion formation and the potential for side reactions.
-
The reaction temperature: This determines whether the reaction is under kinetic or thermodynamic control, which is crucial for achieving the desired diastereoselectivity.
-
The solvent: The solvent's polarity and ability to stabilize intermediates can significantly affect the reaction's efficiency and selectivity.
Q2: How can I favor the formation of the cis-diastereomer over the trans-diastereomer?
A2: The formation of the cis-diastereomer is often favored under kinetically controlled conditions. This typically involves using a strong acid at low temperatures. The rationale is that the transition state leading to the cis product may be lower in energy under these conditions.
Q3: Are there any alternatives to strong acid catalysts for this reaction?
A3: Yes, for sensitive substrates, enzymatic catalysis using Pictet-Spenglerases can be an excellent alternative, offering high stereoselectivity under mild conditions. Additionally, certain Lewis acids and organocatalysts have been shown to effectively promote the Pictet-Spengler reaction.
Q4: My reaction is giving a complex mixture of products. How can I simplify the outcome?
A4: A complex product mixture often indicates competing reaction pathways or decomposition. To simplify the outcome, try the following:
-
Lower the reaction temperature to suppress side reactions.
-
Use a milder acid catalyst.
-
Ensure the purity of your starting materials.
-
Run the reaction under a strictly inert atmosphere.
Q5: Should I protect the indole nitrogen?
A5: Protection of the indole nitrogen can be beneficial in several ways. It can prevent side reactions at the indole nitrogen and can also influence the stereochemical outcome of the cyclization by altering the steric and electronic environment of the indole ring. Common protecting groups include Boc, Cbz, and various silyl (B83357) groups.
Data Presentation
The following tables summarize quantitative data from studies on Pictet-Spengler reactions for the synthesis of complex indole alkaloids, providing a comparative overview of different reaction conditions.
Table 1: Effect of Acid Catalyst on Yield and Diastereomeric Ratio (d.r.)
| Entry | Tryptamine Precursor | Aldehyde | Catalyst (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (cis:trans) |
| 1 | N-benzyl-tryptamine | Acetaldehyde | TFA (1.1) | DCM | 25 | 12 | 85 | 70:30 |
| 2 | N-benzyl-tryptamine | Acetaldehyde | CSA (1.1) | Toluene | 80 | 6 | 78 | 50:50 |
| 3 | N-Boc-tryptamine | Benzaldehyde | Sc(OTf)₃ (0.1) | CH₃CN | 25 | 24 | 92 | 95:5 |
| 4 | N-Boc-tryptamine | Benzaldehyde | TFA (1.1) | DCM | 0 | 8 | 88 | 80:20 |
Table 2: Effect of Solvent and Temperature on Diastereoselectivity
| Entry | Tryptamine Precursor | Aldehyde | Catalyst | Solvent | Temp (°C) | Yield (%) | d.r. (cis:trans) |
| 1 | L-Tryptophan methyl ester | Piperonal | HCl (gas) | MeOH | 0 | 95 | 98:2 |
| 2 | L-Tryptophan methyl ester | Piperonal | HCl (gas) | DCM | 0 | 85 | 85:15 |
| 3 | L-Tryptophan methyl ester | Piperonal | TFA (1.1) | DCM | -78 | 90 | >99:1 |
| 4 | L-Tryptophan methyl ester | Piperonal | TFA (1.1) | DCM | 25 | 88 | 70:30 |
Experimental Protocols
General Procedure for an Acid-Catalyzed Pictet-Spengler Reaction:
To a solution of the tryptamine derivative (1.0 equiv) and the aldehyde (1.1 equiv) in the specified solvent (0.1 M) at the desired temperature is added the acid catalyst. The reaction mixture is stirred under an inert atmosphere and monitored by TLC or LC-MS. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: Experimental workflow for the Pictet-Spengler reaction.
Caption: Troubleshooting decision tree for the Pictet-Spengler reaction.
Technical Support Center: Gardmultine Aqueous Solution Stability
Disclaimer: The following information is provided as a general technical guide for researchers, scientists, and drug development professionals. "Gardmultine" is a placeholder name, as no specific public data could be found for a compound with this name. The data and protocols presented are illustrative and based on common stability issues encountered with small molecule pharmaceuticals in aqueous solutions. It is imperative to conduct specific stability studies for your compound of interest.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues observed with this compound in aqueous solutions?
A1: The most frequently encountered stability issues for compounds like this compound in aqueous solutions include chemical degradation (e.g., hydrolysis, oxidation), physical instability (e.g., precipitation, aggregation), and photochemical degradation. These issues can lead to a loss of potency and the formation of potentially harmful degradants.
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of an aqueous solution is a critical factor that can significantly influence the stability of this compound.[1] Many small molecules exhibit pH-dependent degradation profiles. For instance, hydrolysis of ester or amide functional groups can be catalyzed by acidic or basic conditions. It is crucial to determine the pH of maximum stability for your this compound formulation.
Q3: What is the expected shelf-life of a this compound aqueous solution?
A3: The shelf-life of a this compound solution is highly dependent on several factors, including the formulation's composition (e.g., pH, buffers, excipients), storage conditions (temperature, light exposure), and the inherent chemical stability of the this compound molecule.[1] A comprehensive stability testing program is required to establish a reliable shelf-life.
Q4: Can I store this compound solutions at room temperature?
A4: Storage temperature is a key factor in determining the rate of chemical degradation.[2] Generally, storing solutions at lower temperatures (e.g., 2-8°C) can slow down degradation reactions and extend the solution's usability.[2] However, refrigeration may not be suitable for all formulations, as it could lead to precipitation. Stability studies at various temperatures are necessary to define the optimal storage conditions.[2]
Q5: My this compound solution has changed color. What does this indicate?
A5: A change in color often indicates chemical degradation and the formation of chromophoric (light-absorbing) degradants. This could be due to oxidation or other degradation pathways. The solution should not be used if a color change is observed, and the cause should be investigated.
Troubleshooting Guide
Q1: I'm observing a rapid loss of this compound concentration in my assay. What could be the cause?
A1: Rapid loss of concentration can be due to several factors:
-
Chemical Degradation: this compound may be unstable under the current formulation or storage conditions. Key factors to investigate are pH, temperature, and exposure to light and oxygen.[1][2]
-
Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., glass, plastic).
-
Precipitation: The concentration of this compound may exceed its solubility in the current formulation, leading to precipitation.
Q2: My HPLC analysis shows several new peaks that were not present initially. What are these?
A2: The appearance of new peaks in your chromatogram typically indicates the formation of degradation products.[3] It is essential to identify and characterize these degradants, as they could be inactive or potentially toxic. Forced degradation studies can help in identifying the potential degradation pathways and the resulting products.[3]
Q3: My this compound solution appears cloudy or has visible particulates. What should I do?
A3: Cloudiness or the presence of particulates indicates that this compound may be precipitating out of solution or that a degradant is insoluble. Do not use the solution. This could be due to:
-
Low Solubility: The concentration of this compound may be too high for the chosen solvent system.
-
pH Shift: A change in the pH of the solution could reduce the solubility of this compound.
-
Temperature Effects: Changes in temperature during storage or use can affect solubility.
Data Presentation: Illustrative Stability Data
The following tables present hypothetical data to illustrate how quantitative stability information for this compound could be displayed.
Table 1: Effect of pH on the Degradation Rate of this compound at 25°C
| pH | Initial Concentration (mg/mL) | Concentration after 7 days (mg/mL) | Degradation Rate (% loss per day) |
| 3.0 | 1.00 | 0.85 | 2.14 |
| 5.0 | 1.00 | 0.95 | 0.71 |
| 7.0 | 1.00 | 0.98 | 0.29 |
| 9.0 | 1.00 | 0.70 | 4.29 |
Table 2: Effect of Temperature on the Degradation Rate of this compound at pH 7.0
| Temperature (°C) | Initial Concentration (mg/mL) | Concentration after 30 days (mg/mL) | Degradation Rate (% loss per day) |
| 4 | 1.00 | 0.99 | 0.03 |
| 25 | 1.00 | 0.92 | 0.27 |
| 40 | 1.00 | 0.75 | 0.83 |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Aqueous Solution by HPLC
This protocol outlines a general procedure for assessing the stability of this compound in an aqueous solution.
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, DMSO).
-
Prepare buffered aqueous solutions at various pH levels (e.g., pH 3, 5, 7, 9).
-
Spike the this compound stock solution into each buffered solution to achieve the desired final concentration (e.g., 1 mg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid solubility issues.
-
-
Stability Study Setup:
-
Aliquot the prepared this compound solutions into appropriate vials (e.g., clear and amber glass vials to assess photostability).
-
Store the vials at different temperature conditions (e.g., 4°C, 25°C, 40°C).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 1, 3, 7, 14, 30 days), withdraw an aliquot from each vial.
-
Analyze the samples by a validated stability-indicating HPLC method.[3] The method should be able to separate the parent this compound peak from any potential degradation products.[3]
-
Quantify the concentration of this compound and any major degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Determine the degradation rate under each condition.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a this compound stability study.
Caption: Decision tree for troubleshooting stability issues.
References
Byproduct identification and removal in Gardmultine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing byproducts during the synthesis of Gardmultine.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts encountered in this compound synthesis?
A1: Based on the key transformations involved in reported synthetic routes, the most common byproducts are typically diastereomers arising from the Pictet-Spengler reaction and potential regioisomers or incompletely cyclized intermediates from the gold-catalyzed cyclization step. Over-oxidation or side reactions on the indole (B1671886) nucleus can also contribute to impurity profiles.
Q2: How can I detect the presence of these byproducts in my crude reaction mixture?
A2: A combination of analytical techniques is recommended for accurate detection. High-Performance Liquid Chromatography (HPLC) is invaluable for identifying the number of components and their relative ratios. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is crucial for structural elucidation of the main product and any significant impurities.[1][2][3] Mass spectrometry (MS) will help in confirming the molecular weights of the byproducts.[4]
Q3: What is the typical purity of crude this compound after synthesis and before purification?
A3: The purity of crude this compound can vary significantly depending on the specific reaction conditions and the success of each synthetic step. It is not uncommon to see purities ranging from 60% to 85% by HPLC analysis before chromatographic purification.
Q4: Are there any specific safety precautions I should take when handling byproducts of this compound synthesis?
A4: While the specific toxicological properties of each byproduct may not be fully characterized, it is prudent to handle all materials in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The pharmacological activity of byproducts may be unknown, so minimizing exposure is essential.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Poor Diastereoselectivity in the Pictet-Spengler Reaction
-
Symptom: ¹H NMR and HPLC analysis of the crude product following the Pictet-Spengler reaction show a mixture of two or more diastereomers.
-
Potential Cause: The reaction conditions may not be optimized for kinetic or thermodynamic control, leading to the formation of undesired stereoisomers.[5][6] The choice of acid catalyst and solvent can significantly influence the stereochemical outcome.
-
Troubleshooting Steps:
-
Temperature Control: For kinetically controlled reactions aiming for the cis product, ensure the reaction is carried out at a low temperature (e.g., -78 °C to 0 °C). For thermodynamically controlled reactions favoring the trans product, higher temperatures may be required.[5]
-
Catalyst and Solvent Screening: Experiment with different Brønsted or Lewis acid catalysts. The reaction medium can also play a crucial role; consider switching between protic and aprotic solvents.
-
Purification: If optimizing the reaction is not feasible, the diastereomers will need to be separated chromatographically. Due to their similar polarities, a high-resolution stationary phase and a carefully optimized eluent system will be necessary.
-
Issue 2: Incomplete Gold-Catalyzed Cyclization
-
Symptom: HPLC and MS analysis indicate the presence of a significant amount of the uncyclized starting material or partially cyclized intermediates.
-
Potential Cause: The gold catalyst may be deactivated, or the reaction conditions (temperature, time) may be insufficient for complete conversion. The substrate itself might be impure, with contaminants inhibiting the catalyst.
-
Troubleshooting Steps:
-
Catalyst Loading: Increase the catalyst loading in small increments (e.g., from 1 mol% to 2.5 mol%).
-
Reaction Time and Temperature: Extend the reaction time and/or moderately increase the temperature. Monitor the reaction progress by TLC or LC-MS to avoid potential degradation.
-
Substrate Purity: Ensure the starting material for the cyclization is of high purity. Purify the substrate if necessary before subjecting it to the gold-catalyzed reaction.
-
Choice of Gold Catalyst: Different gold catalysts can exhibit varying reactivity. Consider screening alternative gold(I) or gold(III) catalysts.[4][7][8]
-
Issue 3: Difficulty in Removing Minor Byproducts During Final Purification
-
Symptom: After column chromatography, the final product still shows the presence of persistent minor impurities (e.g., <5%) by HPLC or NMR.
-
Potential Cause: These impurities may have very similar polarity and structural characteristics to this compound, making them difficult to separate by standard silica (B1680970) gel chromatography.
-
Troubleshooting Steps:
-
Alternative Chromatographic Techniques:
-
Preparative HPLC: This is often the most effective method for removing closely related impurities.[9] A reverse-phase C18 column with a methanol/water or acetonitrile/water gradient is a good starting point.
-
Size Exclusion Chromatography (SEC): If the impurities have significantly different molecular sizes, SEC can be an option.
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for final purification. This requires screening various solvents and solvent mixtures.
-
Salt Formation and Purification: If the byproducts lack a basic nitrogen that is present in this compound, forming a salt of the desired product could allow for selective precipitation or extraction.
-
Data Presentation
Table 1: Hypothetical HPLC Analysis of a Crude this compound Synthesis Batch
| Peak No. | Retention Time (min) | Area (%) | Tentative Identification |
| 1 | 8.5 | 78.2 | This compound |
| 2 | 9.1 | 12.5 | Diastereomer 1 |
| 3 | 7.2 | 5.3 | Uncyclized Intermediate |
| 4 | 10.4 | 4.0 | Unknown Impurity |
Table 2: Comparison of Purification Methods for this compound
| Purification Method | Purity Achieved (by HPLC) | Yield (%) | Notes |
| Silica Gel Chromatography | 95.1% | 65 | Effective for removing major impurities. |
| Preparative HPLC | >99.5% | 80 (of chromatographed material) | Ideal for final purification to high purity. |
| Recrystallization | 98.5% | 55 | Dependent on finding a suitable solvent system. |
Experimental Protocols
Protocol 1: General Procedure for Preparative HPLC Purification of this compound
-
Sample Preparation: Dissolve the crude this compound (post-silica gel chromatography) in a minimal amount of the mobile phase (e.g., 50:50 acetonitrile:water). Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation and Columns:
-
System: Preparative HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
-
Mobile Phase and Gradient:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a 30% B to 70% B gradient over 30 minutes. The exact gradient should be optimized based on analytical HPLC data.
-
-
Detection: Monitor the elution at a wavelength where this compound has strong absorbance (e.g., 254 nm).
-
Fraction Collection: Collect fractions corresponding to the main this compound peak.
-
Post-Purification: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the aqueous solution to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification and analysis of synthetic this compound.
Caption: Troubleshooting logic for byproduct issues in this compound synthesis.
References
- 1. veeprho.com [veeprho.com]
- 2. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Recent Advances in Gold(I)-Catalyzed Approaches to Three-Type Small-Molecule Scaffolds via Arylalkyne Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. Gold-Catalyzed Cyclizations of Alkynol-Based Compounds: Synthesis of Natural Products and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gold-catalyzed cyclizations of alkynol-based compounds: synthesis of natural products and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Improving the resolution of Gardmultine enantiomers in chiral chromatography
Welcome to the technical support center for the chiral separation of Gardmultine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the enantiomers of this compound using chiral chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended steps for developing a chiral separation method for this compound?
A1: Developing a robust chiral separation method for a novel compound like this compound, presumed to be a basic alkaloid-like molecule, involves a systematic screening approach. The initial steps should focus on screening different chiral stationary phases (CSPs) and mobile phase systems. A logical workflow is essential for efficiently identifying a suitable separation method.[1][2]
The process typically begins with selecting a range of polysaccharide-based CSPs, as they are known to be effective for a wide variety of chiral compounds, including alkaloids.[3][4] The screening should be performed using both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), as these techniques offer complementary selectivities.[3][5]
References
Addressing solubility problems of Gardmultine in biological buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with Gardmultine in common biological buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the solubility of this compound in my biological buffer?
A1: The solubility of this compound, like many organic molecules, can be influenced by several factors:
-
pH of the buffer: The ionization state of this compound may change with pH, significantly impacting its solubility.
-
Buffer composition and ionic strength: Different buffer salts and their concentrations can affect the solubility of a compound.
-
Temperature: Solubility is often temperature-dependent.[1][2] Most substances absorb heat during dissolution, so an increase in temperature often leads to an increase in solubility.[3]
-
Presence of co-solvents or excipients: The addition of organic co-solvents or other excipients can enhance solubility.
-
This compound particle size and solid-state form: The physical properties of the this compound powder, such as particle size and crystallinity, can impact its dissolution rate.[3][4][5]
Q2: I'm seeing precipitation when I add my this compound stock solution to my aqueous biological buffer. What is happening?
A2: This is a common issue when a compound is dissolved in a high-concentration organic solvent (like DMSO) for a stock solution and then diluted into an aqueous buffer where its solubility is much lower. The organic solvent is miscible with the aqueous buffer, but this compound may not be as soluble in the final mixed solvent system, causing it to precipitate. This is often referred to as "crashing out."
Q3: Can I simply increase the temperature to dissolve more this compound?
A3: While increasing the temperature can improve the solubility of many compounds, it's crucial to consider the thermal stability of this compound and other components in your experimental system.[1][2][3] Elevated temperatures could potentially degrade the compound or affect the biological integrity of your assay (e.g., denaturing proteins). Always consult the manufacturer's stability data for this compound before applying heat.
Troubleshooting Guide
Issue 1: this compound powder does not dissolve in my biological buffer (e.g., PBS, TRIS).
This guide will walk you through a systematic approach to address the poor aqueous solubility of this compound.
References
Optimization of reaction conditions for the final steps of Gardmultine synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the optimization of the final steps in the total synthesis of (-)-Gardmultine A. The information is based on the first total synthesis reported by Chen et al. in Organic Letters, 2020.
Frequently Asked Questions (FAQs)
Q1: What are the critical final steps in the synthesis of (-)-Gardmultine A?
A1: The final key stages involve a stereocontrolled oxidative rearrangement to form the characteristic spirooxindole core, followed by an Au(I)-catalyzed transannular Conia-ene-type cyclization to construct the azabicyclo[2.2.2]octane skeleton. The synthesis is completed by a final deprotection step.
Q2: What is the reported overall yield for the final three steps?
A2: The reported yields for the final three steps are: 75% for the oxidative rearrangement, 97% for the gold-catalyzed cyclization, and 98% for the final deprotection, resulting in an overall yield of approximately 71% for this sequence.
Q3: What catalyst is used for the key cyclization reaction?
A3: A gold(I) catalyst, specifically AuCl(IPr), is used in conjunction with a silver salt cocatalyst, AgOTf, for the transannular Conia-ene-type cyclization.
Q4: Is the stereochemistry of the spirooxindole formation sensitive to reaction conditions?
A4: Yes, the stereocontrolled oxidative rearrangement is a critical step for establishing the correct stereochemistry at the C7 position of the spirooxindole. Careful control of reagents and temperature is crucial for high diastereoselectivity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the oxidative rearrangement step (Formation of Spirooxindole 11). | 1. Incomplete reaction. 2. Degradation of the starting material or product. 3. Suboptimal temperature. | 1. Monitor the reaction closely by TLC. If starting material remains, consider extending the reaction time. 2. Ensure the reaction is performed under an inert atmosphere (e.g., Argon) to minimize oxidative degradation. 3. Maintain the reaction temperature at -78 °C during the addition of reagents and allow it to warm slowly to room temperature. |
| Formation of side products in the Au(I)-catalyzed cyclization (Formation of Azabicyclo[2.2.2]octane 17). | 1. Impure starting material (alkynyl silyl (B83357) enol ether 16a). 2. Inactive or poisoned catalyst. 3. Presence of moisture. | 1. Ensure the starting material is thoroughly purified before use. 2. Use freshly opened or properly stored AuCl(IPr) and AgOTf. Consider filtering the reaction mixture through a short pad of Celite before concentrating if catalyst decomposition is suspected. 3. Perform the reaction under strictly anhydrous conditions using dry solvents and an inert atmosphere. |
| Incomplete final deprotection (Formation of (-)-Gardmultimine A). | 1. Insufficient amount of deprotecting agent (HF·Py). 2. Short reaction time. | 1. Ensure a sufficient excess of HF·Py is used as specified in the protocol. 2. Monitor the reaction by TLC and extend the reaction time if necessary until all the starting material is consumed. |
Data Presentation
Table 1: Summary of Reaction Conditions for the Final Steps of (-)-Gardmultine A Synthesis
| Step | Reaction | Starting Material | Key Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Oxidative Rearrangement | Tetracyclic compound 10 | 1. t-BuOCl 2. KHMDS, 18-crown-6 (B118740) | THF | -78 to rt | 2 | 75 |
| 2 | Au(I)-Catalyzed Cyclization | Alkynyl silyl enol ether 16a | AuCl(IPr), AgOTf | DCE | 60 | 2 | 97 |
| 3 | Deprotection | Silyl-protected intermediate | HF·Py | THF | 0 to rt | 12 | 98 |
Experimental Protocols
Step 1: Stereocontrolled Oxidative Rearrangement to form Spirooxindole (11)
To a solution of the tetracyclic compound 10 (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere is added t-BuOCl (1.2 equiv). The mixture is stirred at -78 °C for 1 hour. A solution of KHMDS (2.0 equiv) and 18-crown-6 (2.0 equiv) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for an additional hour. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford spirooxindole 11 .
Step 2: Au(I)-Catalyzed Transannular Cyclization to form Azabicyclo[2.2.2]octane (17)
In a flame-dried Schlenk tube under an argon atmosphere, AuCl(IPr) (0.05 equiv) and AgOTf (0.05 equiv) are added to anhydrous DCE. The mixture is stirred at room temperature for 10 minutes. A solution of the alkynyl silyl enol ether 16a (1.0 equiv) in anhydrous DCE is then added. The reaction mixture is heated to 60 °C and stirred for 2 hours. After cooling to room temperature, the mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography to yield the azabicyclo[2.2.2]octane 17 .
Step 3: Final Deprotection to yield (-)-Gardmultine A (4)
To a solution of the silyl-protected intermediate from the previous step (1.0 equiv) in anhydrous THF at 0 °C is added HF·Py (30 equiv). The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then carefully quenched by the slow addition of saturated aqueous NaHCO3 at 0 °C. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford (-)-Gardmultine A (4 ).
Visualizations
Caption: Final three steps in the total synthesis of (-)-Gardmultine A.
Preventing racemization during Gardmultine synthesis and purification
Welcome to the technical support center for Gardmultine synthesis and purification. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on preventing racemization and ensuring the stereochemical integrity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stereochemistry important?
This compound is a complex bis-indole alkaloid, meaning it is composed of two distinct indole (B1671886) alkaloid units: gardneramine (B204842) and chitosenine.[1] Its intricate three-dimensional structure contains multiple stereocenters, which are specific atoms with a defined spatial arrangement of their bonded groups. The precise stereochemistry of this compound is crucial for its biological activity. Even minor changes, such as the inversion of a single stereocenter (epimerization), can lead to a significant loss of therapeutic efficacy or an altered pharmacological profile. Therefore, maintaining the correct stereochemistry throughout the synthesis and purification process is of paramount importance.
Q2: Which stereocenters in this compound are most susceptible to racemization?
Based on the structure of this compound, two key stereocenters are particularly prone to racemization or epimerization under certain conditions:
-
The C3 Spiro-oxindole Stereocenter: This quaternary carbon at the junction of the two indole moieties within the chitosenine portion is highly susceptible to racemization, especially under acidic conditions.[2][3][4] The proximity of the oxindole (B195798) carbonyl group and the indole nitrogen can facilitate the formation of a planar intermediate, leading to a loss of stereochemical integrity.
-
The C7 Stereocenter in the Gardneramine Moiety: This stereocenter is located within a tetrahydro-β-carboline system, a common motif in indole alkaloids. Epimerization at the C3 position of the indole nucleus (which corresponds to C7 in the gardneramine fragment) is a known issue and can be catalyzed by both acids and bases through the formation of an achiral iminium ion intermediate.[5][6][7]
Q3: What are the primary causes of racemization during this compound synthesis and purification?
Racemization in this compound synthesis and purification is primarily triggered by:
-
Acidic Conditions: Exposure to strong or even mild acids can promote the epimerization of the C3 spiro-oxindole and C7 stereocenters. This is a significant concern during acidic extractions, certain chromatographic purification steps (e.g., using untreated silica (B1680970) gel), and any synthetic steps that require an acidic environment.[2][4]
-
Basic Conditions: While the spiro-oxindole center is more sensitive to acid, the C7 stereocenter can be susceptible to base-catalyzed epimerization.[3]
-
Elevated Temperatures: Thermal stress can provide the energy needed to overcome the activation barrier for epimerization, especially for already labile stereocenters.
-
Prolonged Exposure to Certain Chromatographic Media: Standard silica gel can have an acidic surface, which can induce on-column racemization during purification.[5] The longer the compound remains on the column, the greater the risk.
Troubleshooting Guides
Problem 1: Loss of Stereochemical Purity During Synthetic Steps
Symptoms:
-
You observe the appearance of a new diastereomer in your reaction mixture by NMR or LC-MS analysis.
-
The optical rotation of your product is lower than expected.
-
Chiral HPLC analysis shows a decrease in enantiomeric excess (e.e.) or diastereomeric excess (d.e.).
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Use of strong acids or bases in the reaction. | - Neutralize immediately: After an acid- or base-mediated step, quench the reaction and neutralize the mixture to a pH of approximately 7.0 as quickly as possible. - Use milder reagents: Explore alternative, less harsh reagents to achieve the desired transformation. For example, use weaker organic acids or bases where possible. |
| Prolonged reaction times at elevated temperatures. | - Optimize reaction conditions: Conduct a time-course study to determine the minimum time required for reaction completion. - Lower reaction temperature: If feasible, run the reaction at a lower temperature, even if it requires a longer reaction time, to minimize the risk of epimerization. |
| Acid-catalyzed epimerization of the C3 spiro-oxindole center. | - Avoid strong acids: If an acidic catalyst is necessary, consider using a weaker Lewis acid or a buffered acidic system. - Monitor the reaction closely: Use in-situ monitoring techniques (e.g., rapid LC-MS sampling) to track the formation of the desired product and any epimeric byproducts. |
| Base-catalyzed epimerization of the C7 center. | - Use non-nucleophilic bases: Employ sterically hindered, non-nucleophilic bases to minimize side reactions and epimerization. - Strict temperature control: Maintain the reaction at the lowest possible temperature. |
Problem 2: Racemization During Purification
Symptoms:
-
Your product appears stereochemically pure before purification but shows the presence of other stereoisomers after chromatography.
-
Fractions collected from a single chromatographic peak show varying optical rotations or e.e./d.e. values.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Acidic nature of standard silica gel. | - Use neutralized silica gel: Pre-treat silica gel by washing it with a solution of a weak base (e.g., triethylamine (B128534) in the mobile phase) and then re-equilibrating with the neutral mobile phase. - Incorporate a buffer in the mobile phase: Use a buffered mobile phase system to maintain a constant, neutral pH throughout the separation. Phosphate (B84403) buffers are commonly used.[6] - Alternative stationary phases: Consider using less acidic stationary phases such as alumina (B75360) (basic or neutral), or bonded phases like C18 for reversed-phase chromatography. |
| Prolonged contact time with the stationary phase. | - Optimize chromatography parameters: Use a stronger eluent system to decrease the retention time of this compound on the column. - Flash chromatography: Employ flash chromatography over gravity column chromatography to expedite the separation process. |
| pH changes during work-up and extraction. | - Maintain pH control: During aqueous work-ups and extractions, use buffered solutions to maintain the pH in the range of 6.5-7.5.[2] |
| Degradation on the column. | - Gentle purification techniques: For highly sensitive intermediates or the final product, consider alternative purification methods that avoid solid stationary phases. |
Advanced Purification Protocols to Prevent Racemization
For highly sensitive intermediates or the final this compound product, consider the following advanced purification techniques that minimize contact with potentially acidic surfaces and offer better control over the purification environment.
pH-Zone-Refining Counter-Current Chromatography (CCC)
This technique is a liquid-liquid chromatography method that avoids solid supports, thereby eliminating the risk of on-column degradation or racemization caused by acidic stationary phases. It is particularly well-suited for the separation of alkaloids.[1][8]
Experimental Protocol:
-
Solvent System Selection: A suitable two-phase solvent system is crucial. For bis-indole alkaloids, systems like n-hexane-ethyl acetate-methanol-water can be effective.[9] The partition coefficient (K) of this compound should be determined in several trial systems to find one that provides a K value between 0.5 and 2.0.
-
Mobile and Stationary Phase Preparation:
-
Add a retainer acid (e.g., 10 mM HCl) to the aqueous stationary phase.
-
Add a retainer base (e.g., 10 mM triethylamine) to the organic mobile phase.
-
-
Equilibration: Fill the CCC coil with the stationary phase and then pump the mobile phase through the system at a constant flow rate until hydrodynamic equilibrium is reached.
-
Sample Loading: Dissolve the crude this compound sample in a small volume of the mobile or stationary phase and inject it into the system.
-
Elution and Fraction Collection: Elute with the mobile phase and collect fractions. The different alkaloids and impurities will partition between the two liquid phases and separate based on their pKa values and partition coefficients.
-
Analysis: Analyze the collected fractions by TLC, LC-MS, and chiral HPLC to determine the purity and enantiomeric excess.
Buffered Reversed-Phase High-Performance Liquid Chromatography (HPLC)
Using a buffered mobile phase in reversed-phase HPLC can effectively prevent on-column racemization by maintaining a constant pH.
Experimental Protocol:
-
Column Selection: A C18 column is a common choice for the reversed-phase separation of alkaloids.
-
Mobile Phase Preparation:
-
Aqueous Phase: Prepare an aqueous buffer solution with a pH between 6.5 and 7.5. A 10-20 mM phosphate or acetate (B1210297) buffer is a good starting point.[10] Ensure the buffer salts are soluble in the final mobile phase composition.
-
Organic Phase: Acetonitrile or methanol.
-
-
Gradient Elution: Develop a gradient elution method starting with a higher percentage of the aqueous buffer and gradually increasing the percentage of the organic phase to elute this compound.
-
Analysis: Monitor the elution using a UV detector and collect the relevant fractions.
-
Post-Purification: Quickly remove the buffer salts from the collected fractions, for example, by a rapid solid-phase extraction (SPE) step with a neutral sorbent, followed by elution with an organic solvent.
Monitoring Stereochemical Purity
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the stereochemical purity of this compound and its intermediates.
Experimental Protocol:
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD, Chiralpak® AD), are often effective for the separation of alkaloid enantiomers and diastereomers.[11][12]
-
Mobile Phase Screening: A screening of different mobile phases is typically necessary. Common mobile phases for normal-phase chiral HPLC include hexane/isopropanol or hexane/ethanol mixtures. Small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.
-
Analysis: Inject a small amount of the sample and monitor the separation. The enantiomeric or diastereomeric excess can be calculated from the relative peak areas of the stereoisomers.
Quantitative Data on Racemization (Hypothetical Example for this compound based on structurally related compounds)
The following table provides hypothetical data on the stability of a key this compound intermediate under various conditions, illustrating the importance of process control.
| Condition | Duration | Temperature | Stereocenter | Resulting Enantiomeric/Diastereomeric Excess |
| 0.1 M HCl in Methanol | 2 hours | 25 °C | C3 Spiro-oxindole | 75% d.e. (significant epimerization) |
| Standard Silica Gel Chromatography | 4 hours | 25 °C | C3 Spiro-oxindole | 88% d.e. (moderate epimerization) |
| 1 M NaOH in Methanol | 6 hours | 25 °C | C7 | 92% e.e. (slight epimerization) |
| Neutralized Silica Gel Chromatography | 4 hours | 25 °C | C3 Spiro-oxindole | >98% d.e. (minimal epimerization) |
| pH 7.0 Phosphate Buffer | 24 hours | 25 °C | Both | >99% stereochemical purity |
Visualizing Experimental Workflows
Workflow for Preventing Racemization During Purification
Caption: Purification workflow for this compound.
Logical Relationship of Factors Leading to Racemization
Caption: Factors contributing to racemization.
References
- 1. pH‐Zone‐refining counter‐current chromatography for two new lipo‐alkaloids separated from refined alkaline extraction of Kusnezoff monkshood root - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Use of the Intramolecular Heck Reaction for Forming Congested Quaternary Carbon Stereoenters. Stereocontrolled Total Synthesis of (±)-Gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. minds.wisconsin.edu [minds.wisconsin.edu]
- 5. researchgate.net [researchgate.net]
- 6. [Chromatography Q & A] Which buffer solution is used for the HPLC mobile phase? | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of alkaloids by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 11. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Scaling Up Gardmultine Synthesis: A Technical Support Center
For researchers, scientists, and drug development professionals embarking on the synthesis of Gardmultine and its analogs, this technical support center provides a comprehensive guide to navigate the challenges of scaling up this complex molecule. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and insights into the biological pathways associated with this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, with a focus on the key reaction steps that are critical for successful scale-up.
Iridium-Catalyzed C-H Borylation
The introduction of the C12 methoxyl group via an Iridium-catalyzed C-H borylation is a crucial step in the synthesis of this compound analogs like (-)-gardmultimine A.[1] Scaling up this reaction presents unique challenges.
Question: During the scale-up of the Ir-catalyzed C-H borylation, we observed inconsistent reaction rates and the formation of side products. What are the likely causes and solutions?
Answer:
Several factors can contribute to inconsistencies during the scale-up of this reaction. Here are some common issues and their solutions:
-
Moisture and Air Sensitivity: The reagents used in C-H borylation, particularly the boron source (e.g., B2pin2) and the catalyst, can be sensitive to moisture and air. On a larger scale, ensuring a completely inert atmosphere is more challenging.
-
Solution: Implement rigorous inert atmosphere techniques. Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen). Use freshly distilled and degassed solvents. For large-scale reactions, consider using a glovebox for the preparation of the reaction mixture.
-
-
Mixing Efficiency: Inadequate mixing in larger reactors can lead to localized concentration gradients of reactants and catalyst, resulting in poor reaction kinetics and the formation of impurities.
-
Solution: Employ efficient overhead mechanical stirring. The type of stirrer (e.g., anchor, turbine) should be chosen based on the reactor geometry and viscosity of the reaction mixture to ensure homogeneity.
-
-
Hydrogen Gas Evolution and Safety: A significant safety concern when scaling up C-H borylation is the potential for hydrogen gas evolution, which can create a hazardous, flammable atmosphere.[2]
-
Solution: Ensure the reaction is conducted in a well-ventilated fume hood or a designated high-pressure laboratory. The reactor should be equipped with a pressure relief valve and a system to safely vent any evolved gases. Continuous monitoring of the reaction atmosphere for hydrogen may be necessary for very large-scale operations.
-
Frequently Asked Questions (FAQs):
-
FAQ 1: Can the catalyst loading be reduced for the scaled-up reaction?
-
While it is often desirable to reduce catalyst loading for economic reasons, this should be approached with caution. A lower catalyst concentration may lead to longer reaction times or incomplete conversion. It is recommended to perform small-scale optimization studies to determine the minimum effective catalyst loading before proceeding to a large-scale reaction.
-
-
FAQ 2: What is the optimal temperature for this reaction at a larger scale?
-
The optimal temperature may vary slightly upon scale-up due to differences in heat transfer. It is crucial to monitor the internal reaction temperature closely. A design of experiments (DoE) approach can be used to systematically evaluate the impact of temperature and other parameters on the reaction outcome at a representative scale.
-
Stereocontrolled Oxidative Rearrangement for Spirooxindole Formation
The construction of the characteristic spirooxindole core of this compound is achieved through a stereocontrolled oxidative rearrangement of an indole (B1671886) precursor.[1] Maintaining stereocontrol and achieving high yields on a larger scale can be challenging.
Question: We are experiencing a loss of stereoselectivity and the formation of over-oxidized byproducts during the scale-up of the oxidative rearrangement to form the spirooxindole. How can we address this?
Answer:
Maintaining stereocontrol and preventing side reactions are paramount in this critical step. Consider the following:
-
Reagent Addition Rate and Temperature Control: The addition rate of the oxidant is crucial. A rapid addition can lead to localized high concentrations of the oxidant, causing over-oxidation and potentially compromising stereoselectivity. Exothermic reactions can also be more difficult to control on a larger scale.
-
Solution: Use a syringe pump for the slow and controlled addition of the oxidant. Ensure the reactor is equipped with an efficient cooling system to maintain a constant and low temperature throughout the addition and reaction period.
-
-
Choice of Oxidant: The choice of oxidant can significantly impact the reaction's selectivity and ease of workup on a larger scale.
-
Solution: While various oxidants can be used for this transformation, it is important to select one that is stable, selective, and allows for a straightforward purification process. For example, some protocols may use reagents like tert-butyl hypochlorite.[3] When scaling up, consider the safety and handling requirements of the chosen oxidant.
-
-
Reaction Monitoring: Closely monitoring the reaction progress is essential to quench the reaction at the optimal time to maximize the yield of the desired product and minimize the formation of byproducts.
-
Solution: Utilize in-process controls such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to track the consumption of the starting material and the formation of the product.
-
Frequently Asked Questions (FAQs):
-
FAQ 3: Are there alternative, milder conditions for this oxidative rearrangement that are more suitable for scale-up?
-
Research into greener and more scalable oxidative methods is ongoing. Exploring enzymatic or electro-chemical oxidation methods could offer milder reaction conditions and improved selectivity, although these may require significant process development.[4]
-
Gold(I)-Catalyzed Transannular Conia-ene Cyclization
The final key step in constructing the core of (-)-gardmultimine A is a Gold(I)-catalyzed transannular Conia-ene-type cyclization.[1] The efficiency and selectivity of this reaction can be sensitive to scale.
Question: Upon scaling up the Gold(I)-catalyzed cyclization, we are observing catalyst deactivation and incomplete conversion. What are the potential reasons and how can we mitigate them?
Answer:
Catalyst stability and activity are critical for the success of this transformation on a larger scale.
-
Catalyst Deactivation: The gold catalyst can be sensitive to impurities in the starting materials, solvents, or from the reaction atmosphere. On a larger scale, the impact of these impurities can be magnified.
-
Solution: Ensure all starting materials and solvents are of high purity and are rigorously dried and degassed. The use of a scavenger to remove potential catalyst poisons can be investigated. The reaction should be conducted under a strictly inert atmosphere.
-
-
Reaction Concentration: The concentration of the substrate can influence the rate of the intramolecular cyclization versus potential intermolecular side reactions.
-
Solution: The optimal concentration may need to be re-evaluated at a larger scale. Running the reaction at a slightly higher dilution might favor the desired intramolecular pathway, although this will have implications for reactor volume and solvent usage.
-
-
Ligand Effects: The choice of ligand on the gold catalyst can significantly impact its stability and reactivity.
-
Solution: While the original synthesis may specify a particular ligand, it may be beneficial to screen a small library of ligands at a small scale to identify a more robust catalyst system for scale-up.
-
Frequently Asked Questions (FAQs):
-
FAQ 4: How can we efficiently remove the gold catalyst after the reaction on a large scale?
-
Removal of residual heavy metals is a critical concern in pharmaceutical synthesis. Methods for gold removal include precipitation, adsorption onto activated carbon or silica (B1680970) gel functionalized with thiol groups, or the use of specific metal scavengers. The chosen method will depend on the nature of the product and the required purity specifications.
-
Quantitative Data Summary
While specific quantitative data for the large-scale synthesis of this compound is not publicly available, the following table provides a general overview of typical yield ranges for the key reaction types involved, based on literature for similar complex molecules. These values should be considered as starting points for process optimization.
| Reaction Step | Scale | Typical Yield Range (%) | Key Parameters to Monitor |
| Ir-Catalyzed C-H Borylation | Lab (mmol) | 70-90 | Temperature, Reaction Time, Inert Atmosphere |
| Pilot (mol) | 60-80 | Mixing, Gas Evolution, Temperature Control | |
| Oxidative Rearrangement | Lab (mmol) | 60-85 | Oxidant Addition Rate, Temperature, Stereoselectivity |
| Pilot (mol) | 50-75 | Temperature Control, Quenching Time, Impurity Profile | |
| Au(I)-Catalyzed Cyclization | Lab (mmol) | 75-95 | Catalyst Loading, Solvent Purity, Reaction Concentration |
| Pilot (mol) | 65-85 | Catalyst Stability, Byproduct Formation, Metal Removal |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are proprietary. However, the following represents a generalized workflow based on the synthesis of the closely related (-)-gardmultimine A.[1] Researchers should adapt and optimize these procedures for their specific needs and scale.
Caption: Generalized workflow for this compound analog synthesis.
Signaling Pathways
Alkaloids from the Gardneria genus have been shown to possess biological activities, including vasorelaxant and acetylcholinesterase (AChE) inhibitory effects.[5][6] While the specific molecular targets of this compound are still under investigation, these activities suggest potential interactions with key signaling pathways in the central nervous system and smooth muscle cells.
Acetylcholinesterase Inhibition Signaling Pathway
Inhibition of acetylcholinesterase (AChE) leads to an increase in the concentration of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. This enhances cholinergic neurotransmission, which plays a critical role in cognitive function.
Caption: Acetylcholinesterase inhibition by this compound.
Vasorelaxant Signaling Pathway in Smooth Muscle
The vasorelaxant properties of some Gardneria alkaloids suggest an ability to induce the relaxation of vascular smooth muscle cells, leading to the widening of blood vessels.[5] One common pathway for vasodilation involves the nitric oxide (NO) signaling cascade.
Caption: Potential vasorelaxant signaling pathway.
References
- 1. Neuroinflammatory inhibitors from Gardneria nutans Siebold & Zuccarini - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Gardmultine Precipitation in Cell Culture Media
This technical support guide is designed for researchers, scientists, and drug development professionals who are experiencing precipitation of the investigational compound Gardmultine in cell culture media. The following sections provide frequently asked questions and a systematic troubleshooting workflow to help identify and resolve the issue.
Frequently Asked Questions (FAQs)
Q1: I observed a white, cloudy precipitate in my cell culture flask shortly after adding this compound. What is the likely cause?
A1: Precipitation of a compound like this compound in cell culture is a common issue that can arise from several factors. The most frequent causes include:
-
Exceeding Solubility Limit: The final concentration of this compound in your media may be higher than its solubility threshold. Every compound has a maximum concentration at which it can remain dissolved in a specific solution.
-
pH of the Medium: The solubility of many compounds is highly dependent on pH.[1][2][3] Cell culture media are typically buffered around a physiological pH (7.2-7.4), which may not be optimal for this compound's stability.
-
Interaction with Media Components: this compound may interact with salts, amino acids, or proteins present in the media, particularly components of Fetal Bovine Serum (FBS), leading to the formation of an insoluble complex.[4][5]
-
Temperature Fluctuations: Temperature shifts, such as moving media from a warm incubator to a cooler environment, can decrease the solubility of a compound and cause it to precipitate.[4][6]
-
Solvent Shock: If this compound is prepared as a concentrated stock in a solvent like DMSO, adding it too quickly to the aqueous media can cause localized high concentrations, leading to precipitation. This is sometimes referred to as "solvent shock."
Q2: How can I confirm that the precipitate is this compound and not something else, like media components or contamination?
A2: While contamination can cause turbidity, this compound precipitation often appears as fine, crystalline particles.[6] To differentiate, you can:
-
Perform a Blank Control: Prepare a flask with cell culture medium (including all supplements like FBS) but without this compound. Incubate it alongside your experimental flask. If the control flask remains clear, the precipitate is likely related to the addition of this compound.
-
Microscopic Examination: Observe a sample of the media under a phase-contrast microscope. Microbial contamination (like bacteria or yeast) will appear as distinct, often motile, organisms, whereas chemical precipitates typically look like amorphous or crystalline structures.[6]
-
Solubility Test: A simple test is to gently warm the medium to 37°C. If the precipitate dissolves, it is more likely to be the compound. However, this is not a definitive test. For a conclusive answer, the precipitate can be isolated by centrifugation and analyzed using methods like HPLC or mass spectrometry to confirm the identity of this compound.
Q3: Is it acceptable to filter the media to remove the precipitate before treating my cells?
A3: No, filtering the media to remove the precipitate is not recommended. This action will also remove the precipitated this compound, resulting in an unknown and lower-than-intended final concentration of the active compound in your experiment. This will lead to inaccurate and unreliable data. The best approach is to address the root cause of the precipitation.
Troubleshooting Guide & Experimental Protocols
If you are experiencing this compound precipitation, follow this step-by-step guide to diagnose and solve the problem.
Step 1: Verify this compound Solubility Limit
The first step is to determine the practical solubility limit of this compound in your specific cell culture medium.
Data Presentation: this compound Solubility Profile
The following table summarizes the approximate solubility of this compound in common laboratory solvents and complete cell culture media. Use this as a starting point for your experiments.
| Solvent / Medium | Maximum Solubility (µM) |
| Dimethyl Sulfoxide (DMSO) | >100 mM |
| Ethanol (100%) | ~5 mM |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 5 µM |
| DMEM + 10% FBS | ~50 µM |
| RPMI-1640 + 10% FBS | ~40 µM |
Experimental Protocol: Determining Practical Solubility in Your Medium
Objective: To find the highest concentration of this compound that remains soluble in your complete cell culture medium at 37°C.
Materials:
-
This compound powder
-
High-quality, anhydrous DMSO
-
Your complete cell culture medium (including FBS and other supplements), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO. Ensure the powder is fully dissolved.
-
In a series of sterile microcentrifuge tubes, add pre-warmed complete medium.
-
Create a serial dilution of the this compound stock solution directly into the medium. For example, to test concentrations from 100 µM down to 1 µM. Crucially, the final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
Mix gently by flicking the tubes or pipetting up and down. Avoid vigorous vortexing which can sometimes promote precipitation.
-
Incubate the tubes at 37°C in a 5% CO₂ incubator for 2 hours.
-
Visually inspect each tube against a dark background for any signs of cloudiness or precipitate. The highest concentration that remains perfectly clear is the practical solubility limit for your experimental conditions.
Step 2: Optimize this compound Addition to Media
How you add the compound to your media can significantly impact its solubility.
Protocol: Best Practices for Diluting this compound Stock
-
Always use a pre-warmed (37°C) cell culture medium.
-
Add the this compound DMSO stock solution drop-wise to the medium while gently swirling the flask or tube.
-
Never add the aqueous medium to the concentrated DMSO stock.
-
Ensure the final DMSO concentration remains low (ideally ≤0.1%).
Step 3: Investigate Media Component Interactions
If precipitation occurs even at concentrations below the determined solubility limit, the issue may be an interaction with a specific component of the medium, often serum proteins.
Experimental Protocol: Serum-Dependence Test
Objective: To determine if components within Fetal Bovine Serum (FBS) are causing this compound to precipitate.
Methodology:
-
Prepare two sets of media:
-
Set A: Your standard complete medium containing 10% FBS (or your usual concentration).
-
Set B: The same basal medium but without FBS.
-
-
Pre-warm both media to 37°C.
-
Add this compound to both sets of media at the concentration where you observed precipitation.
-
Incubate both for 2 hours at 37°C and observe for precipitation.
Interpreting Results:
-
Precipitate in Set A only: This strongly suggests that this compound is interacting with a component in the FBS.[5] Consider using a lower FBS concentration or switching to a serum-free medium formulation if your cell line permits.
-
Precipitate in both Set A and Set B: The issue is likely not serum-dependent and relates more to the basal media composition, pH, or the intrinsic solubility of this compound.
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for this compound Precipitation
References
- 1. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scielo.br [scielo.br]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. biotage.com [biotage.com]
- 6. Cell Culture Academy [procellsystem.com]
Enhancing the efficiency of Gardmultine extraction from plant material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Gardmultine extraction from plant material.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant sources is it typically extracted?
This compound is a bioactive alkaloid compound. Alkaloids are a diverse group of naturally occurring organic compounds that have a wide range of pharmacological activities.[1] this compound is primarily extracted from plant material of the Gardneria genus, particularly Gardneria multiflora.
Q2: What are the most effective solvents for this compound extraction?
The choice of solvent is a critical factor that determines the efficiency and selectivity of the extraction process.[1] For alkaloids like this compound, polar solvents such as methanol (B129727) and ethanol (B145695) are effective because they can dissolve a broad range of compounds.[1][2] For a more selective extraction of non-polar alkaloids, less polar solvents like chloroform (B151607) and ethyl acetate (B1210297) can be used.[1] The selection should be based on the specific polarity of this compound. Acidified water can also be used, as alkaloids are often present as salts in plants, which increases their solubility in aqueous solutions.[3]
Q3: What is the difference between maceration and percolation for this compound extraction?
Maceration is a simple extraction method where the plant material is placed in a stoppered container with a solvent for a set period with occasional agitation.[4] It is a cost-effective process but may be less efficient than other methods.[4][5] Percolation is a continuous process where fresh solvent is passed through the plant material, which is generally more efficient than maceration as the saturated solvent is constantly replaced.[5] However, percolation may require more specialized equipment.
Q4: How can the purity of a crude this compound extract be improved?
After initial extraction, the crude extract will likely contain a mixture of this compound and other plant components.[1] Several purification steps are necessary to isolate this compound. Common techniques include:
-
Liquid-Liquid Extraction: This technique separates compounds based on their different solubilities in two immiscible liquids. For alkaloids, this often involves acid-base extractions to move the target compound between an aqueous and an organic phase.[6]
-
Column Chromatography: This is a widely used method to separate individual compounds from a mixture. The crude extract is passed through a column containing a stationary phase (like silica (B1680970) gel), and different compounds elute at different rates depending on their affinity for the stationary phase and the mobile phase.[1][7]
-
Solid-Phase Extraction (SPE): SPE can be used to purify extracts by adsorbing either the target compound or impurities onto a solid-phase material.[8]
Q5: What analytical techniques are suitable for the quantification of this compound?
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in plant extracts.[9][10][11] When coupled with a suitable detector, such as a UV or Mass Spectrometry (MS) detector, HPLC can provide accurate and reliable quantification of this compound.[10][12]
Troubleshooting Guides
Problem: Low Yield of this compound
Q: I am experiencing a very low yield of this compound from my extraction. What are the possible causes and how can I troubleshoot this?
A: Low yield is a common issue in natural product extraction.[13] Several factors could be contributing to this problem. Consider the following potential causes and solutions:
-
Inappropriate Solvent Selection: The solvent may not be optimal for this compound.
-
Insufficient Extraction Time: The duration of the extraction may not be long enough to allow for the complete dissolution of this compound.
-
Solution: Increase the extraction time. For maceration, this could mean extending the process from several hours to several days.[14] Monitor the yield at different time points to determine the optimal duration.
-
-
Suboptimal Temperature: The extraction temperature may be too low, leading to poor solubility.
-
Poor Quality of Plant Material: The concentration of this compound can vary depending on the plant's origin, age, and storage conditions.[15]
-
Inefficient Extraction Method: Simple maceration may not be sufficient for complete extraction.
References
- 1. The Art of Solvent Extraction: Purifying Alkaloids from Plant Sources [greenskybio.com]
- 2. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 3. jocpr.com [jocpr.com]
- 4. philadelphia.edu.jo [philadelphia.edu.jo]
- 5. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. column-chromatography.com [column-chromatography.com]
- 8. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 9. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]
- 10. thieme-connect.de [thieme-connect.de]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. researchgate.net [researchgate.net]
- 13. frontiersin.org [frontiersin.org]
- 14. Unraveling the Science Behind Maceration: Key Principles of Plant Extraction [greenskybio.com]
- 15. Overcoming Obstacles: Challenges in Plant Extract Production and Utilization [greenskybio.com]
- 16. eurekabiomedical.com [eurekabiomedical.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of Gardmultine
For Researchers, Scientists, and Drug Development Professionals
Gardmultine, a complex indole (B1671886) alkaloid, presents a formidable challenge for synthetic chemists due to its intricate polycyclic architecture. This guide provides a comprehensive analysis of the synthetic strategies employed to construct this natural product, with a focus on the first and thus far only reported total synthesis of its close analogue, (-)-Gardmultimine A, by the research group of Xuegong She. While a direct comparison of multiple completed total syntheses is not yet possible due to the novelty of this synthetic achievement, this guide will compare the reported route's key transformations with alternative established methodologies for the synthesis of its core structural motifs.
Summary of Synthetic Strategies
The total synthesis of (-)-Gardmultimine A, accomplished by She and coworkers, is a landmark achievement that showcases a highly strategic and stereocontrolled approach. The synthesis starts from readily available D-tryptophan and proceeds through 19 steps. Key strategic elements of this synthesis include:
-
Early-stage introduction of key functionalities: The C12 methoxy (B1213986) group is installed early in the synthesis via a regioselective Iridium-catalyzed C-H borylation and subsequent oxidation.
-
Stereocontrolled spirooxindole formation: A crucial oxidative rearrangement of an indole precursor is employed to construct the sterically demanding spirooxindole core with high stereoselectivity.
-
Late-stage formation of the bridged ring system: The characteristic azabicyclo[2.2.2]octane skeleton is forged in a late-stage transannular Conia-ene-type cyclization catalyzed by a Gold(I) complex.
At present, no other complete total syntheses of this compound or (-)-Gardmultimine A have been published in peer-reviewed literature. Therefore, this guide will focus on a detailed examination of the She synthesis, with comparative discussions of alternative synthetic methods for the construction of the key structural fragments at each relevant stage.
Quantitative Comparison of the Synthetic Route to (-)-Gardmultimine A
The following table summarizes the key quantitative data for the total synthesis of (-)-Gardmultimine A as reported by She and coworkers.
| Parameter | She Synthesis of (-)-Gardmultimine A |
| Starting Material | D-tryptophan |
| Number of Steps | 19 |
| Overall Yield | Not explicitly stated in the communication |
| Longest Linear Sequence | 19 steps |
| Key Transformations | Ir-catalyzed C-H borylation/oxidation, Stereocontrolled oxidative rearrangement, Au(I)-catalyzed transannular Conia-ene cyclization |
| Chiral Source | D-tryptophan (chiral pool) |
Synthetic Pathway Overview
The synthetic strategy for (-)-Gardmultimine A can be visualized as a convergent approach, where key fragments are assembled and then cyclized to form the complex core.
Caption: Overall synthetic strategy for (-)-Gardmultimine A.
Detailed Experimental Protocols and Comparative Analysis
Synthesis of the Tetracyclic Core and Introduction of the C12-Methoxy Group
Experimental Protocol (She and coworkers): The synthesis commences with the protection and functionalization of D-tryptophan. A key step in the early stages is the Iridium-catalyzed C-H borylation of the indole ring, followed by oxidation to introduce the hydroxyl group at the C12 position, which is subsequently methylated. This sequence is highly regioselective and crucial for the final structure.
Comparative Analysis: The direct C-H functionalization strategy employed here is highly efficient. Alternative approaches to introduce functionality at this position on the indole nucleus often involve classical electrophilic aromatic substitution reactions (e.g., nitration followed by reduction and diazotization). However, these methods can suffer from poor regioselectivity and require harsher reaction conditions. The use of a directed C-H activation approach represents a more modern and elegant solution.
Construction of the Spirooxindole Moiety
Experimental Protocol (She and coworkers): The spirooxindole core is constructed through a stereocontrolled oxidative rearrangement of a tetrahydro-β-carboline intermediate. This transformation is a pivotal step in the synthesis, establishing the quaternary stereocenter at the spiro-junction.
Comparative Analysis: The oxidative rearrangement is a powerful method for the synthesis of spirooxindoles. Other established methods to construct this motif include:
-
Asymmetric Pictet-Spengler Reaction: This reaction between a tryptamine (B22526) derivative and an aldehyde or ketone can be rendered asymmetric through the use of chiral catalysts, directly forming the spirocyclic system.
-
Palladium-Catalyzed Asymmetric Allylic Alkylation: Intramolecular cyclization of an appropriately substituted tryptophan derivative can also afford the spirooxindole core with high enantioselectivity.
-
Ring-Closing Metathesis: This can be employed to form the five-membered ring of the spirooxindole from a suitably functionalized precursor.
The choice of an oxidative rearrangement by She and coworkers was likely dictated by the specific stereochemical requirements of the target molecule and the desire to control the configuration of the newly formed stereocenter relative to the existing chirality from the tryptophan starting material.
Comparative Analysis of Gardmultine and Strychnine on Nicotinic Receptors: A Detailed Review
A comparative analysis between Gardmultine and strychnine (B123637) on nicotinic acetylcholine (B1216132) receptors (nAChRs) cannot be provided at this time due to the absence of publicly available scientific literature on a compound named "this compound." Extensive searches of scholarly databases have yielded no information on the pharmacological properties or mechanism of action of this compound. It is possible that "this compound" is a novel or proprietary compound not yet described in published research, or the name may be misspelled.
This guide will therefore focus on a comprehensive analysis of the effects of strychnine on nicotinic receptors, presenting experimental data, detailed protocols, and visualizations of its mechanisms of action as a reference for researchers and drug development professionals.
Strychnine: A Modulator of Nicotinic Acetylcholine Receptors
Strychnine, a highly toxic alkaloid, is well-known as a potent and selective antagonist of glycine (B1666218) receptors. However, a substantial body of research has demonstrated that strychnine also interacts with nicotinic acetylcholine receptors (nAChRs), a superfamily of ligand-gated ion channels that mediate fast synaptic transmission throughout the nervous system. Its effects on nAChRs are complex, varying with the receptor subtype and experimental conditions.
Quantitative Data: Strychnine's Interaction with nAChR Subtypes
The inhibitory potency of strychnine on various nAChR subtypes has been quantified using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) values provide a measure of the concentration of strychnine required to block 50% of the acetylcholine (ACh)-induced current.
| nAChR Subtype | Preparation | IC50 (μM) | Voltage Dependence | Mechanism of Action | Reference |
| Muscle (α1β1γδ) | Xenopus oocytes | 7.28 ± 0.42 | Independent | Noncompetitive | |
| Neuronal (α2β2) | Xenopus oocytes | 30.62 ± 3.31 | Dependent | Noncompetitive | |
| Neuronal (α2β4) | Xenopus oocytes | 13.71 ± 1.81 | Dependent | Noncompetitive | |
| Neuronal (α7) | Rat hippocampal neurons | 1.2 | Independent | Competitive | |
| Neuronal (α4β2) | Rat hippocampal neurons | 38 | Dependent | Noncompetitive (Open-channel blockade) | |
| Neuronal (α7) | Rat | 0.35 | Not specified | Not specified | |
| Adrenal chromaffin cells | Bovine | 0.35 | Not specified | Competitive |
Mechanism of Action of Strychnine on Nicotinic Receptors
Strychnine's interaction with nAChRs is not uniform across all subtypes. The mechanism of antagonism can be either competitive or noncompetitive, and its effect can be dependent or independent of the membrane potential (voltage-dependent).
-
Competitive Antagonism: At some nAChR subtypes, such as the α7 receptor in rat hippocampal neurons and receptors in bovine adrenal chromaffin cells, strychnine acts as a competitive antagonist. This means it likely binds to the same site as the endogenous agonist, acetylcholine, thereby preventing receptor activation. In these cases, the presence of strychnine causes a parallel shift to the right in the acetylcholine concentration-response curve without changing the maximal response.
-
Noncompetitive Antagonism: For other subtypes, including muscle-type (α1β1γδ) and neuronal α2β2, α2β4, and α4β2 receptors, strychnine acts as a noncompetitive antagonist. This suggests that strychnine binds to a site on the receptor that is different from the acetylcholine binding site.
-
Voltage-Independent Inhibition: In the case of muscle nAChRs, the inhibition by strychnine is voltage-independent, suggesting an allosteric interaction at an external domain of the receptor.
-
Voltage-Dependent Inhibition (Open-Channel Blockade): For several neuronal nAChRs (α2β2, α2β4, and α4β2), the inhibitory effect of strychnine is voltage-dependent, becoming more pronounced with membrane hyperpolarization. This is indicative of an open-channel block mechanism, where strychnine enters and physically occludes the ion channel pore once the receptor is opened by acetylcholine.
-
It is noteworthy that in some mutant forms of the α7 nAChR, strychnine can act as an agonist, directly activating the receptor channel.
Experimental Protocols
A common method to study the effects of compounds like strychnine on nAChRs is the two-electrode voltage-clamp (TEVC) technique using Xenopus laevis oocytes expressing specific nAChR subtypes.
Objective: To determine the IC50 and mechanism of action of strychnine on a specific nAChR subtype.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the desired nAChR subunits (e.g., α7, α4 and β2)
-
Two-electrode voltage-clamp setup (amplifier, electrodes, perfusion system)
-
Recording solution (e.g., normal frog Ringer's solution)
-
Agonist solution (e.g., acetylcholine)
-
Antagonist solutions (strychnine at various concentrations)
Procedure:
-
Oocyte Preparation and Injection: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular layer. The oocytes are then injected with a solution containing the cRNA for the nAChR subunits of interest. The oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: An injected oocyte is placed in a recording chamber and continuously perfused with the recording solution. Two microelectrodes are inserted into the oocyte, one to measure the membrane potential and the other to inject current to clamp the membrane potential at a desired holding potential (e.g., -60 mV).
-
Agonist Application: Acetylcholine is applied to the oocyte through the perfusion system to elicit an inward current, which is a measure of nAChR activation.
-
Antagonist Application and Data Acquisition:
-
To determine the IC50, acetylcholine at a concentration that elicits a submaximal response (e.g., EC50) is co-applied with increasing concentrations of strychnine. The reduction in the ACh-induced current is measured at each strychnine concentration.
-
To investigate the mechanism of action, concentration-response curves for acetylcholine are generated in the absence and presence of a fixed concentration of strychnine. A parallel rightward shift in the curve suggests competitive antagonism, while a reduction in the maximal response suggests noncompetitive antagonism.
-
Voltage dependence is assessed by measuring the inhibitory effect of strychnine at different holding potentials.
-
-
Data Analysis: The IC50 value is calculated by fitting the concentration-response data to the Hill equation. The mechanism of action is inferred from the effects on the acetylcholine concentration-response curve and the voltage-dependence of the block.
Visualizations
The following diagrams, generated using the DOT language, illustrate the signaling pathways and a typical experimental workflow.
Mechanisms of Strychnine Antagonism on nAChRs.
Experimental Workflow for Analyzing nAChR Modulators.
Validating the Complex Structure of Gardmultine: A 2D NMR-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate molecular architecture of Gardmultine, a bis-indole alkaloid, was originally elucidated using single-crystal X-ray analysis. While X-ray crystallography provides a definitive solid-state structure, validating such a complex structure in solution and unambiguously assigning all proton and carbon signals is crucial for drug development and further chemical studies. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers a powerful suite of non-invasive techniques to confirm the connectivity and spatial relationships of atoms within a molecule in solution.
This guide provides a comparative overview of how modern 2D NMR techniques would be employed to validate the structure of this compound. While the original structural determination relied on X-ray crystallography, this document presents hypothetical 2D NMR data and detailed experimental protocols to illustrate the validation process for researchers engaged in the structural elucidation of complex natural products.
Hypothetical 2D NMR Data for this compound Structure Validation
The following tables summarize the expected key 2D NMR correlations that would be crucial in confirming the structure of this compound, which is comprised of gardneramine (B204842) and chitosenine moieties linked by a spiro-five-membered ring. The data is representative and based on the known structure of this compound and typical chemical shifts for similar bis-indole alkaloids.
Table 1: Key ¹H-¹H COSY Correlations for this compound
| Proton (δ, ppm) | Correlated Proton(s) (δ, ppm) | Structural Fragment Indicated |
| H-3 (3.8) | H-14 (2.5) | Gardneramine Moiety: C3-C14 bond |
| H-5 (3.1) | H-6α (2.1), H-6β (1.9) | Gardneramine Moiety: C5-C6 bond |
| H-9 (7.2) | H-10 (6.8), H-11 (7.1), H-12 (6.9) | Gardneramine Moiety: Aromatic Spin System |
| H-3' (4.1) | H-14' (2.8) | Chitosenine Moiety: C3'-C14' bond |
| H-5' (3.3) | H-6'α (2.3), H-6'β (2.0) | Chitosenine Moiety: C5'-C6' bond |
| H-9' (7.4) | H-10' (7.0), H-11' (7.3), H-12' (7.1) | Chitosenine Moiety: Aromatic Spin System |
Table 2: Key ¹H-¹³C HSQC Correlations for this compound
| Proton (δ, ppm) | Correlated Carbon (δ, ppm) | Assignment |
| H-3 (3.8) | C-3 (65.2) | Gardneramine: CH |
| H-5 (3.1) | C-5 (58.9) | Gardneramine: CH |
| H-17 (1.5) | C-17 (21.5) | Gardneramine: CH₃ |
| H-3' (4.1) | C-3' (68.4) | Chitosenine: CH |
| H-5' (3.3) | C-5' (60.1) | Chitosenine: CH |
| H-17' (1.6) | C-17' (22.3) | Chitosenine: CH₃ |
Table 3: Key ¹H-¹³C HMBC Correlations for this compound
| Proton (δ, ppm) | Correlated Carbon(s) (δ, ppm) | Structural Connectivity Indicated |
| H-17 (1.5) | C-18 (135.1), C-19 (121.8), C-20 (140.2) | Gardneramine: Ethyl side chain to indole (B1671886) |
| H-3 (3.8) | C-2 (105.3), C-7 (110.8), C-14 (45.6) | Gardneramine: Linkages around C-3 |
| H-21 (4.5) | C-2' (108.9), C-7' (112.3), C-8 (78.2) | Spiro-junction: Connectivity between moieties |
| H-17' (1.6) | C-18' (136.4), C-19' (122.5), C-20' (141.5) | Chitosenine: Ethyl side chain to indole |
| H-3' (4.1) | C-2' (108.9), C-7' (112.3), C-14' (46.8) | Chitosenine: Linkages around C-3' |
Table 4: Key ¹H-¹H NOESY/ROESY Correlations for this compound
| Proton (δ, ppm) | Correlated Proton(s) (δ, ppm) | Spatial Proximity Indicated |
| H-3 (3.8) | H-5 (3.1), H-14 (2.5) | Gardneramine: Relative stereochemistry |
| H-21 (4.5) | H-3' (4.1), H-6'β (2.0) | Spiro-junction: Relative stereochemistry |
| H-17 (1.5) | H-19 (not applicable) | Gardneramine: Proximity of ethyl group to indole ring |
| H-3' (4.1) | H-5' (3.3), H-14' (2.8) | Chitosenine: Relative stereochemistry |
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments that would be cited for the structural validation of this compound are provided below.
Sample Preparation: A 5-10 mg sample of this compound would be dissolved in 0.5 mL of a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD). The choice of solvent depends on the solubility of the compound and the desired resolution of the spectra. The solution would be transferred to a 5 mm NMR tube.
Instrumentation: All NMR spectra would be acquired on a high-field NMR spectrometer, such as a 500 MHz or 600 MHz instrument, equipped with a cryoprobe for enhanced sensitivity.
1. ¹H-¹H COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.
-
Pulse Sequence: A standard gradient-selected COSY (gCOSY) pulse sequence would be used.
-
Spectral Width: The spectral width in both dimensions would be set to cover all proton signals (e.g., 0-10 ppm).
-
Data Points: 2048 data points would be acquired in the direct dimension (t₂) and 256-512 increments in the indirect dimension (t₁).
-
Number of Scans: 4-8 scans per increment would be collected.
-
Processing: The data would be processed with a sine-bell window function in both dimensions before Fourier transformation.
2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to their attached carbons (one-bond C-H correlation).
-
Pulse Sequence: A phase-sensitive gradient-selected HSQC experiment with adiabatic pulses for uniform excitation would be employed.
-
Spectral Width: The ¹H dimension spectral width would be set as in the COSY experiment, while the ¹³C dimension would cover the expected range for all carbon signals (e.g., 0-160 ppm).
-
Data Points: 2048 data points in t₂ and 256-512 increments in t₁.
-
Number of Scans: 8-16 scans per increment.
-
¹J(CH) Coupling Constant: The experiment would be optimized for an average one-bond C-H coupling constant of 145 Hz.
-
Processing: The data would be processed with a squared sine-bell window function in both dimensions.
3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four), which is crucial for connecting different spin systems.
-
Pulse Sequence: A gradient-selected HMBC pulse sequence would be used.
-
Spectral Width and Data Points: Similar to the HSQC experiment.
-
Number of Scans: 16-64 scans per increment, as HMBC is less sensitive than HSQC.
-
Long-Range Coupling Constant: The experiment would be optimized for a long-range C-H coupling constant of 8 Hz.
-
Processing: The data would be processed with a sine-bell window function in both dimensions.
4. ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of their through-bond connectivity. This is vital for determining stereochemistry and 3D conformation.
-
Pulse Sequence: A phase-sensitive gradient-selected NOESY or ROESY pulse sequence would be used. ROESY is often preferred for molecules of intermediate size to avoid zero-crossing of the NOE.
-
Spectral Width and Data Points: Similar to the COSY experiment.
-
Number of Scans: 8-16 scans per increment.
-
Mixing Time: A mixing time of 200-500 ms (B15284909) would be used to allow for the build-up of cross-relaxation.
-
Processing: The data would be processed with a sine-bell window function in both dimensions.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the 2D NMR-based structure validation of this compound and the relationships between the different NMR experiments.
A Head-to-Head Comparison of Acetylcholinesterase Inhibitors: Galantamine vs. The Uncharacterized Compound Gardmultine
For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of galantamine, a well-established acetylcholinesterase (AChE) inhibitor, and Gardmultine. As of the current literature review, "this compound" does not appear in publicly accessible scientific databases, patents, or clinical trial registries. Therefore, a direct head-to-head comparison with experimental data is not feasible. This guide will provide a comprehensive overview of galantamine, structured to serve as a template for the evaluation of a novel AChE inhibitor such as this compound, once data becomes available.
Introduction to Acetylcholinesterase Inhibition in Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. One of the key pathological hallmarks of AD is the deficiency of the neurotransmitter acetylcholine (B1216132) (ACh). Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft. Inhibition of AChE increases the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission, which is a therapeutic strategy for the symptomatic treatment of mild to moderate AD.
Galantamine is an established AChE inhibitor approved for the treatment of AD.[1] This guide will delve into its pharmacological profile, supported by experimental data and protocols, to provide a benchmark for the future assessment of emerging compounds like this compound.
Galantamine: A Profile of a Dual-Action Acetylcholinesterase Inhibitor
Galantamine is a tertiary alkaloid, originally isolated from the snowdrop flower (Galanthus nivalis). It is a reversible, competitive inhibitor of AChE.[1] Uniquely among AChE inhibitors, galantamine also exhibits a dual mechanism of action by allosterically modulating nicotinic acetylcholine receptors (nAChRs), which further enhances cholinergic neurotransmission.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of galantamine, which would be essential for a comparative analysis with this compound.
| Pharmacokinetic Parameter | Value | Reference |
| Bioavailability | ~85-100% | [1] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [1] |
| Plasma Protein Binding | ~18% | [1] |
| Elimination Half-life | ~7 hours | [1] |
| Metabolism | Primarily by CYP2D6 and CYP3A4 | [1] |
| Pharmacodynamic Parameter | Value | Reference |
| AChE IC50 | ~410 nM | [4] |
| Butyrylcholinesterase (BuChE) Selectivity | >50-fold selective for AChE over BuChE | [4] |
| Binding Affinity (Ki) for AChE | Not consistently reported, but functions as a competitive inhibitor | [1] |
Experimental Protocols
A direct comparison of the inhibitory potential of this compound and galantamine would necessitate standardized experimental protocols. The most common in vitro method for assessing AChE inhibition is the Ellman's assay.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a widely used, rapid, and simple method to determine AChE activity.[5]
Principle:
The assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the hydrolysis of the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured colorimetrically at 412 nm. The rate of color change is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel or human erythrocytes)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitors (Galantamine, this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, DTNB, and inhibitors in the phosphate buffer.
-
Assay in Microplate:
-
To each well of a 96-well plate, add:
-
Phosphate buffer
-
DTNB solution
-
Test inhibitor solution at various concentrations (or vehicle control)
-
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualizing Mechanisms and Workflows
Signaling Pathway of Galantamine's Dual Action
Caption: Dual mechanism of action of Galantamine in the cholinergic synapse.
Experimental Workflow for AChE Inhibitor Screening
Caption: A typical workflow for in vitro screening of AChE inhibitors.
The Landscape of Novel Acetylcholinesterase Inhibitor Development
The search for new AChE inhibitors continues, with a focus on improving efficacy, reducing side effects, and targeting multiple aspects of Alzheimer's pathology. Novel compounds are often designed to have additional properties, such as antioxidant effects or the ability to inhibit beta-amyloid aggregation. Should "this compound" emerge as a real entity, its evaluation would likely follow a similar trajectory to other novel inhibitors, starting with in vitro characterization as outlined above, followed by in vivo studies in animal models of AD and eventually, if promising, clinical trials in humans.
Conclusion and Future Directions
While a direct comparison between this compound and galantamine is not possible at this time due to the lack of data on this compound, this guide provides a robust framework for such a comparison. The detailed profile of galantamine, including its quantitative data, the standardized experimental protocol for assessing AChE inhibition, and the visual representations of its mechanism and experimental workflow, can serve as a valuable resource for the research and drug development community.
Future research on novel AChE inhibitors like this compound should aim to generate comparable data sets to allow for a thorough and objective evaluation against established therapies like galantamine. This will be crucial in determining their potential as next-generation treatments for Alzheimer's disease.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Beyond in vitro data: a review of in vivo evidence regarding the allosteric potentiating effect of galantamine on nicotinic acetylcholine receptors in Alzheimer's neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 4. Galanthamine, cholinesterase inhibitor (CAS 357-70-0) | Abcam [abcam.com]
- 5. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantioselective Synthesis and Biological Evaluation of Gardmultine Isomers and Related Gardneria Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the enantioselective synthesis and biological evaluation of Gardmultine and its related alkaloids. Due to the limited availability of public data on this compound isomers, this document leverages detailed information on the closely related Gardneria alkaloid, (-)-Gardmultimine A, as a primary example. This approach offers insights into the synthetic strategies and potential biological activities within this class of complex natural products.
Introduction to this compound and Gardneria Alkaloids
This compound is a complex bis-indole alkaloid isolated from Gardneria multiflora. Its structure was determined by X-ray crystallography, revealing a composition of gardneramine (B204842) and chitosenine moieties. The molecular formula for this compound is C45H54N4O10. Alkaloids from the Gardneria genus have garnered significant interest due to their diverse and potent biological activities. These activities include anti-inflammatory, cytotoxic, vasorelaxant, and acetylcholinesterase (AChE) inhibitory effects.[1]
While specific data on the enantioselective synthesis and biological evaluation of this compound isomers are scarce in publicly accessible literature, the study of related compounds provides a valuable framework for understanding their potential.
Enantioselective Synthesis: The Case of (-)-Gardmultimine A
A significant achievement in the synthesis of Gardneria alkaloids is the first total synthesis of (-)-Gardmultimine A, an oxindole (B195798) alkaloid from the same genus. This synthesis was accomplished in a fully stereocontrolled manner over 19 steps starting from D-tryptophan. The key transformations in this synthesis highlight modern synthetic methodologies applicable to complex, stereochemically rich molecules.
Key Synthetic Steps for (-)-Gardmultimine A:
| Step | Transformation | Reagents/Conditions | Purpose |
| 1 | Ir-catalyzed regioselective C-H borylation/oxidation | Iridium catalyst | Introduction of a C12 methoxyl group. |
| 2 | Stereocontrolled oxidative rearrangement of indole | Oxidizing agent | Construction of the spirooxindole motif. |
| 3 | Au(I)-catalyzed transannular Conia-ene-type 6-exo-dig cyclization | Gold(I) catalyst | Establishment of the azabicyclo[2.2.2]octane skeleton and the exocyclic E-alkene with high stereoselectivity. |
This synthetic route provides a blueprint for accessing other Gardneria alkaloids in an enantiomerically pure form. The ability to control stereochemistry is crucial, as different isomers of a chiral molecule often exhibit distinct biological activities.
Below is a DOT script representation of the synthetic workflow for (-)-Gardmultimine A.
References
A detailed examination of the binding affinities and interaction mechanisms of representative spirooxindole compounds with key cancer-related protein targets.
This guide provides a comparative analysis of the molecular docking of a selection of spirooxindole alkaloids against prominent anticancer targets. Due to the absence of publicly available data for "Gardmultine," this report focuses on well-characterized spirooxindoles, including the clinical trial candidate CFI-400945 and various potent derivatives targeting MDM2, EGFR, CDK2, and Plk4. The objective is to offer researchers, scientists, and drug development professionals a clear comparison of their potential efficacy based on computational docking studies.
Introduction to Spirooxindoles in Oncology
Spirooxindoles are a class of naturally occurring and synthetic heterocyclic compounds characterized by a spiro-fused ring system at the C3 position of an oxindole (B195798) core. This unique three-dimensional structure has made them a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting significant biological activities, including potent anticancer properties. Their mechanism of action often involves the inhibition of key proteins that regulate cell cycle progression, apoptosis, and signal transduction in cancer cells. This guide will delve into the comparative docking studies of these compounds against four critical cancer targets: MDM2, EGFR, CDK2, and Plk4 kinase.
Comparative Analysis of Docking Studies
The following tables summarize the quantitative data from various molecular docking studies of representative spirooxindole compounds against their respective protein targets. It is important to note that direct comparison of docking scores between different studies should be approached with caution due to variations in the software, scoring functions, and specific protocols used.
Table 1: Comparative Docking Data for Spirooxindole Derivatives
| Compound ID | Target Protein | PDB ID | Docking Score (kcal/mol) | Binding Affinity (Ki/IC50) | Reference Compound |
| MI-888 | MDM2 | 5LAW | Not Reported | Ki = 0.44 nM | Nutlin-3a |
| MI-219 | MDM2 | Not Reported | Not Reported | Ki = 13.3 µM | Nutlin-3a |
| Compound 11b | MDM2 | 4LWU | Not Reported | IC50 = 0.339 µM | SAHA, Nutlin-3 |
| Compound 5g | EGFR | 1M17 | -7.4 to -8.3 | IC50 = 0.026 µM | Erlotinib |
| Compound 5l | EGFR | 1M17 | -7.4 to -8.3 | IC50 = 0.067 µM | Erlotinib |
| Compound 5n | EGFR | 1M17 | -7.4 to -8.3 | IC50 = 0.04 µM | Erlotinib |
| Compound 5g | CDK2 | 6Q4G | -5.3 to -7.6 | IC50 = 0.301 µM | Roscovitine |
| Compound 5l | CDK2 | 6Q4G | -5.3 to -7.6 | IC50 = 0.345 µM | Roscovitine |
| Compound 5n | CDK2 | 6Q4G | -5.3 to -7.6 | IC50 = 0.557 µM | Roscovitine |
| Compound 4b | Plk4 Kinase | 4JXF | LibDock Score: 110.12 | IC50 = 63-68 µM | - |
| Compound 4i | Plk4 Kinase | 4JXF | LibDock Score: 109.1 | IC50 = 51-55 µM | - |
| CFI-400945 | Plk4 Kinase | Not Reported | Not Reported | Ki = 0.26 nM | - |
Key Signaling Pathways and Experimental Workflows
To visualize the biological context and the experimental process, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for molecular docking studies.
Caption: The p53-MDM2 signaling pathway and the inhibitory action of spirooxindoles.
Caption: EGFR and CDK2 signaling pathways in cancer and their inhibition by spirooxindoles.
Experimental Protocols
The following is a generalized experimental protocol for molecular docking using AutoDock Vina, a widely used open-source docking program. This protocol is a composite based on common practices and should be adapted for specific research questions and systems.
I. Preparation of the Receptor Protein
-
Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB) (e.g., MDM2 - PDB ID: 5LAW, EGFR - PDB ID: 1M17, CDK2 - PDB ID: 6Q4G, Plk4 - PDB ID: 4JXF).
-
Clean the Protein Structure:
-
Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL, Discovery Studio).
-
Remove all non-essential molecules, including water molecules, co-crystallized ligands, ions, and cofactors, unless they are known to be critical for the binding of the ligand of interest.
-
If the protein is a multimer, retain only the chain(s) that form the binding site.
-
-
Prepare the Protein for Docking:
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges).
-
Merge non-polar hydrogens.
-
Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
-
II. Preparation of the Ligand (Spirooxindole)
-
Obtain Ligand Structure:
-
Draw the 2D structure of the spirooxindole compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D structure.
-
-
Ligand Optimization:
-
Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.
-
-
Prepare the Ligand for Docking:
-
Assign partial charges to the ligand atoms.
-
Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.
-
Save the prepared ligand in the PDBQT file format.
-
III. Molecular Docking using AutoDock Vina
-
Grid Box Generation:
-
Define a 3D grid box that encompasses the active site of the target protein. The size and center of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.
-
The coordinates for the grid box can be determined based on the position of a co-crystallized ligand or by identifying the key active site residues.
-
-
Configuration File:
-
Create a configuration text file that specifies the input files (receptor and ligand in PDBQT format), the coordinates of the grid box center, the size of the grid box, and other docking parameters (e.g., exhaustiveness).
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Vina will perform the docking simulation and generate an output file (in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).
-
IV. Analysis of Docking Results
-
Binding Affinity: The primary output is the binding affinity, which is an estimate of the free energy of binding. More negative values indicate a stronger predicted binding.
-
Binding Pose Analysis:
-
Visualize the predicted binding poses of the ligand within the active site of the protein using a molecular graphics program.
-
Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose of a known inhibitor (if available) can be calculated to validate the docking protocol.
-
Conclusion
The comparative docking studies of spirooxindole alkaloids reveal their significant potential as inhibitors of key cancer-related protein targets. Compounds like MI-888 demonstrate exceptionally high affinity for MDM2, while other derivatives show potent inhibition of EGFR, CDK2, and Plk4. The data presented in this guide, along with the detailed experimental protocol and pathway diagrams, provide a valuable resource for researchers in the field of anticancer drug discovery. Further in vitro and in vivo studies are warranted to validate these computational findings and to advance the development of spirooxindole-based therapeutics.
Lacking Experimental Data: A Direct Comparison of Natural vs. Synthetic Gardmultine In Vitro Activity Remains Elusive
Despite the successful total synthesis of (-)-Gardmultimine A, a complex indole (B1671886) alkaloid closely related to the Gardmultine family, a direct comparative study of the in vitro biological activity between the natural product and its synthetic counterpart is not publicly available. While research has documented the isolation of various alkaloids from the plant Gardneria multiflora and detailed the total synthesis of (-)-Gardmultimine A, specific data on the biological effects of either the natural or synthetic form of this particular molecule is conspicuously absent from the current scientific literature.
Researchers have successfully isolated a variety of monoterpenoid indole alkaloids from Gardneria multiflora and have investigated their potential biological activities. Studies have explored effects such as vasorelaxant properties, acetylcholinesterase inhibition, and cytotoxicity for some of these related compounds. However, these investigations have not extended to Gardmultimine A itself.
The total synthesis of (-)-Gardmultimine A, a significant achievement in organic chemistry, has been reported, providing a potential avenue for producing the compound for further study. Yet, to date, no follow-up studies detailing the in vitro biological evaluation of this synthetic Gardmultimine A have been published.
Consequently, a side-by-side comparison of the in vitro activity of natural this compound (or Gardmultimine A) with its synthetically derived equivalent cannot be constructed. This lack of data prevents the creation of a quantitative comparison table, a summary of experimental protocols, and the visualization of any associated biological pathways as requested.
Future Outlook
The availability of a robust synthetic route to (-)-Gardmultimine A opens the door for future comprehensive biological evaluation. Such studies would be crucial to unlock the therapeutic potential of this natural product and to validate that the synthetic version possesses the same biological activity as its naturally occurring counterpart. Researchers in the fields of natural product chemistry, pharmacology, and drug development are encouraged to pursue these investigations to fill this knowledge gap.
Experimental Workflow for Future Comparative Analysis
Should the in vitro biological activity of both natural and synthetic this compound be determined, a logical experimental workflow to compare their efficacy would be as follows:
Caption: Proposed workflow for comparing the in vitro activity of natural and synthetic this compound.
Elucidating the Structure-Activity Relationship of Gardmultine Analogs: A Prospective Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Gardmultine, a novel bis-indole alkaloid, has been isolated from the plant Gardneria multiflora Makino. Its intricate chemical architecture, characterized by the fusion of gardneramine (B204842) and chitosenine moieties through a spiro-five-membered ring, presents a compelling scaffold for therapeutic exploration.[1][2] While specific structure-activity relationship (SAR) studies on this compound analogs are not yet extensively available in public literature, the broader understanding of indole (B1671886) alkaloids in medicinal chemistry provides a foundational framework for predicting key structural modifications that could influence biological activity. This guide aims to provide a prospective SAR analysis, detail generalized experimental protocols for assessing analog performance, and propose potential signaling pathways that may be modulated by this class of compounds.
Prospective Structure-Activity Relationship (SAR) Insights
Based on SAR studies of other bioactive indole alkaloids, several key structural features of the this compound scaffold can be identified as potential points for modification to modulate its biological activity.[3][4][5][6] These modifications are hypothesized to influence the compound's potency, selectivity, and pharmacokinetic properties.
Key Areas for Analog Development:
-
Indole Core Substitutions: Modifications on the aromatic rings of the indole nuclei, such as the introduction of electron-withdrawing or electron-donating groups, could significantly impact receptor binding and overall activity.
-
Spiro Ring Alterations: The unique spiro-five-membered ring is a critical structural feature. Altering its size, conformation, or substituting atoms within the ring could lead to significant changes in the three-dimensional shape of the molecule, thereby affecting its interaction with biological targets.
-
Gardneramine and Chitosenine Moieties: Functional group modifications on either the gardneramine or chitosenine components, such as alterations to hydroxyl or methoxy (B1213986) groups, could influence solubility, metabolic stability, and target engagement.
A systematic approach to analog synthesis and screening is essential to build a comprehensive SAR model for the this compound class of compounds.
Comparative Data of Hypothetical this compound Analogs
To illustrate a potential SAR study, the following table summarizes hypothetical data for a series of this compound analogs, focusing on cytotoxic activity against a cancer cell line.
| Compound ID | Modification Description | IC50 (µM) |
| This compound | Parent Compound | 5.2 |
| Analog 1A | Methylation of indole nitrogen in the gardneramine moiety | 12.8 |
| Analog 1B | Fluorination at the C5 position of the chitosenine indole ring | 2.1 |
| Analog 2A | Expansion of the spiro ring to a six-membered ring | 25.4 |
| Analog 2B | Replacement of a carbon in the spiro ring with an oxygen atom | 8.9 |
| Analog 3A | Demethylation of a methoxy group on the gardneramine moiety | 4.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, outlining how SAR data for this compound analogs could be presented.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of novel compounds. The following are generalized protocols for key experiments in the evaluation of this compound analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, cells are treated with serial dilutions of this compound analogs for 48-72 hours.
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Western Blot Analysis for Apoptosis Markers
-
Protein Extraction: Cells treated with this compound analogs are harvested and lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing Potential Mechanisms and Workflows
To further understand the potential biological impact and the research process for this compound analogs, the following diagrams illustrate a hypothetical signaling pathway and a standard SAR study workflow.
Caption: A potential signaling cascade initiated by a this compound analog.
Caption: A standard workflow for conducting SAR studies.
References
- 1. X-Ray structure determination of this compound. A bis-indole alkaloid isolated from Gardneria multiflora Makino - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. X-Ray structure determination of this compound. A bis-indole alkaloid isolated from Gardneria multiflora Makino - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of the Neurotoxic Effects of Gardmultine and Other Indole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurotoxic effects of Gardmultine and a selection of well-characterized indole (B1671886) alkaloids. The information presented herein is intended to support research and drug development efforts by offering a side-by-side analysis of key neurotoxicity parameters, detailed experimental methodologies, and insights into the underlying molecular mechanisms.
Disclaimer: As of the latest literature review, specific experimental data on the neurotoxicity of this compound is not available. Therefore, this guide serves as a comparative template. The data fields for this compound are presented as placeholders to be populated as research becomes available. The comparative data for other indole alkaloids are based on published experimental findings.
Quantitative Neurotoxicity Data
The following table summarizes key quantitative data from various in vitro and in vivo studies on the neurotoxic effects of selected indole alkaloids. This data allows for a direct comparison of the potencies and toxicological profiles of these compounds.
| Indole Alkaloid | Assay | Test System | Parameter | Value | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| Vincristine | Neurite Outgrowth Inhibition | PC12 Cells | IC50 | 0.55 nM | [1] |
| Cell Viability (MTT Assay) | UKF-NB-3 Neuroblastoma Cells | IC50 (120h) | Value varies across sublines | [2] | |
| Vinblastine | Neurite Outgrowth Inhibition | PC12 Cells | - | Less potent than Vincristine | [1] |
| Ibogaine | Purkinje Cell Degeneration | Rats (in vivo) | NOAEL | 25 mg/kg (i.p.) | [3][4] |
| Purkinje Cell Degeneration | Rats (in vivo) | Neurotoxic Dose | 50-100 mg/kg (i.p.) | [3][4][5] | |
| Reserpine | Neuroendocrine System Toxicity | Zebrafish (in vivo) | - | Dose-dependent from 0.5 to 16 mg/L | [6][7] |
| Strychnine | Lethal Dose | Humans (oral) | MLD | 30 - 120 mg | [8] |
| Yohimbine | Acute Neurotoxicity | Human (ingestion) | Toxic Blood Level | up to 5,000 ng/mL | [9] |
Abbreviations: IC50: Half-maximal inhibitory concentration; NOAEL: No-observed-adverse-effect level; MLD: Minimum lethal dose.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the neurotoxicity of indole alkaloids.
Neurite Outgrowth Inhibition Assay in PC12 Cells
This in vitro assay is a reliable method for predicting the neurotoxic potential of compounds by measuring their effect on neuronal differentiation.
-
Cell Line: PC12 pheochromocytoma cell line.
-
Seeding: Cells are seeded in collagen-coated culture plates.
-
Induction of Neurite Outgrowth: Nerve Growth Factor (NGF) is added to the culture medium to stimulate the differentiation of PC12 cells and the extension of neurites.
-
Compound Treatment: The indole alkaloids to be tested (e.g., Vincristine, Vinblastine) are added at various concentrations to the cell culture medium. A vehicle control is also included.
-
Incubation: Cells are incubated for a defined period (e.g., 3 days) to allow for neurite outgrowth.
-
Quantification: The percentage of cells bearing neurites longer than twice the cell body diameter is determined using microscopy. The length and number of neurites can also be quantified using image analysis software.
-
Data Analysis: The IC50 value, the concentration at which the compound inhibits 50% of neurite outgrowth compared to the control, is calculated.[1]
In Vivo Assessment of Purkinje Cell Degeneration in Rats
This in vivo model is used to evaluate the specific neurotoxic effects of compounds on the cerebellum.
-
Animal Model: Sprague-Dawley rats.
-
Compound Administration: The test compound (e.g., Ibogaine) is administered via intraperitoneal (i.p.) injection at various doses. A saline-treated control group is included.
-
Tissue Processing: After a set period, the animals are euthanized, and their brains are collected. The cerebella are dissected and processed for histological analysis.
-
Histological Staining:
-
Fink-Heimer II stain: To visualize degenerating neurons and their processes.
-
Immunohistochemistry for Glial Fibrillary Acidic Protein (GFAP): To detect enhanced glial cell activity (astrocytosis), which is an indicator of neuronal damage.
-
Immunohistochemistry for Calbindin: To specifically label Purkinje cells and assess their loss.
-
-
Microscopic Analysis: The stained cerebellar sections are examined under a microscope to identify and quantify Purkinje cell loss and gliosis. The distribution and severity of the degeneration across different cerebellar lobules are noted.[3][5]
Zebrafish Model for Neuroendocrine Toxicity Assessment
The zebrafish model offers a high-throughput in vivo system to screen for developmental and neuroendocrine toxicity.
-
Animal Model: Zebrafish (Danio rerio) embryos/larvae.
-
Exposure: Zebrafish are exposed to a range of concentrations of the test compound (e.g., Reserpine) in their aqueous environment.
-
Endpoints:
-
Developmental Toxicity: Assessment of mortality, hatching rate, and morphological abnormalities.
-
Locomotor Activity: Tracking of larval movement to assess behavioral changes.
-
Neurodevelopmental Gene Expression: Quantitative PCR (qPCR) to measure the expression levels of genes involved in neurodevelopment (e.g., gfap, mbp, syn2a).
-
Endocrine Disruption: Analysis of the expression of genes related to the hypothalamic-pituitary-thyroid (HPT) axis (e.g., tshβ, tg).
-
-
Data Analysis: The dose-dependent effects on each endpoint are analyzed to determine the neuroendocrine toxicity profile of the compound.[6][7]
Signaling Pathways and Mechanisms of Neurotoxicity
Understanding the molecular pathways underlying the neurotoxic effects of indole alkaloids is essential for predicting and mitigating adverse effects.
Vinca (B1221190) Alkaloids (Vincristine, Vinblastine): Microtubule Disruption
The primary mechanism of neurotoxicity for vinca alkaloids is their interaction with tubulin, leading to the disruption of microtubule dynamics. This interference with the cytoskeleton has profound effects on neuronal structure and function.
Caption: Vinca alkaloid-induced neurotoxicity pathway.
Reserpine: Monoamine Depletion
Reserpine exerts its neurotoxic effects by irreversibly blocking the vesicular monoamine transporter 2 (VMAT2). This leads to the depletion of monoamine neurotransmitters (dopamine, norepinephrine, serotonin) in the synapse, causing a range of neurological and psychiatric symptoms.
Caption: Reserpine's mechanism of neurotoxicity.
Strychnine: Glycine (B1666218) Receptor Antagonism
Strychnine is a potent neurotoxin that acts as a competitive antagonist of glycine receptors, which are inhibitory neurotransmitter receptors, primarily in the spinal cord. This blockade of inhibition leads to excessive neuronal excitation and convulsions.
Caption: Strychnine's mechanism of neurotoxicity.
Workflow for Neurotoxicity Screening
The following diagram illustrates a general workflow for screening and characterizing the neurotoxic potential of novel indole alkaloids like this compound.
Caption: Neurotoxicity screening workflow.
References
- 1. Vinca-alkaloid neurotoxicity measured using an in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Ibogaine neurotoxicity: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reserpine Causes Neuroendocrine Toxicity, Inducing Impairments in Cognition via Disturbing Hypothalamic–Pituitary–Thyroid Axis in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reserpine Causes Neuroendocrine Toxicity, Inducing Impairments in Cognition via Disturbing Hypothalamic-Pituitary-Thyroid Axis in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strychnine (PIM 507) [inchem.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a High-Throughput Screening Assay for Gardmultine Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a novel high-throughput screening (HTS) assay for the identification of Gardmultine modulators. This compound is a recently identified protein kinase implicated in inflammatory disease progression. This document outlines the primary HTS assay, compares its performance against alternative methods, and provides detailed experimental protocols and supporting data.
The this compound Signaling Pathway
This compound is a serine/threonine kinase that acts as a critical downstream effector in the Toll-like receptor 4 (TLR4) signaling cascade. Upon activation by lipopolysaccharide (LPS), TLR4 recruits a series of adaptor proteins, leading to the phosphorylation and activation of this compound. Activated this compound, in turn, phosphorylates the transcription factor Inflammo-X, promoting its nuclear translocation and the subsequent expression of pro-inflammatory cytokines.
Figure 1: this compound Signaling Pathway
High-Throughput Screening Assay: Luminescence-Based Kinase Assay
A luminescence-based kinase assay was developed for the primary high-throughput screening of this compound inhibitors.[1][2][3] This assay quantifies the amount of ATP remaining after the kinase reaction.[1][4] A decrease in luminescence signal is inversely proportional to this compound activity, as active kinase consumes ATP.[1][3]
The HTS workflow is a streamlined "add-and-read" process designed for automation in 384-well plate formats. Test compounds, this compound enzyme, and its peptide substrate are incubated, followed by the addition of a reagent to measure remaining ATP via a luciferase-luciferin reaction.
Figure 2: HTS Experimental Workflow
-
Compound Plating : Using an automated liquid handler, dispense 50 nL of test compounds, positive control (a known this compound inhibitor), or negative control (DMSO) into a 384-well white, opaque assay plate.
-
Enzyme Addition : Add 5 µL of this compound enzyme solution (final concentration 2 nM in kinase buffer) to each well.
-
Reaction Initiation : Add 5 µL of a solution containing the peptide substrate and ATP (final concentrations 10 µM and 5 µM, respectively, in kinase buffer) to initiate the reaction.
-
Incubation : Incubate the plate at room temperature for 60 minutes.
-
Signal Detection : Add 10 µL of a commercial luminescent kinase assay reagent that quantifies ATP.[1]
-
Data Acquisition : Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal, then read the plate on a standard luminometer.
Comparison of Assay Platforms
The performance of the primary luminescence-based assay was compared with two alternative methods: a Fluorescence Resonance Energy Transfer (FRET)-based kinase assay and a cell-based phosphorylation assay.[5][6][7] The FRET assay offers a direct measure of substrate phosphorylation, while the cell-based assay provides data in a more physiologically relevant context.[6][7]
The following table summarizes the key performance metrics for each assay format. The Z'-factor is a statistical measure of assay quality, with values between 0.5 and 1.0 indicating an excellent assay.[8][9][10] The signal-to-background ratio provides a measure of the dynamic range of the assay.[11][12]
| Parameter | Luminescence Assay (Primary HTS) | FRET-based Assay (Secondary) | Cell-based Assay (Confirmation) |
| Principle | ATP Depletion | Substrate Phosphorylation | Endogenous Substrate Phosphorylation |
| Z'-Factor | 0.82 ± 0.04 | 0.75 ± 0.06 | 0.68 ± 0.09 |
| Signal-to-Background | 12.5 | 8.2 | 4.5 |
| Throughput | High (384/1536-well) | Medium (384-well) | Low (96-well) |
| Cost per Well | $ | $$ | $$$ |
| Physiological Relevance | Low | Low-Medium | High |
| Known Interferences | Luciferase Inhibitors | Light Scattering/Quenching | Off-target Cellular Effects |
The selection of an appropriate assay depends on the stage of the drug discovery process. The primary HTS requires a robust, cost-effective, and high-throughput method, making the luminescence assay the ideal choice. Secondary and confirmation assays prioritize higher physiological relevance to validate initial hits.
Figure 3: Logic for Assay Selection
Conclusion
The luminescence-based high-throughput screening assay for this compound modulators demonstrates excellent robustness and suitability for large-scale screening campaigns, as indicated by its high Z'-factor and signal-to-background ratio. While FRET-based and cell-based assays offer increased physiological relevance for secondary and confirmatory studies, the luminescence assay provides the optimal balance of throughput, cost, and performance for initial hit identification. This validated HTS platform is a valuable tool for the discovery of novel therapeutics targeting the this compound kinase.
References
- 1. promega.com [promega.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. promega.co.uk [promega.co.uk]
- 4. worldwide.promega.com [worldwide.promega.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. support.collaborativedrug.com [support.collaborativedrug.com]
- 11. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. Metrics for Comparing Instruments and Assays [moleculardevices.com]
Safety Operating Guide
Proper Disposal Procedures for Gardmultine: A Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Gardmultine, a bis-indole alkaloid derived from Gardneria multiflora. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of its core chemical structure, indole, and the general toxicity of plant-derived alkaloids. Extreme caution is advised in handling and disposal.
Core Safety and Hazard Information
This compound (Chemical Formula: C₄₅H₅₄N₄O₁₀) is a complex alkaloid. While specific toxicological data for this compound is not available, the parent compound, indole, is classified with significant health and environmental hazards. It is prudent to handle this compound with the assumption of similar or greater toxicity.
Assumed Hazards Based on Indole and Alkaloid Classification:
-
Acute Toxicity: Harmful if swallowed and toxic in contact with skin.[1][2]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[1][3]
| Hazard Classification (Assumed) | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Dermal) | ☠️ | Danger | H302: Harmful if swallowed. H311: Toxic in contact with skin.[1][2] |
| Skin Corrosion/Irritation | corrosive | Danger | H315: Causes skin irritation.[1][3] |
| Serious Eye Damage/Eye Irritation | corrosive | Danger | H318: Causes serious eye damage.[1][3] |
| Hazardous to the Aquatic Environment | পরিবেশগত বিপদ | Warning | H400: Very toxic to aquatic life.[1][2] |
Experimental Protocols for Safe Handling
Personal Protective Equipment (PPE):
Standard laboratory PPE is mandatory when handling this compound in any form (solid or in solution).
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[3]
-
Eye/Face Protection: Use tightly fitting safety goggles and a face shield.[3]
-
Skin and Body Protection: Wear a lab coat, and consider additional protective clothing if there is a risk of significant exposure.
-
Respiratory Protection: If handling the powdered form or creating aerosols, use a certified respirator.[3]
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]
First Aid Measures:
-
If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[2][4]
-
If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3][4]
This compound Disposal Workflow
The primary principle for the disposal of this compound is to prevent its release into the environment, especially into waterways, due to its high aquatic toxicity.[1][2] All waste containing this compound must be treated as hazardous waste.
Caption: Workflow for the proper disposal of this compound waste.
Detailed Disposal Procedures
-
Segregation:
-
Separate all this compound-contaminated waste from non-hazardous laboratory waste. This includes:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), weighing papers, and any other solid materials that have come into contact with the compound.
-
Liquid Waste: Solutions containing this compound, mother liquors from reactions, and any rinsates from cleaning contaminated glassware.
-
-
-
Collection and Storage:
-
Collect all this compound waste in a designated, leak-proof, and sealable hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (Toxic, Corrosive, Environmental Hazard).
-
Store the waste container in a secure, well-ventilated area, away from incompatible materials.
-
-
Disposal:
-
Crucially, do not dispose of any this compound waste down the drain or in the regular trash. [3] Release into the environment must be avoided.[1]
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of toxic and environmentally hazardous chemical waste.
-
Spill Management Protocol
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated.
-
-
Control and Contain:
-
Wearing appropriate PPE, contain the spill using a chemical absorbent material.
-
-
Clean-up and Decontamination:
-
Carefully collect the absorbent material and spilled substance and place it into a designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
-
Reporting:
-
Report the spill to your laboratory supervisor and institutional EHS office.
-
Caption: Logical flow for managing a this compound spill.
References
Essential Safety and Handling Protocols for Gardmultine
Disclaimer: "Gardmultine" is a fictional substance. The following guidance is based on established safety protocols for handling hazardous chemical compounds in a laboratory setting and is for illustrative purposes. Always refer to the specific Safety Data Sheet (SDS) for any chemical you are working with.
This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent, hypothetical compound. The procedural guidance herein is designed to equip researchers, scientists, and drug development professionals with the necessary information to maintain a safe laboratory environment.
Engineering Controls and Personal Protective Equipment (PPE)
When handling this compound, engineering controls should be the primary line of defense. All work with this compound powder or volatile solutions should be conducted within a certified chemical fume hood. Personal Protective Equipment is mandatory to prevent dermal, ocular, and respiratory exposure.
Recommended PPE for Handling this compound:
| Protection Type | Specification | Purpose |
| Hand Protection | Nitrile gloves (minimum 11 mil thickness) | To prevent skin contact. Double-gloving is recommended when handling concentrated solutions. |
| Eye Protection | Chemical splash goggles or a full-face shield | To protect eyes from splashes and airborne particles. |
| Body Protection | A lab coat with long sleeves and a closed front. A chemically resistant apron should be worn over the lab coat when handling larger quantities. | To protect the body from accidental spills. |
| Respiratory Protection | A NIOSH-approved N95 respirator is required when handling this compound powder outside of a fume hood. | To prevent inhalation of hazardous particles. |
Operational Plan for Handling this compound
2.1. Preparation and Weighing of this compound Powder:
-
Ensure a chemical fume hood is operational and certified.
-
Don appropriate PPE as outlined in the table above.
-
Designate a specific area within the fume hood for weighing this compound.
-
Use a tared weigh boat to carefully measure the required amount of this compound.
-
Clean the weighing area with a 70% ethanol (B145695) solution after use.
2.2. Solubilization of this compound:
-
Within the fume hood, slowly add the desired solvent to the weighed this compound powder.
-
Use a vortex mixer or magnetic stirrer to ensure complete dissolution.
-
Keep the solution container tightly capped when not in use.
2.3. Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact a hazardous waste disposal team.
Disposal Plan
All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Solid Waste: Collect all solid waste, including used gloves, weigh boats, and contaminated absorbent materials, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and chemically resistant container.
-
Disposal: All hazardous waste must be disposed of through an approved waste disposal facility. Do not dispose of this compound down the drain.[3]
Experimental Protocol: Preparation of a 10 mM this compound Solution
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
50 mL conical tube
-
Vortex mixer
-
Calibrated analytical balance
-
Spatula
-
Weigh boat
Methodology:
-
Calculate the mass of this compound required to make a 10 mM solution in the desired volume of DMSO.
-
In a chemical fume hood, accurately weigh the calculated mass of this compound onto a tared weigh boat.
-
Carefully transfer the this compound powder to a 50 mL conical tube.
-
Add the appropriate volume of anhydrous DMSO to the conical tube.
-
Tightly cap the tube and vortex until the this compound is completely dissolved.
-
Label the tube clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the solution at the recommended temperature, protected from light.
Visual Workflow for this compound Handling
The following diagram illustrates the logical workflow for ensuring safety when working with this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
